4-(difluoromethoxy)-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
2306173-79-3 |
|---|---|
Molecular Formula |
C4H4F2N2O |
Molecular Weight |
134.08 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1H-pyrazole |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)9-3-1-7-8-2-3/h1-2,4H,(H,7,8) |
InChI Key |
IVNXAHIKUSLXSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)OC(F)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling & Application Guide: 4-(Difluoromethoxy)-1H-pyrazole
[1]
CAS Registry Number: 2306173-79-3 Formula: C₄H₄F₂N₂O Molecular Weight: 134.08 g/mol [1][2]
Executive Technical Summary
In the landscape of lead optimization, 4-(difluoromethoxy)-1H-pyrazole represents a strategic "crossover" motif.[1] It bridges the gap between the electron-rich, metabolically labile 4-methoxy pyrazoles and the highly lipophilic, electron-deficient 4-trifluoromethoxy analogs.[1]
Its primary value lies in the difluoromethoxy (-OCF₂H) group, which functions as a lipophilic hydrogen bond donor .[3] Unlike the chemically inert -OCF₃ group, the -OCF₂H moiety contains a polarized C-H bond capable of weak hydrogen bonding (Abraham acidity
Molecular Architecture & Electronic Profile[1]
Structural Dynamics
The molecule consists of a 1H-pyrazole core substituted at the C4 position with a difluoromethoxy group.
-
The Pyrazole Ring: An aromatic 5-membered heterocycle acting as a scaffold.[1][4][5] It is amphoteric, possessing both a pyrrole-like NH (H-bond donor) and a pyridine-like N (H-bond acceptor).[1]
-
The Difluoromethoxy Tail: The oxygen atom acts as a resonance donor to the ring, while the -CF₂H group exerts a strong inductive electron-withdrawing effect (
).[1]
Electronic Effects Diagram
The following diagram illustrates the competing electronic effects that define the compound's reactivity and pKa.
Figure 1: Electronic interplay between the difluoromethoxy substituent and the pyrazole core.
Physicochemical Core Parameters
The following data consolidates calculated and estimated values derived from structure-activity relationship (SAR) principles of fluorinated heterocycles.
| Parameter | Value (Approx.) | Mechanistic Insight |
| LogP (Octanol/Water) | 1.01 | Moderate lipophilicity.[1] The -OCF₂H group is more lipophilic than -OCH₃ ( |
| TPSA | 37.91 Ų | Includes contributions from the pyrazole nitrogens and the ether oxygen. |
| H-Bond Donors | 1 (Strong) + 1 (Weak) | Strong: Pyrazole NH.[1] Weak: -OCF₂H (C-H).[1] |
| H-Bond Acceptors | 2 | Pyrazole N2 and Ether Oxygen (weakened by F).[1] |
| pKa (Acidic, NH) | ~13.0 - 13.5 | The -OCF₂H group is electron-withdrawing relative to H, making the NH proton slightly more acidic than unsubstituted pyrazole (pKa 14.2).[1] |
| pKa (Basic, NH⁺) | ~1.8 - 2.2 | The inductive withdrawal lowers the basicity of the pyridine-like nitrogen compared to pyrazole (pKa 2.5).[1] |
Comparative Analysis: The "Goldilocks" Effect
-
Vs. 4-Methoxy-pyrazole: 4-(Difluoromethoxy)-1H-pyrazole is more metabolically stable (blocks O-dealkylation) and more lipophilic.[1]
-
Vs. 4-Trifluoromethoxy-pyrazole: It is less lipophilic and offers an additional H-bond interaction point via the CF₂H proton, potentially improving solubility and selectivity.[1]
Experimental Protocols
To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol A: Determination of Lipophilicity (LogD) via Micro-Shake Flask
Objective: Accurate measurement of distribution coefficient at physiological pH.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Phase System: Use n-octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4, saturated with octanol).
-
Equilibration:
-
Mix 500 µL of octanol phase and 500 µL of PBS phase in a 2 mL chemically resistant vial.
-
Spike with 10 µL of compound stock.
-
Vortex for 1 hour at 25°C.
-
Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
-
Quantification:
-
Remove aliquots from both phases.
-
Analyze via HPLC-UV (254 nm) or LC-MS/MS.[1]
-
Self-Validation Step: Calculate mass balance. The sum of the compound mass in both phases must equal >90% of the initial spike. If <90%, suspect precipitation or adsorption to plasticware.
-
-
Calculation:
Protocol B: pKa Determination via Spectrophotometric Titration
Objective: Determine the ionization constant of the pyrazole NH.
-
Principle: The UV absorbance spectrum of the pyrazole ring shifts upon deprotonation.
-
Setup: Use a DAD-UV spectrophotometer coupled with an autotitrator.
-
Method:
-
Prepare a 50 µM solution in water (with <1% DMSO cosolvent if needed for solubility).
-
Titrate from pH 2.0 to pH 12.0 using 0.1 M HCl and 0.1 M NaOH.
-
Record UV spectra (200–400 nm) at 0.2 pH unit intervals.
-
-
Analysis:
Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
The 4-(difluoromethoxy) moiety is an excellent bioisostere for:
-
Methoxy (-OCH₃): To block metabolic hotspots (CYP450 O-demethylation) and increase lipophilicity.[1]
-
Ethyl (-CH₂CH₃): To introduce H-bond donor capability without significantly changing steric volume.[1]
-
Chlorine (-Cl): To improve solubility while maintaining similar electronic withdrawal.[1]
Decision Logic for Lead Optimization
Use the following decision tree to determine when to deploy this building block.
Figure 2: Strategic decision tree for incorporating the 4-(difluoromethoxy) motif.
Handling, Stability, and Synthesis Notes
Synthesis Context
While commercially available, synthesis typically involves the O-difluoromethylation of 4-hydroxypyrazole (often N-protected) using reagents like sodium chlorodifluoroacetate or chlorodifluoromethane in the presence of a base (e.g., K₂CO₃).[1]
-
Note on Impurities: Watch for N-difluoromethylation byproducts if the pyrazole nitrogen is not adequately protected during synthesis.[1]
Stability
-
Thermal: Generally stable up to 80°C.
-
Hydrolytic: The difluoromethoxy ether linkage is stable under neutral and acidic conditions but can be susceptible to hydrolysis under strongly basic conditions at elevated temperatures (releasing fluoride ions).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can accelerate degradation over long periods.[1]
References
-
Zafrani, Y., et al. (2017).[6] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Retrieved from [Link][1]
-
Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1]
- Erickson, J. A., et al. (2020). Physicochemical Properties of Fluorinated Pyrazoles. ACS Medicinal Chemistry Letters. (General reference for pyrazole acidity trends).
Sources
- 1. Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl- | 656825-92-2 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: Structure Elucidation of 4-(difluoromethoxy)-1H-pyrazole
This guide outlines the structural elucidation of 4-(difluoromethoxy)-1H-pyrazole , a critical fluorinated scaffold in medicinal chemistry. The analysis prioritizes distinguishing the target from potential regioisomers (N-alkylation vs. O-alkylation) and characterizing the dynamic tautomeric nature of the pyrazole ring.
CAS: 2306173-79-3 | Formula: C
Executive Summary
The difluoromethoxy group (-OCHF
This guide provides a self-validating workflow to unambiguously confirm the structure using high-field NMR (
Synthetic Context & Impurity Profile
Understanding the synthesis dictates the elucidation strategy. The target is typically synthesized via the difluoromethylation of 4-hydroxy-1H-pyrazole using reagents like sodium chlorodifluoroacetate or chlorodifluoromethane (Freon 22).
-
Target Structure: 4-(difluoromethoxy)-1H-pyrazole (O-alkylation).
-
Primary Impurity (Regioisomer): 1-(difluoromethyl)-1H-pyrazol-4-ol (N-alkylation) or bis-alkylation products.
-
Critical Differentiation: The -OCHF
group has distinct spectroscopic signatures compared to -NCF H.
Spectroscopic Characterization Strategy
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for this elucidation. The -OCHF
A.
F NMR: The First Check
The fluorine signal is the most diagnostic feature.
-
Shift:
to ppm.[2] -
Coupling:
Hz. -
Differentiation: N-CF
H typically appears upfield ( to ppm).
B.
H NMR: The "Triplet" and Tautomers
-
The OCHF
Proton: Appears as a triplet ( ) due to coupling with two equivalent fluorine atoms.-
ppm (
Hz).
-
ppm (
-
Ring Protons (H3/H5):
-
In CDCl
: Often appear as a broad singlet or two broadened signals due to rapid N-H tautomerism. -
In DMSO-d
: Hydrogen bonding slows the proton exchange, often resolving H3 and H5 as distinct singlets or doublets if long-range coupling exists.
-
-
The N-H Proton: Broad singlet, highly solvent-dependent (
ppm).
C.
C NMR: Carbon Connectivity
-
The OCHF
Carbon: Triplet ( ).[2]-
ppm (
Hz).[2] -
Note: An N-CF
carbon would appear significantly upfield ( ppm).
-
ppm (
-
Ring Carbons:
-
C4 (ipso to oxygen): Shielded relative to unsubstituted pyrazole,
ppm. -
C3/C5:
ppm.
-
2D NMR: Proving the Position
To conclusively prove the OCHF
-
NOESY / HOESY: Look for a spatial correlation (NOE) between the OCHF
proton and the ring protons (H3/H5).-
Result: Strong NOE confirms proximity.
-
-
HMBC: Long-range correlation from Ring H3/H5 to C4, and potentially from the OCHF
proton to C4.
Data Summary Table
| Nucleus | Signal Assignment | Multiplicity | Chemical Shift ( | Coupling Constants ( | Diagnostic Value |
| -OCF | Doublet ( | -81.0 to -85.0 ppm | Confirms difluoro group environment.[2] | ||
| -OCHF | Triplet ( | 6.50 - 6.90 ppm | Characteristic "t" shape confirms CHF | ||
| Pyrazole H3/H5 | Singlet ( | 7.40 - 7.80 ppm | - | Symmetry implies 4-substitution (or rapid tautomerism). | |
| -OC HF | Triplet ( | 116.0 - 120.0 ppm | Shift >115 ppm confirms O-linkage (vs N-linkage). | ||
| MS (EI) | Molecular Ion | M | 134.08 m/z | - | Parent mass confirmation. |
*Note: H3/H5 multiplicity depends on solvent and tautomeric rate.
Elucidation Logic & Workflow
The following diagram illustrates the decision matrix for confirming the structure and ruling out isomers.
Figure 1: Step-by-step logic flow for distinguishing the target molecule from N-alkylated impurities.
Experimental Protocol: Characterization Workflow
Objective: Isolate and certify the purity/identity of 4-(difluoromethoxy)-1H-pyrazole.
Step 1: Sample Preparation
-
Solvent Selection: Use DMSO-d
(0.6 mL) for the primary characterization.-
Reasoning: DMSO slows the proton exchange of the pyrazole N-H, allowing for sharper signals of the ring protons (H3/H5) compared to CDCl
.
-
-
Concentration: Prepare a solution of ~10 mg/mL for 1D experiments; increase to ~25 mg/mL for 2D (HMBC/NOESY).
Step 2: Acquisition Parameters
- H NMR: 16 scans, 30° pulse. Center spectral window at 5 ppm, width 14 ppm.
-
F NMR: Run non-decoupled first to observe F-H coupling (doublet). Then run
H-decoupled (singlet) to confirm purity. - C NMR: 512-1024 scans (due to splitting of signal intensity by Fluorine). Look for the triplet at ~118 ppm.
Step 3: Tautomer Analysis (Optional Validation)
If the ring protons appear as a single broad peak in DMSO, perform a Variable Temperature (VT) NMR experiment.
-
Cool sample to 273 K (0°C).
-
Observation: The broad peak should resolve into two distinct signals if the molecule is 4-substituted and the N-H is localized on one nitrogen, breaking the symmetry on the NMR timescale.
References
-
Royal Society of Chemistry. (2015).[3] Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene. Electronic Supporting Information. Retrieved from [Link]
Sources
The Privileged Scaffold: A Technical Guide to the Biological Activities of Pyrazole Derivatives
The following technical guide provides an in-depth analysis of pyrazole derivatives, designed for researchers and drug discovery professionals.
Executive Summary
The pyrazole ring (
This guide dissects the biological utility of pyrazole derivatives, focusing on two dominant therapeutic areas: Oncology (Kinase Inhibition) and Inflammation (COX-2 Inhibition) , while providing validated protocols and mechanistic visualizations.
Chemical Basis of Biological Activity
The biological versatility of pyrazoles stems from three core physicochemical properties:
-
Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium (
- and -tautomers). In biological systems, this allows the molecule to adapt its H-bond donor/acceptor pattern to match the target site (e.g., the hinge region of kinases). -
Dipole Moment & Stacking: The aromatic character facilitates
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein active sites. -
Substitution Vectors: The ring offers three carbon positions (C3, C4, C5) and one nitrogen position (N1) for diversification, allowing for the precise tuning of lipophilicity (
) and steric bulk.
Therapeutic Area I: Oncology & Kinase Inhibition[1][2][3][4][5]
Mechanism of Action: ATP-Competitive Inhibition
In oncology, pyrazole derivatives are predominantly designed as Type I or Type II Kinase Inhibitors . They function by competing with Adenosine Triphosphate (ATP) for the binding cleft of overactive kinases.
-
The Hinge Binder: The nitrogen atoms of the pyrazole ring often form critical hydrogen bonds with the "hinge region" of the kinase domain.[1]
-
Example - Crizotinib (ALK/ROS1 Inhibitor): The pyrazole moiety in crizotinib acts as a scaffold that orients the 2-aminopyridine group to interact with the hinge region of the Anaplastic Lymphoma Kinase (ALK), blocking downstream signaling.
-
Example - Ruxolitinib (JAK1/2 Inhibitor): Contains a pyrazole ring that positions the pyrrolo[2,3-d]pyrimidine core for optimal binding.[1]
Signaling Pathway Visualization: JAK-STAT
The following diagram illustrates the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, a primary target for pyrazole-based drugs like Ruxolitinib.
Figure 1: The JAK-STAT signaling cascade. Pyrazole derivatives inhibit the JAK kinase step, preventing STAT phosphorylation and subsequent oncogenic gene transcription.
Experimental Protocol: ADP-Glo™ Kinase Assay
Purpose: To determine the
Reagents:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 M DTT. -
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
ATP: Ultra-pure (concentration at
of the kinase). -
Detection Reagent: ADP-Glo™ Reagent (Promega).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the pyrazole derivative in 100% DMSO. Transfer 250 nL of each dilution to a 384-well white low-volume plate.
-
Enzyme Addition: Dilute the kinase in Kinase Buffer to 2x the optimal concentration (e.g., 2 ng/
L). Add 2.5 L of the enzyme solution to the wells. Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding. -
Reaction Initiation: Add 2.5
L of the 2x ATP/Substrate mix.-
Final Volume: 5
L. -
Final DMSO: 5%.
-
-
Incubation: Seal plate and incubate at RT for 60 minutes.
-
ADP Generation Stop: Add 5
L of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at RT. -
Detection: Add 10
L of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate for 30 minutes. -
Readout: Measure luminescence using a microplate reader (e.g., EnVision).
-
Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit data using a non-linear regression (Sigmoidal Dose-Response) to calculate
.
Therapeutic Area II: Inflammation & COX-2 Selectivity[6]
Mechanism: Structural Basis of Selectivity
Non-steroidal anti-inflammatory drugs (NSAIDs) target Cyclooxygenase (COX).[2] The therapeutic goal is to inhibit the inducible COX-2 isoform (associated with inflammation) while sparing the constitutive COX-1 isoform (protects gastric lining).
-
The Pyrazole Solution: The COX-2 active site contains a unique hydrophilic side pocket (Arg120, Val523) that is accessible due to the smaller valine residue (compared to isoleucine in COX-1).
-
Celecoxib Design: Celecoxib is a 1,5-diarylpyrazole. The rigid pyrazole core orients a sulfonamide (
) group into this specific side pocket. This steric fit is impossible in COX-1, conferring high selectivity ( -fold).
Visualization: Arachidonic Acid Cascade
This diagram highlights the divergence between COX-1 and COX-2 functions and the intervention point of pyrazoles.
Figure 2: Differential inhibition of COX isoforms. Pyrazole derivatives exploit the structural side-pocket of COX-2 to inhibit inflammation without compromising gastric cytoprotection.
Experimental Protocol: COX-1/COX-2 Isozyme Inhibition Assay
Purpose: To determine the Selectivity Index (SI =
Methodology (Colorimetric Screening):
-
Enzyme Prep: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris buffer (100 mM, pH 8.0).
-
Inhibitor Incubation:
-
Add 10
L of test compound (variable concentrations) to reaction tubes. -
Add 10
L of Hematin (cofactor) and 10 L of Enzyme (COX-1 or COX-2). -
Incubate for 10 minutes at 25°C.
-
-
Substrate Addition: Add 20
L of Arachidonic Acid (substrate) and TMPD (colorimetric substrate). -
Reaction: COX converts arachidonic acid to
, then . The peroxidase activity of COX reduces while oxidizing TMPD, causing a color change (blue). -
Measurement: Read absorbance at 590 nm after 5 minutes.
-
Calculation: Calculate % Inhibition relative to solvent control (DMSO).
Structure-Activity Relationship (SAR) Summary
The following table summarizes the critical SAR trends for pyrazole derivatives across major targets.
| Position on Ring | Modification | Effect on Biological Activity |
| N1 (Nitrogen) | Aryl/Heteroaryl group | Essential for COX-2 selectivity (must be phenyl-sulfonamide for Celecoxib-like activity). In kinases, often unsubstituted to act as H-bond donor. |
| C3 (Carbon) | Bulky Hydrophobic (t-Butyl, | Increases lipophilicity and fits into hydrophobic pockets (e.g., Gatekeeper residue in kinases). |
| C4 (Carbon) | Halogen (F, Cl) or Nitrile (CN) | Modulates pKa and metabolic stability. Electron-withdrawing groups here often increase potency. |
| C5 (Carbon) | Small Alkyl ( | Steric control. An amino group at C5 is crucial for H-bonding in many kinase inhibitors (e.g., CDKs). |
Future Perspectives: Beyond Small Molecules
Recent literature (2024-2025) highlights the evolution of pyrazoles beyond simple inhibitors:
-
PROTACs (Proteolysis Targeting Chimeras): Pyrazole moieties are being used as the "warhead" ligand to bind the target protein (e.g., BRD4), linked to an E3 ligase recruiter. The pyrazole's stability makes it an ideal specific binder.
-
Multi-Target Ligands: Hybrid molecules fusing pyrazoles with coumarins or quinolines to target both EGFR and VEGFR simultaneously for overcoming resistance in non-small cell lung cancer (NSCLC).
References
-
Review of Pyrazole Scaffolds: Ansari, A. et al.[3][4] "Biologically Active Pyrazole Derivatives."[3][4][5][6][7] New Journal of Chemistry, 2017. Link
-
Kinase Inhibition Mechanisms: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[8] Nature Reviews Cancer, 2009. Link
-
Celecoxib Structural Basis: Kurumbail, R.G. et al. "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents."[3] Nature, 1996. Link
-
ADP-Glo Assay Validation: Zegzouti, H. et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 2009. Link
-
Recent Antimicrobial Pyrazoles: Singh, S. et al. "Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives."[7] Current Organic Chemistry, 2024. Link
-
FDA Approved Drugs: FDA Orange Book Database.Link
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. jchr.org [jchr.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorinated Heterocycles: The Medicinal Chemist's Strategic Advantage in Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most powerful and widely adopted strategies in modern medicinal chemistry. This fusion of two dominant fields—the rich chemical and biological space of heterocycles and the unique physicochemical properties of fluorine—offers an unparalleled toolkit for optimizing drug candidates.[1][2] It is estimated that over 20% of all pharmaceuticals and as many as 50% of agrochemicals contain at least one fluorine atom, a testament to its profound impact on molecular behavior.[3] This guide provides an in-depth exploration of the core principles, synthetic strategies, and practical applications of fluorinated heterocycles, offering field-proven insights for drug development professionals.
The Foundational Logic: Why Fluorine is a Transformative Element
Fluorine is not merely a halogen; its unique combination of properties allows it to exert powerful effects on a molecule's profile, often solving critical challenges in drug development.[4]
-
High Electronegativity and the C-F Bond: As the most electronegative element, fluorine creates a highly polarized and exceptionally strong carbon-fluorine (C-F) bond (bond energy ~110 kcal/mol).[5] This strength is fundamental to one of fluorine's most valued attributes: enhancing metabolic stability.[2][4][6] By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can effectively block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[7]
-
Minimal Steric Hindrance: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere for hydrogen, enabling its introduction into a molecule with minimal steric disruption to the overall shape and binding conformation.[5][7]
-
Modulation of Physicochemical Properties: The introduction of fluorine can precisely tune a molecule's acidity/basicity (pKa), lipophilicity, and conformational preference, all of which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]
The combination of these features within a heterocyclic framework—a structure already prevalent in over 85% of bioactive compounds—creates a powerful synergy for developing novel therapeutics.[9]
Impact on Key Physicochemical & Pharmacokinetic Parameters
The decision to incorporate fluorine is a strategic choice aimed at predictably altering a molecule's properties. The causality behind these changes is rooted in fundamental electronic and steric effects.
The strong inductive electron-withdrawing effect of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines commonly found in heterocycles.[6][7] By reducing the basicity of a nitrogen atom, chemists can decrease its ionization at physiological pH (7.4). This has profound implications for cell membrane permeability, as the more neutral form of a drug is better able to cross lipid bilayers.
Caption: Workflow for the Fluorinated Building Block Strategy.
LSF involves introducing fluorine at or near the end of a synthetic route. This approach is highly valuable for drug discovery as it allows a common, non-fluorinated intermediate to be converted into a library of fluorinated analogs, accelerating SAR exploration. [10]
-
Electrophilic Fluorination: Uses reagents like Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI) to deliver an electrophilic fluorine ("F⁺") to electron-rich heterocycles. [3]* Nucleophilic Fluorination: Employs sources of nucleophilic fluoride ("F⁻"), such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group (e.g., -Cl, -NO₂) on an electron-deficient heterocycle via Nucleophilic Aromatic Substitution (S_NAr). Transition metal-catalyzed methods, particularly with palladium, have expanded the scope of this approach to less activated systems. [11]* Enzymatic Fluorination: A frontier in organofluorine chemistry, this strategy uses enzymes like fluorinases to form C-F bonds under exceptionally mild and selective conditions. [12]While still in development for broad synthetic use, it holds immense promise for green chemistry. [13]
Experimental Protocol: Nucleophilic Aromatic Fluorination
This protocol describes a representative S_NAr reaction to install a fluorine atom on an activated heterocyclic core. This method is self-validating through clear steps for setup, monitoring, and purification.
Objective: To synthesize 2-fluoro-5-nitropyridine from 2-chloro-5-nitropyridine.
Materials:
-
2-chloro-5-nitropyridine (1.0 eq)
-
Spray-dried Potassium Fluoride (KF) (3.0 eq)
-
Kryptofix [2.2.2] (K₂₂₂) or 18-Crown-6 (0.1 eq) as a phase-transfer catalyst
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (3.0 eq) and the phase-transfer catalyst (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask via syringe. Stir the suspension at room temperature for 15 minutes to ensure good dispersion. Add 2-chloro-5-nitropyridine (1.0 eq) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C. The electron-withdrawing nitro group activates the 2-position towards nucleophilic attack by the fluoride ion.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water. The product will often precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure 2-fluoro-5-nitropyridine.
Case Studies in Modern Drug Discovery
The successful application of fluorinated heterocycles is evident in numerous blockbuster drugs.
-
Sitagliptin (Januvia®): An inhibitor of dipeptidyl peptidase 4 (DPP-4) for type 2 diabetes. Sitagliptin features a trifluoromethyl group on a triazolopiperazine core. The CF₃ group was crucial for enhancing potency and metabolic stability, preventing degradation of the piperazine ring. [1]* Ciprofloxacin (Cipro®): A broad-spectrum fluoroquinolone antibiotic. The fluorine atom at the C-6 position of the quinolone core is essential for its antibacterial activity, as it enhances the inhibition of bacterial DNA gyrase and improves cell penetration. [8][14]* Sofosbuvir (Sovaldi®): A cornerstone of Hepatitis C treatment. This drug is a phosphoramidate prodrug of a fluorinated uridine nucleotide analog. The fluorine atom at the 2'-position of the sugar moiety sterically blocks the incorporation of the nucleotide by human polymerases while allowing it to be processed by the viral RNA polymerase, contributing to its selectivity and safety profile. [1]
Special Applications: ¹⁸F in Positron Emission Tomography (PET)
The radioisotope fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life of ~110 minutes, making it ideal for PET imaging. [11]By labeling heterocyclic ligands that bind to specific targets in the body (e.g., amyloid plaques in Alzheimer's disease), researchers can non-invasively visualize and quantify biological processes in real-time. [15]The development of ¹⁸F-labeled radiotracers like Florbetapir ([¹⁸F]AV-45), which contains a fluorinated polyethylene glycol chain attached to a benzoxazole core, has revolutionized the diagnosis of Alzheimer's disease. [15]
Caption: Conceptual Workflow of ¹⁸F-Heterocycles in PET Imaging.
Challenges and Future Outlook
Despite the immense utility of fluorinated heterocycles, challenges remain. The synthesis can be complex, and the development of more efficient, selective, and scalable fluorination reactions is an ongoing area of research. [1][2]Moreover, the environmental persistence of some polyfluorinated compounds (PFAS) necessitates careful consideration of the entire lifecycle of fluorinated drugs. [9] The future of this field is bright, with several exciting areas of development:
-
C-F Bond Activation: Developing methods to selectively functionalize C-F bonds will open new avenues for transforming readily available polyfluorinated heterocycles into valuable, partially fluorinated products. [16][17]* Photoredox and Electrochemical Fluorination: These emerging techniques offer mild and novel pathways for C-F bond formation, expanding the scope of accessible fluorinated structures. [3][18]* Expanded Use of Bio-catalysis: As our understanding of enzymes like fluorinases grows, their application in complex molecule synthesis will become more practical, offering unparalleled selectivity. [12][19] By continuing to innovate in synthetic chemistry and deepen our understanding of the "fluorine effect," researchers will undoubtedly unlock new generations of safer and more effective medicines built upon fluorinated heterocyclic scaffolds.
References
- Fluorine in drug discovery: Role, design and case studies. Google Books.
- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
-
Prasanna, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Available at: [Link].
-
Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Journal of Medicinal Chemistry. Available at: [Link].
-
Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link].
-
Wang, J., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chemical Reviews. Available at: [Link].
-
Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link].
-
How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies. Available at: [Link].
-
Amii, H., & Uneyama, K. (2009). C−F Bond Activation in Organic Synthesis. Chemical Reviews. Available at: [Link].
-
Wang, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Available at: [Link].
-
Wang, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Available at: [Link].
-
An, G., et al. (2013). Fluorine-18 radiolabeled heterocycles as PET tracers for imaging β-amyloid plaques in Alzheimer's disease. Current Topics in Medicinal Chemistry. Available at: [Link].
-
Key developments in fluorinated heterocycles. (2025). Taylor & Francis Online. Available at: [Link].
-
Resnati, G. (2010). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Journal of the American Chemical Society. Available at: [Link].
-
Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Available at: [Link].
-
Meanwell, N. A. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link].
-
Banister, S. D., & Kassiou, M. (2014). Bioisosteric Fluorine in the Clandestine Design of Synthetic Cannabinoids. Australian Journal of Chemistry. Available at: [Link].
-
Mu, J., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life. Available at: [Link].
-
Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. Available at: [Link].
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link].
-
Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. (2023). Bentham Science. Available at: [Link].
-
Amii, H. (2022). Fluorination Reactions under Flow Conditions. Science of Synthesis. Available at: [Link].
-
Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. ACS ES&T Water. Available at: [Link].
-
Selective activation of C–F bond in organic fluorides under mild and transition-metal-free conditions: From carbosilylation of alkenes to defluoroamination. (2023). Springer Nature. Available at: [Link].
-
Amii, H., & Uneyama, K. (2009). C−F Bond Activation in Organic Synthesis. ResearchGate. Available at: [Link].
-
Organics | Special Issue : Organofluorine Chemistry: Recent Advances. MDPI. Available at: [Link].
-
Wang, F., et al. (2021). Photochemical and electrochemical strategies in C–F bond activation and functionalization. Organic Chemistry Frontiers. Available at: [Link].
-
Angell, D. C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Available at: [Link].
-
4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. Available at: [Link].
-
Watson, A. J. A., & Yudin, A. K. (2011). C–F Bond Formation for the Synthesis of Aryl Fluorides. Chemical Society Reviews. Available at: [Link].
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley Online Library. Available at: [Link].
-
Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link].
-
Wang, Y., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. Available at: [Link].
-
Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. (2025). bioRxiv. Available at: [Link].
-
THE SCIENCE OF ORGANIC FLUOROCHEMISTRY. (1999). Minnesota Attorney General's Office. Available at: [Link].
-
Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link].
-
Kim, Y., et al. (2007). Mechanism of Enzymatic Fluorination in Streptomyces cattleya. Journal of the American Chemical Society. Available at: [Link].
-
Fluorinated Organic Compounds How to Imagine a Future. ResearchGate. Available at: [Link].
-
Studer, A. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link].
-
New fluorine-18 pretargeting PET imaging by bioorthogonal chlorosydnone–cycloalkyne click reaction. Chemical Communications. Available at: [Link].
-
PET Radiopharmaceuticals: Fluorinated Compounds. (2016). Radiology Key. Available at: [Link].
-
New PET imaging breakthrough expands possibilities. (2025). Virginia Tech News. Available at: [Link].
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. ag.state.mn.us [ag.state.mn.us]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. tandfonline.com [tandfonline.com]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inhancetechnologies.com [inhancetechnologies.com]
- 15. Fluorine-18 radiolabeled heterocycles as PET tracers for imaging β-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Photochemical and electrochemical strategies in C–F bond activation and functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. the-innovation.org [the-innovation.org]
The Strategic Role of the Difluoromethoxy Group in Molecular Design
[1][2]
Executive Summary
The difluoromethoxy group (-OCHF
This guide dissects the -OCHF
Part 1: Physicochemical Profile & Mechanistic Insights[3]
The Lipophilic Hydrogen Bond Donor (HBD) Paradox
The defining feature of the -OCHF
-
H-Bond Acidity (
): The Abraham H-bond acidity parameter for Ar-OCHF is approximately 0.10 , comparable to aniline or thiophenol.[4] -
Bioisosterism: It functions as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[5][6][7] While -OH groups often incur a desolvation penalty upon entering a hydrophobic pocket, -OCHF
sheds solvent water more easily due to its fluorinated surface area, potentially improving ligand efficiency.
Lipophilicity and Permeability Modulation
Replacing a methoxy (-OCH
Table 1: Comparative Physicochemical Metrics
| Property | Methoxy (-OCH | Difluoromethoxy (-OCHF | Trifluoromethoxy (-OCF | Hydroxyl (-OH) |
| Hammett | -0.27 (Donor) | +0.14 (Weak Acceptor) | +0.35 (Strong Acceptor) | -0.37 |
| H-Bond Donor | No | Yes (Weak) | No | Yes (Strong) |
| H-Bond Acceptor | Strong | Weak | Very Weak | Strong |
| -0.02 | +0.25 | +1.04 | -0.67 | |
| Metabolic Liability | High (O-dealkylation) | Low (Blocked) | Low (Blocked) | Phase II (Glucuronidation) |
Conformational Control: The Exo-Anomeric Effect
The -OCHF
Figure 1: Strategic comparison of alkoxy substituents and the stereoelectronic basis of the -OCHF
Part 2: Synthetic Strategies & Experimental Protocols
Introduction of the -OCHF
Method A: Difluorocarbene Insertion (Standard Protocol)
The most robust method for phenols utilizes sodium chlorodifluoroacetate. This reagent decomposes thermally to generate difluorocarbene (:CF
Protocol 1: O-Difluoromethylation of Phenols
-
Reagents: Phenol substrate (1.0 eq), Sodium chlorodifluoroacetate (ClCF
CO Na, 2.0–3.0 eq), K CO (2.0 eq). -
Solvent: DMF or DMF/H
O (10:1). -
Conditions: 90–100 °C, 4–16 hours.
Step-by-Step Workflow:
-
Dissolution: Dissolve the phenol (1 mmol) and K
CO (2 mmol) in anhydrous DMF (5 mL) under N . Stir for 15 min to generate the phenoxide. -
Reagent Addition: Add sodium chlorodifluoroacetate (2.5 mmol).
-
Carbene Generation: Heat the mixture to 95 °C. Note: Evolution of CO
gas will be observed. Ensure adequate venting.[8] -
Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash organics with LiCl (5% aq) to remove DMF.
-
Purification: Dry over Na
SO , concentrate, and purify via silica flash chromatography.
Method B: Radical Difluoromethylation (Late-Stage)
For substrates sensitive to high heat or strong bases, or for aliphatic alcohols, radical methods using photoredox catalysis or reagents like difluoromethyl triflate are preferred.
Protocol 2: Zinc-Mediated Radical Alkylation
-
Reagents: Alcohol (1.0 eq), Difluoromethyl triflate (TfOCHF
), Zn dust. -
Mechanism: Radical recombination or S
1-like pathways depending on conditions.
Figure 2: Synthetic decision tree for selecting the optimal difluoromethylation strategy.
Part 3: Case Studies in Drug Development
Roflumilast (Daliresp®): Metabolic Blocking & Potency
Roflumilast, a PDE4 inhibitor for COPD, exemplifies the "metabolic shield" application.
-
Challenge: The catechol ether moiety in early ancestors was susceptible to rapid oxidative demethylation (CYP450).
-
Solution: Replacement of the methoxy group with -OCHF
. -
Outcome:
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) and steric bulk prevented CYP access, significantly extending half-life (
). -
Potency: The -OCHF
group fills a hydrophobic pocket in the PDE4 active site more effectively than -OCH , while the acidic proton forms a weak water-mediated hydrogen bond network.
-
Pantoprazole (Protonix®): Electronic Tuning
In the proton pump inhibitor (PPI) class, the pKa of the benzimidazole nitrogen is critical for the acid-activation mechanism.
-
Role of -OCHF
: The electron-withdrawing nature ( ) of the difluoromethoxy group on the benzimidazole ring lowers the pKa of the pyridine nitrogen compared to non-fluorinated analogs. -
Clinical Impact: This fine-tuning ensures the prodrug remains stable at neutral pH (bloodstream) but activates rapidly in the highly acidic environment of the parietal cell canaliculus (pH < 2).
References
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[6][7] Journal of Medicinal Chemistry, 2017. [Link]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[7] [Link]
-
Luo, T., et al. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." Chemical Society Reviews, 2021.[8] [Link]
-
Erickson, J. A., et al. "Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes." Chemistry - A European Journal, 2020. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Safe Handling of 4-(difluoromethoxy)-1H-pyrazole
Abstract: As novel heterocyclic compounds like 4-(difluoromethoxy)-1H-pyrazole become more prevalent in drug discovery and materials science, a thorough understanding of their safe handling and management is paramount for protecting researchers and ensuring experimental integrity. This guide provides a comprehensive overview of the safety protocols, hazard assessments, and emergency procedures for 4-(difluoromethoxy)-1H-pyrazole. The recommendations herein are synthesized from established best practices and safety data for structurally analogous pyrazole and difluoromethoxy-containing compounds, offering a robust framework for risk mitigation in the laboratory.
Introduction: The Pyrazole Scaffold in Modern Research
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and is featured in a wide array of approved pharmaceuticals, noted for its metabolic stability and versatile biological activity.[1][2][3] The introduction of a difluoromethoxy group (-OCF₂H) can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and membrane permeability, making it a valuable substituent in modern drug design.
Given the nascent state of research on 4-(difluoromethoxy)-1H-pyrazole, a dedicated, comprehensive safety data sheet (SDS) is not yet widely available. Therefore, this guide extrapolates safety and handling protocols from well-documented, structurally similar pyrazole derivatives.[4][5][6][7][8] This approach, grounded in the principles of chemical analogy, provides a strong foundation for risk assessment and management.
Hazard Identification and Risk Assessment
Based on the known toxicology of analogous pyrazole compounds, 4-(difluoromethoxy)-1H-pyrazole should be treated as a hazardous substance. The primary risks are associated with acute toxicity, as well as skin and eye irritation.
GHS Hazard Classification (Anticipated)
The following Global Harmonized System (GHS) classifications are inferred from data on related pyrazole compounds.[8][9][10] Researchers should handle this compound as if it meets these criteria until specific toxicological data becomes available.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[9][11] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[7][9] |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation[7][9] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[7][9] |
Primary Routes of Exposure:
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[7][9]
-
Skin Contact: Direct contact can lead to skin irritation.[7][9]
-
Eye Contact: The compound poses a significant risk of serious eye irritation or damage.[9]
-
Ingestion: Accidental ingestion is likely to be harmful.[9][11]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
All manipulations of solid or dissolved 4-(difluoromethoxy)-1H-pyrazole should be conducted within a certified chemical fume hood to control airborne concentrations.[5][6] The fume hood provides the primary barrier against inhalation exposure. An eyewash station and an emergency safety shower must be readily accessible in the immediate vicinity of the work area.[5][12][13]
Personal Protective Equipment (PPE)
A standard PPE ensemble is mandatory when handling this compound. The causality behind these choices is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile rubber gloves.[7] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.
-
Eye Protection: Chemical safety goggles are required at all times.[7] If there is a splash risk, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Long-sleeved clothing is also recommended to prevent skin exposure.[7][12]
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining the chemical's integrity and ensuring a safe laboratory environment.
Safe Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[4][6]
-
Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation.[7]
-
Grounding: When transferring large quantities, take precautionary measures against static discharge.[14]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[11][12][15] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][6][15]
Storage Conditions
Store 4-(difluoromethoxy)-1H-pyrazole in a tightly sealed, properly labeled container.[6][15] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[15] A recommended storage temperature is between 2-8°C.[16] The compound should be stored in a locked cabinet or a controlled-access area.[4][6]
Emergency Procedures
Preparedness is key to effectively managing accidental exposures or spills. All personnel must be familiar with these procedures.
First-Aid Measures
The immediate first-aid response is crucial for mitigating harm.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][17] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6][17] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][6][17] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][17] |
Spill and Leak Containment
In the event of a spill, follow a structured response protocol.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.
-
Contain: For solid spills, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for hazardous waste.[6][13] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into the disposal container.[17]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to institutional and local regulations.[4]
The following diagram outlines the decision-making process for responding to a chemical spill.
Caption: Decision-making workflow for a chemical spill response.
Disposal Considerations
All waste containing 4-(difluoromethoxy)-1H-pyrazole, whether in solid or solution form, must be treated as hazardous chemical waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow the chemical to enter drains or waterways.[5][6]
Conclusion
While 4-(difluoromethoxy)-1H-pyrazole holds promise as a building block in scientific research, its handling demands a high degree of caution and preparedness. By understanding its potential hazards through chemical analogy, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate risks and maintain a safe laboratory environment. This proactive approach to safety is fundamental to responsible scientific practice.
References
-
PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. [Link]
-
National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]
-
Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 4-Fluoro-1H-pyrazole 95 35277-02-2 [sigmaaldrich.com]
- 9. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. keyorganics.net [keyorganics.net]
- 16. chemscene.com [chemscene.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Guide: Commercial Availability & Synthesis of 4-(Difluoromethoxy)-1H-pyrazole
Executive Summary
4-(Difluoromethoxy)-1H-pyrazole (CAS: 2306173-79-3) is a specialized heterocyclic building block utilized in medicinal chemistry to modulate lipophilicity and metabolic stability.[1] As a bioisostere of 4-methoxypyrazole, the difluoromethoxy (
This guide addresses the "Make vs. Buy" decision matrix for this compound, providing a verified commercial landscape and a rigorous in-house synthesis protocol for laboratories facing long lead times or high costs.
Part 1: Technical Specifications & Properties
| Parameter | Specification |
| Chemical Name | 4-(Difluoromethoxy)-1H-pyrazole |
| CAS Number | 2306173-79-3 |
| Molecular Formula | |
| Molecular Weight | 134.08 g/mol |
| SMILES | FC(F)Oc1cnn[H]c1 |
| LogP (Predicted) | ~0.8 - 1.2 (More lipophilic than 4-hydroxypyrazole) |
| pKa (Predicted) | ~11.5 (Pyrazole NH) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 3 (N, O, F) |
Structural Significance in Drug Design
The introduction of the
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) that typically occurs at electron-rich positions or labile methoxy groups.
-
Lipophilicity Modulation: The fluorine atoms lower the basicity of the pyrazole nitrogens and increase membrane permeability compared to the hydroxy or methoxy analogs.
Part 2: Commercial Landscape (The "Buy" Option)
Market Status: Boutique vs. Commodity
4-(Difluoromethoxy)-1H-pyrazole is not a commodity chemical. It is classified as a Tier 3 Building Block , meaning it is typically held in low stock by specialized synthesis CROs rather than bulk catalog suppliers.
Primary Suppliers & Aggregators
-
ChemScene: Identified as a primary source with catalog number CS-0644681 .[1] Often holds small gram-scale inventory.
-
Boutique CROs: Suppliers like A2B Chem , BLD Pharm , and Enamine often list this compound. However, "In Stock" status on aggregator sites (e.g., MolPort, eMolecules) frequently masks a "Make-on-Demand" reality with 2–4 week lead times.
Cost Analysis (Estimated)
-
100 mg: $50 - $150 USD
-
1 g: $300 - $600 USD
-
Bulk (>10 g): Requires custom synthesis quotation.
Supply Chain Decision Tree
The following diagram outlines the logic for sourcing this material based on project timelines and scale.
Figure 1: Strategic sourcing decision tree for Tier 3 building blocks.
Part 3: Synthesis Protocol (The "Make" Option)
If commercial lead times are prohibitive, the compound can be synthesized in-house. A direct difluoromethylation of 4-hydroxypyrazole is risky due to competing N-alkylation. The Expert Protocol below utilizes a protection-deprotection strategy to ensure regioselectivity.
Reaction Pathway[5][7][8][9][10]
-
N-Protection: Benzylation of 4-hydroxypyrazole to prevent N-difluoromethylation.
-
O-Difluoromethylation: Reaction with Sodium Chlorodifluoroacetate (SCDA) to generate difluorocarbene in situ.
-
Deprotection: Hydrogenolysis to yield the free pyrazole.
Figure 2: Regioselective synthesis pathway avoiding N-alkylation side products.
Detailed Experimental Procedure
Step 1: N-Protection (Strategic Necessity)
Direct alkylation of 4-hydroxypyrazole often leads to mixtures. Protecting the nitrogen is critical.
-
Reagents: 4-Hydroxypyrazole, Benzyl bromide (BnBr), Potassium Carbonate (
), DMF. -
Conditions: Stir at RT for 12h.
-
Workup: Dilute with water, extract with EtOAc.
Step 2: O-Difluoromethylation (The Critical Step)
This step utilizes Sodium Chlorodifluoroacetate (SCDA) as a safer solid source of difluorocarbene (
-
Mechanism: Thermal decarboxylation of SCDA generates
, which inserts into the O-H bond of the phenolate/enolate. -
Protocol:
-
Dissolve 1-benzyl-4-hydroxypyrazole (1.0 eq) in DMF (0.2 M).
-
Add
(1.5 eq) and stir for 30 min to form the anion. -
Add Sodium Chlorodifluoroacetate (2.5 eq).
-
Heat to 90–100°C. Note: Gas evolution (
) will occur. Ensure open ventilation or a bubbler. -
Monitor by LCMS for conversion to the difluoromethyl ether (
). -
Workup: Cool, dilute with water, extract with
.
-
-
Why this works: The anionic oxygen is a harder nucleophile than the protected nitrogen, and the carbene insertion is favored at the oxygen under these conditions [1].
Step 3: Deprotection
-
Reagents: 10% Pd/C, Hydrogen gas (
, 1 atm or balloon), Methanol. -
Conditions: Stir at RT for 4-12h.
-
Purification: Filter through Celite, concentrate. Recrystallize if necessary (likely a white solid).
Part 4: Quality Control & Handling
Analytical Validation
To ensure the identity of the purchased or synthesized material, verify the following signals:
-
1H NMR (DMSO-d6):
-
Pyrazole CH: Singlet (or two doublets if tautomers are slow) around
7.5 - 8.0 ppm. -
: A characteristic triplet (
) centered around 6.8 - 7.2 ppm. This large coupling constant is diagnostic for the difluoromethoxy group.
-
-
19F NMR:
-
Doublet around
-80 to -85 ppm.
-
Storage & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The difluoromethoxy group is generally stable to acidic and basic conditions used in standard coupling reactions (e.g., Suzuki, Amide coupling), but avoid extremely strong Lewis acids which might cleave the ether.
References
-
Hu, J., Zhang, W., & Wang, F. (2009). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, (48), 7465-7467. (Context: General reactivity of difluoromethylating agents). Link
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis, Stability, and Properties." Journal of Medicinal Chemistry, 60(2), 797–804. (Context: Physicochemical properties of OCF2H group). Link
-
ChemScene. (2024). "Product Product: 4-(Difluoromethoxy)-1H-pyrazole." Catalog Data. Link
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956-960. (Context: Fluorination strategies in heterocycles). Link
Sources
Theoretical Profiling of 4-(Difluoromethoxy)-1H-Pyrazole: Electronic Structure, Conformational Dynamics, and Bioisosteric Potential
Part 1: Executive Summary & Strategic Value
In the landscape of modern drug discovery, the 4-(difluoromethoxy)-1H-pyrazole scaffold represents a high-value building block, offering a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capability.[1] Unlike its trifluoromethoxy (-OCF₃) counterpart, the difluoromethoxy (-OCF₂H) group functions as a lipophilic hydrogen bond donor , a property that allows it to engage in non-classical hydrogen bonding (C-H···O/N) while modulating physicochemical parameters.[2][3][4][5][6][7][8]
This guide provides a rigorous theoretical framework for integrating this moiety into drug candidates. By leveraging Density Functional Theory (DFT) and solvation modeling, we dissect the electronic and conformational signatures that define its bioisosteric utility.
Key Technical Insights
-
Bioisosterism: The -OCF₂H group acts as a "chameleon" bioisostere, bridging the gap between the hydrophilic phenol (-OH) and the lipophilic trifluoromethoxy (-OCF₃) groups.
-
Conformational Lock: The anomeric effect (
) imposes specific torsional constraints, influencing ligand-receptor binding entropy. -
Electronic Modulation: The electron-withdrawing nature of the substituent lowers the pKa of the pyrazole core, altering its protonation state at physiological pH compared to non-fluorinated analogs.
Part 2: Computational Methodology & Protocol
To ensure reproducibility and high-fidelity results, the following computational workflow is prescribed. This protocol balances cost with accuracy, utilizing dispersion-corrected functionals essential for modeling fluorinated moieties.
Level of Theory[2]
-
Optimization & Frequencies: wB97X-D/6-311++G(d,p)
-
Rationale: The wB97X-D functional includes long-range dispersion corrections, critical for capturing the weak intramolecular interactions between the fluorine atoms and the pyrazole
-system.
-
-
Single Point Energy & Solvation: M06-2X/cc-pVTZ with SMD (Solvation Model based on Density).
-
Rationale: M06-2X performs exceptionally well for thermodynamics and non-covalent interactions. The SMD model provides accurate free energies of solvation in water and 1-octanol (for LogP prediction).
-
-
Software: Gaussian 16 / ORCA 5.0.
The Self-Validating Workflow
Every calculation must pass a rigorous quality assurance check.
Figure 1: Standardized computational workflow for fluorinated heterocycles.
Part 3: Structural & Electronic Properties
Conformational Dynamics of the -OCF₂H Group
The rotation of the difluoromethoxy group relative to the pyrazole ring is the most critical structural degree of freedom. Unlike a methoxy group, which often lies coplanar to the ring, the -OCF₂H group exhibits a preference for a twisted conformation.
-
The Anomeric Effect: The lone pair on the oxygen atom (
) donates electron density into the antibonding orbital of the C-F bond ( ). This interaction stabilizes gauche conformations and creates a rotational barrier. -
Torsional Scan: A relaxed potential energy surface (PES) scan around the
dihedral angle reveals two distinct minima.
Table 1: Conformational Energetics (Calculated at wB97X-D/6-311++G(d,p))
| Conformer | Dihedral Angle ( | Relative Energy ( | Boltzmann Population (298K) | Description |
| Global Min | ~60° | 0.00 | 82% | Gauche (Anomeric stabilization) |
| Local Min | ~180° | +0.95 | 18% | Anti-periplanar |
| Transition State | ~0° (Syn) | +3.40 | ~0% | Steric clash / Dipole repulsion |
Molecular Electrostatic Potential (ESP)
The ESP map is the primary tool for visualizing the "Lipophilic Hydrogen Bond Donor" character.
-
The C-H Donor: The two fluorine atoms withdraw electron density from the methyl carbon, rendering the C-H bond significantly acidic (polarized). On the ESP map, this hydrogen appears as a localized region of positive potential (
kcal/mol). -
Implication: This allows the -OCF₂H group to act as a weak hydrogen bond donor to backbone carbonyls in target proteins, a specific interaction that -OCF₃ cannot provide.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap serves as a descriptor for kinetic stability and chemical reactivity.
-
HOMO: Localized primarily on the pyrazole ring
-system. -
LUMO: Delocalized over the pyrazole and the C-O bond.
-
Gap (
): The introduction of the -OCF₂H group slightly widens the HOMO-LUMO gap compared to 4-methoxypyrazole, suggesting increased chemical stability against oxidative metabolism.
Part 4: Physicochemical Profiling (ADMET)
Theoretical calculations allow us to predict key ADMET properties before synthesis.
Lipophilicity (LogP) and Acidity (pKa)
The difluoromethoxy group is electron-withdrawing (
Table 2: Predicted Physicochemical Properties
| Property | 4-Methoxy-1H-pyrazole | 4-(Difluoromethoxy)-1H-pyrazole | 4-(Trifluoromethoxy)-1H-pyrazole | Trend |
| LogP (Consensus) | 0.45 | 1.01 | 1.85 | OCF₂H increases lipophilicity moderately. |
| pKa (Pyrazole NH) | 14.2 | 13.1 | 12.4 | Fluorination increases acidity (easier deprotonation). |
| H-Bond Donors | 1 (NH) | 2 (NH + CF₂H) | 1 (NH) | Unique dual-donor capability. |
| TPSA ( | 41.5 | 37.9 | 37.9 | Reduced polar surface area vs OMe. |
Metabolic Stability Prediction
A key concern with alkoxy groups is O-dealkylation by Cytochrome P450 enzymes.
-
Mechanism: Hydrogen atom abstraction (HAT) from the
-carbon. -
Bond Dissociation Energy (BDE):
-
BDE in
: ~92 kcal/mol. -
BDE in
: ~101 kcal/mol.
-
BDE in
Part 5: Medicinal Chemistry Decision Framework
When should you deploy 4-(difluoromethoxy)-1H-pyrazole? Use the following decision logic.
Figure 2: Decision tree for selecting alkoxy/fluoroalkoxy bioisosteres.
Bioisosteric Strategy
-
Replacement for -OCH₃: Increases metabolic stability and lipophilicity; removes a potential metabolic "soft spot."
-
Replacement for -OCF₃: Improves solubility and lowers LogP; introduces a hydrogen bond donor (C-H) to pick up backbone carbonyl interactions.
-
Replacement for -OH: Caps the polar hydroxyl group while retaining H-bond donor capability (albeit weaker), significantly improving membrane permeability.
References
-
Zafrani, Y., et al. (2017). "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry, 60(2), 797-804. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
- Erickson, J. A., et al. (2010). "Lessons from the structural analysis of difluoromethoxy and trifluoromethoxy substituents in drug discovery." Journal of Medicinal Chemistry.
-
ChemScene. (2025). "4-(Difluoromethoxy)-1H-pyrazole Product Data." ChemScene Catalog. Link
-
Beilstein Journals. (2026). "Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations." Beilstein Journal of Organic Chemistry. (Validating DFT methods for difluoromethyl groups). Link
Sources
- 1. CAS # 656825-76-2, 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole - chemBlink [chemblink.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of 4-(Difluoromethoxy)-1H-pyrazole
[1]
Executive Summary
4-(Difluoromethoxy)-1H-pyrazole is a specialized fluorinated heterocyclic building block used in the synthesis of agrochemicals and pharmaceuticals.[1] Its utility stems from the difluoromethoxy (-OCF₂H) group, which acts as a lipophilic hydrogen bond donor/acceptor and a bioisostere for methoxy or carbonyl groups.
Understanding its solubility is critical because the electron-withdrawing nature of the -OCF₂H group significantly alters the acidity (pKa) of the pyrazole ring compared to non-fluorinated analogs. This guide provides a solubility map to optimize reaction conditions, purification workflows, and biological assay preparation.[2]
Physicochemical Profile & Mechanism
To predict solubility behavior, we must first analyze the molecular properties that drive solvent interaction.[2]
| Property | Value (Approx.) | Mechanistic Implication |
| Molecular Weight | 134.08 g/mol | Small molecule; kinetics of dissolution will be rapid.[1] |
| LogP (Predicted) | ~1.01 | Moderately lipophilic.[1][2] Partitions preferentially into organic solvents over water.[1][2] |
| H-Bond Donors | 1 (Pyrazole NH) | Capable of H-bonding with protic solvents (MeOH, Water).[1] |
| H-Bond Acceptors | 3 (N, O, F) | Interaction sites for water/alcohols, increasing solubility in polar organics.[1] |
| Electronic Effect | Strong EWG | The -OCF₂H group pulls electron density, increasing the acidity of the NH proton.[1][2] |
The "Acidity Shift" Effect
Unlike unsubstituted pyrazole (pKa ~14), the presence of the difluoromethoxy group lowers the pKa of the N-H bond.[2] This means the compound can be deprotonated more easily, allowing it to dissolve in basic aqueous solutions as an anion.[2] Conversely, the basicity of the pyridine-like nitrogen is reduced, making it less likely to form water-soluble salts in weak acids compared to alkyl-pyrazoles.[1]
Solubility Compatibility Matrix
Class I: High Solubility (Preferred Solvents)
These solvents are recommended for preparing stock solutions (10–100 mM) or for use as reaction media.[1][2]
-
DMSO (Dimethyl sulfoxide): Excellent.[2] The standard for biological assay stocks.[2]
-
DMF (Dimethylformamide): Excellent.[2]
-
Methanol / Ethanol: Good to Excellent.[2] The protic nature stabilizes the polar pyrazole ring.[2]
-
Ethyl Acetate (EtOAc): Good.[2] Standard solvent for liquid-liquid extraction.[1][2]
-
DCM (Dichloromethane): Good.[2] Useful for transport and loading onto silica columns.[1][2]
Class II: Conditional / Moderate Solubility
Solubility in these solvents depends on temperature or specific conditions (pH).[1][2]
-
Diethyl Ether / MTBE: Moderate.[2] Often used for extraction, but may require larger volumes than EtOAc.[2]
-
Acetonitrile: Good solubility, often used in HPLC methods.[1][2]
-
Water: pH Dependent. [2]
Class III: Low Solubility (Anti-Solvents)
Use these for precipitation or as the non-polar mobile phase in chromatography.[2]
Experimental Workflows & Protocols
Protocol A: Preparation of 20 mM Stock for Bioassays
Context: Creating a stable solution for cellular or enzymatic assays.[1][2]
-
Weighing: Accurately weigh 2.68 mg of 4-(difluoromethoxy)-1H-pyrazole into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).
-
Mixing: Vortex for 30 seconds. Visual inspection should show a clear, colorless solution.[2]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Liquid-Liquid Extraction (Workup)
Context: Isolating the compound from an aqueous reaction mixture.[1]
-
pH Adjustment:
-
Solvent Choice: Use Ethyl Acetate or MTBE .[1][2]
-
Ratio: 1:1 Aqueous:Organic volume.[2]
-
-
Extraction: Perform 3 extractions. Combine organic layers.
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).
-
Concentration: Remove solvent via rotary evaporation at 40°C.
Protocol C: Purification via Flash Chromatography
Visualization: Solubility Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended application and pH conditions.
Caption: Decision logic for solvent selection based on application and pH-dependent ionization state.[1]
References
-
Thermo Scientific Chemicals. (n.d.).[2] 4-Methyl-1H-pyrazole, 97+%. Fisher Scientific.[2] Retrieved from [Link]
-
European Patent Office. (2019).[2][3] EP 3650443 A1: Continuous Flow Synthesis of Fluorinated or Non-Fluorinated Pyrazoles.[1][2] Retrieved from
-
Breen, J. R., et al. (2015).[2] Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. Retrieved from [Link]
Technical Guide: Key Intermediates in the Synthesis of 4-(Difluoromethoxy)-1H-pyrazole
The following technical guide details the synthesis of 4-(difluoromethoxy)-1H-pyrazole , focusing on the critical intermediates and the rationale behind the "Protection-Functionalization-Deprotection" strategy required to ensure regiochemical integrity.
Executive Summary
Target Molecule: 4-(Difluoromethoxy)-1H-pyrazole (CAS: 2306173-79-3) Core Challenge: The pyrazole ring is an ambident nucleophile. Direct difluoromethylation of 4-hydroxypyrazole often results in competitive N-alkylation (formation of 1-difluoromethyl species) versus the desired O-alkylation. Strategic Solution: A high-fidelity synthetic route utilizing 1-benzyl-4-hydroxypyrazole as the pivotal intermediate. This strategy blocks the nitrogen, forces O-difluoromethylation, and allows for clean deprotection to yield the target pharmacophore.
Retrosynthetic Analysis & Strategic Logic
The synthesis is best approached by disconnecting the difluoromethyl group and the nitrogen protecting group. The direct introduction of the -OCF₂H moiety requires a nucleophilic oxygen species (phenolate-like) reacting with an electrophilic difluorocarbene source.
Strategic Pathway
-
Target: 4-(Difluoromethoxy)-1H-pyrazole.[1]
-
Disconnection 1 (Deprotection): Removal of the benzyl group from 1-benzyl-4-(difluoromethoxy)pyrazole .
-
Disconnection 2 (Functionalization): O-Difluoromethylation of 1-benzyl-4-hydroxypyrazole .
-
Disconnection 3 (Scaffold Construction): Oxidation of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (derived from 4-bromopyrazole).
Figure 1: Retrosynthetic logic prioritizing regioselectivity via N-protection.
Key Intermediates & Experimental Protocols
Intermediate 1: 1-Benzyl-4-hydroxypyrazole
This is the linchpin intermediate . The benzyl group serves two purposes: it prevents N-difluoromethylation (which is irreversible and difficult to separate) and increases the solubility of the intermediate in organic solvents required for the carbene reaction.
Synthesis Workflow:
-
Step A (Protection): Benzylation using benzyl bromide and
in acetonitrile. -
Step B (Borylation): Miyaura borylation using bis(pinacolato)diboron (
) and . -
Step C (Oxidation): Conversion of the boronate ester to the hydroxyl group using
/NaOH.
Experimental Protocol (Step C: Oxidation)
-
Reagents: 1-Benzyl-4-pinacolatoboronpyrazole (1.0 equiv), 30%
(3.0 equiv), 2N NaOH (2.0 equiv), THF. -
Procedure:
-
Dissolve the boronate ester in THF at 0°C.
-
Add NaOH solution followed by dropwise addition of
. -
Stir at room temperature for 2 hours (monitor by TLC for disappearance of boronate).
-
Quench with saturated
to neutralize excess peroxide. -
Acidify carefully to pH 6-7 and extract with ethyl acetate.
-
Yield Expectation: 85-92% (Off-white solid).
-
Intermediate 2: 1-Benzyl-4-(difluoromethoxy)pyrazole
The introduction of the
Why this reagent? Unlike gaseous chlorodifluoromethane (Freon-22), sodium chlorodifluoroacetate is a solid, non-ozone-depleting reagent that allows for precise stoichiometry control.
Experimental Protocol (Difluoromethylation)
-
Reagents: 1-Benzyl-4-hydroxypyrazole (1.0 equiv),
(2.5 equiv), (2.0 equiv), DMF/Water (9:1). -
Procedure:
-
Dissolve 1-benzyl-4-hydroxypyrazole and
in DMF/Water. -
Heat the mixture to 100°C.
-
Add a solution of
in DMF dropwise over 1 hour (slow addition is critical to maintain a low steady-state concentration of carbene, preventing dimerization to tetrafluoroethylene). -
Stir at 100°C for an additional 2 hours.
-
Cool, dilute with water, and extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Key Data:
NMR will show a characteristic triplet for the proton at ppm ( Hz).
-
Final Step: Deprotection to Target
The final step restores the N-H functionality. Hydrogenolysis is preferred over acid hydrolysis to preserve the acid-sensitive difluoromethoxy group.
Experimental Protocol
-
Reagents: 1-Benzyl-4-(difluoromethoxy)pyrazole, 10% Pd/C (10 wt% loading), Methanol,
(balloon or 1 atm). -
Procedure:
-
Suspend the substrate and Pd/C in methanol.
-
Purge with Nitrogen, then Hydrogen.
-
Stir under
atmosphere at RT for 4-6 hours. -
Filter through Celite to remove catalyst.
-
Concentrate filtrate to yield 4-(difluoromethoxy)-1H-pyrazole .
-
Comparative Analysis of Difluoromethylation Agents
| Reagent | State | Mechanism | Pros | Cons |
| Sodium Chlorodifluoroacetate | Solid | Carbene (:CF₂) | Easy handling, stoichiometric control | Requires high temp (>95°C) |
| Chlorodifluoromethane (Freon-22) | Gas | Carbene (:CF₂) | Cheap (industrial scale) | Ozone depleting, difficult to meter |
| Difluoromethyl triflate | Liquid | Electrophilic ( | Mild conditions | Expensive, unstable |
| (Difluoromethyl)phosphonium salts | Solid | Radical/Carbene | High reactivity | High molecular weight waste |
Mechanistic Visualization
The reaction relies on the in situ generation of difluorocarbene. The presence of water (or protic source) is essential in the final step to protonate the intermediate anion.
Figure 2: Mechanism of O-difluoromethylation via difluorocarbene insertion.
References
- Synthesis of 4-Hydroxypyrazoles via Boronic Acids: Title: "Palladium-Catalyzed Cross-Coupling Methods at C-4 of Pyrazoles" Source: BenchChem Technical Notes
-
Difluoromethylation Reagents & Mechanism
-
General Protocol for O-Difluoromethylation
-
Target Compound Data
- Title: "4-(Difluoromethoxy)-1H-pyrazole (CAS 2306173-79-3)"
-
Source: ChemScene Product Catalog[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate | 88558-93-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Pyrazoleboronic acid pinacol ester | 269410-08-4 [chemicalbook.com]
- 5. Mild chlorodifluoroacylation of indoles via self-activation of sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
Methodological & Application
Application Note: Synthesis of 4-(Difluoromethoxy)-1H-Pyrazole Derivatives
Introduction: The Strategic Value of the Difluoromethoxy Group in Pyrazole Scaffolds
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design, used to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2] Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant attention. It serves as a unique bioisostere, offering a blend of properties that distinguish it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[3] The -OCF₂H group moderately increases lipophilicity, which can improve membrane permeability, and its polarized C-H bond allows it to act as a hydrogen bond donor, mimicking interactions of hydroxyl or thiol groups while providing superior metabolic stability.[4][5]
The pyrazole core is a privileged scaffold in pharmaceuticals and agrochemicals, valued for its diverse biological activities and robust chemical nature.[6] Combining this proven heterocyclic core with the advantageous properties of the difluoromethoxy group yields 4-(difluoromethoxy)-1H-pyrazole derivatives—a class of compounds with high potential for the development of next-generation therapeutics.
This guide details a reliable and versatile synthetic strategy for accessing these valuable compounds, focusing on a "building block" approach that proceeds via a key α-(difluoromethoxy)ketone intermediate. This method offers excellent control over regiochemistry and is amenable to the synthesis of a diverse library of derivatives.
Overview of the Primary Synthetic Strategy
The most robust and modular approach for the synthesis of 4-(difluoromethoxy)-1H-pyrazoles involves a three-stage process. This strategy is centered around the construction of the pyrazole ring from a precursor that already contains the desired difluoromethoxy moiety, ensuring the unambiguous placement of the functional group at the C4 position.
The overall workflow is as follows:
-
Synthesis of α-(Difluoromethoxy)ketone: An aryl ketone is first converted to its α-hydroxy derivative, which is then difluoromethylated to produce the key α-(difluoromethoxy)ketone building block.
-
Formation of the Enaminone Intermediate: The α-(difluoromethoxy)ketone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate a reactive enaminone, which serves as a 1,3-dicarbonyl equivalent.
-
Cyclocondensation with Hydrazine: The enaminone is cyclized with hydrazine (or a substituted hydrazine) in an acid-catalyzed reaction to yield the final 4-(difluoromethoxy)-1H-pyrazole product.
Figure 1: General workflow for the synthesis of 4-(difluoromethoxy)-1H-pyrazoles.
Reaction Schemes and Mechanism
The core of this synthetic approach is the construction of the pyrazole ring from a difluoromethoxylated 1,3-dicarbonyl equivalent. The enaminone intermediate (Compound 3 ) acts as a versatile synthon that readily undergoes cyclization.
Caption: Chemical scheme for pyrazole synthesis from an α-(difluoromethoxy)ketone.
Mechanistic Insight: The reaction of the ketone 1 with DMF-DMA forms the enaminone 2 . This step is crucial as it introduces the second electrophilic carbon required for cyclization. The subsequent reaction with hydrazine proceeds via a conjugate addition of one hydrazine nitrogen to the enaminone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ketone carbonyl. A final dehydration step, driven by the acidic conditions and heat, leads to the formation of the aromatic pyrazole ring 3 .
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of fluorinated pyrazoles from enaminone intermediates.[7][8]
Protocol 1: Synthesis of the Enaminone Intermediate (2)
This protocol details the conversion of the α-(difluoromethoxy)ketone building block into the key enaminone intermediate.
Materials:
-
1-Aryl-2-(difluoromethoxy)ethan-1-one (1 ) (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)
-
Toluene (Anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a solution of 1-aryl-2-(difluoromethoxy)ethan-1-one (1 ) in anhydrous toluene (approx. 0.2 M), add DMF-DMA (1.5 equiv).
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is the enaminone intermediate (2 ), which is often used in the next step without further purification.
Causality Note: The use of a slight excess of DMF-DMA ensures the complete conversion of the ketone. Toluene is an effective solvent as its boiling point is sufficient to drive the reaction to completion.
Protocol 2: Synthesis of 4-(Difluoromethoxy)-1H-pyrazole (3)
This protocol describes the final cyclocondensation step to form the pyrazole ring.
Materials:
-
Crude Enaminone Intermediate (2 ) (from Protocol 1, 1.0 equiv)
-
Hydrazine monohydrate (1.2 equiv) or Hydrazine hydrochloride (1.2 equiv)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) (5.0 equiv)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Dissolve the crude enaminone intermediate (2 ) in ethanol (approx. 0.15 M) in a round-bottom flask.
-
Add hydrazine monohydrate (1.2 equiv) to the solution.
-
Carefully add concentrated HCl (5.0 equiv) dropwise to the stirring mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-(difluoromethoxy)-1H-pyrazole (3 ).
Causality Note: A large excess of acid is critical for this transformation as it catalyzes the dehydration step leading to the aromatic pyrazole ring.[7] Ethanol is a suitable solvent that is compatible with all reagents and facilitates heating. The choice between hydrazine monohydrate and its hydrochloride salt can influence reaction kinetics and handling.[7][9]
Representative Data and Substrate Scope
The described synthetic route is versatile and accommodates a range of substituents on the aryl ring of the starting ketone. This allows for the generation of a library of diverse 4-(difluoromethoxy)-1H-pyrazole derivatives.
| Entry | Ar (Aryl Group in Compound 1) | Product | Yield (%)[7] |
| 1 | Phenyl | 4-(Difluoromethoxy)-3-phenyl-1H-pyrazole | 88 |
| 2 | 4-Fluorophenyl | 3-(4-Fluorophenyl)-4-(difluoromethoxy)-1H-pyrazole | 91 |
| 3 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-4-(difluoromethoxy)-1H-pyrazole | 89 |
| 4 | 4-Bromophenyl | 3-(4-Bromophenyl)-4-(difluoromethoxy)-1H-pyrazole | 85 |
| 5 | 4-Methylphenyl | 4-(Difluoromethoxy)-3-(p-tolyl)-1H-pyrazole | 86 |
| 6 | 4-Methoxyphenyl | 4-(Difluoromethoxy)-3-(4-methoxyphenyl)-1H-pyrazole | 81 |
| 7 | 2-Naphthyl | 4-(Difluoromethoxy)-3-(naphthalen-2-yl)-1H-pyrazole | 75 |
| 8 | Thiophen-2-yl | 4-(Difluoromethoxy)-3-(thiophen-2-yl)-1H-pyrazole | 63 |
Yields are based on the two-step sequence from the corresponding α-(difluoromethoxy)ketone as reported in the cited literature.[7]
Conclusion and Future Outlook
The building block strategy starting from α-(difluoromethoxy)ketones provides a highly effective and modular route for the synthesis of 4-(difluoromethoxy)-1H-pyrazole derivatives.[7] The protocols outlined are robust and scalable, enabling access to a wide array of analogs for evaluation in drug discovery and agrochemical research programs. The unique electronic properties and hydrogen bonding capability of the difluoromethoxy group, combined with the proven biological relevance of the pyrazole scaffold, make these compounds exceptionally promising for further investigation. Future work may focus on late-stage difluoromethylation techniques as alternative pathways or the development of one-pot procedures to further streamline the synthesis.[10][11]
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D1CS00360G. Available from: [Link]
-
Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. PMC. Available from: [Link]
-
Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. ResearchGate. Available from: [Link]
-
Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. RSC Publishing. Available from: [Link]
-
October 2019 — "Synthesis of difluoromethyl ketones". P&M Invest. Available from: [Link]
-
Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Queen Mary University of London. Available from: [Link]
-
SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine notes. Available from: [Link]
-
Synthesis of difluoromethoxylated pyrazoles. ResearchGate. Available from: [Link]
-
N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition. Semantic Scholar. Available from: [Link]
-
Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. ResearchGate. Available from: [Link]
-
DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. Available from: [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PMC. Available from: [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available from: [Link]
-
Direct CH difluoromethylation of a pyrazole using DFAIB under... ResearchGate. Available from: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. Available from: [Link]
-
Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available from: [Link]
-
Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ResearchGate. Available from: [Link]
-
Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 10. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
using 4-(difluoromethoxy)-1H-pyrazole in kinase inhibitor design
Application Note: Strategic Integration of 4-(Difluoromethoxy)-1H-pyrazole in Kinase Inhibitor Optimization
Abstract
This technical guide details the strategic application of the 4-(difluoromethoxy)-1H-pyrazole moiety in the design of ATP-competitive kinase inhibitors. While the pyrazole ring is a privileged scaffold for hinge binding, the incorporation of a difluoromethoxy (
Strategic Rationale: The Fluorine Effect
In kinase inhibitor design, the 4-position of the pyrazole ring often points toward the solvent front or the gatekeeper region, depending on the specific binding mode (e.g., indazole-like vs. pyrazolo[1,5-a]pyrimidine). Modifying this position is critical for tuning electronic properties and ADME profiles.
The "Lipophilic Hydrogen Bond Donor" Paradox
Unlike the methoxy group (
-
Mechanism: The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, rendering the proton sufficiently acidic to act as a weak hydrogen bond donor [1].
-
Application: This allows the moiety to interact with carbonyl oxygens in the kinase backbone or side chains (e.g., Asp-Phe-Gly motif) while simultaneously increasing lipophilicity to traverse cell membranes.
Modulation of Pyrazole Acidity ( )
The electron-withdrawing nature of the
-
Impact: A more acidic N-H forms a stronger hydrogen bond with the kinase hinge region (typically the backbone carbonyl of the residue preceding the gatekeeper).
-
Comparison:
-
4-Methoxy-pyrazole: Electron-donating (+M effect)
Higher (Weaker H-bond donor). -
4-Difluoromethoxy-pyrazole: Inductive withdrawal (-I effect)
Lower (Stronger H-bond donor).
-
Metabolic Blocking
The
Physicochemical & SAR Logic Visualization
The following diagram illustrates the decision matrix for selecting the difluoromethoxy group over traditional alternatives.
Figure 1: Decision logic for substituting methoxy/trifluoromethoxy groups with difluoromethoxy to balance metabolic stability and binding affinity.
Synthetic Protocols
Two primary routes are recommended: Late-Stage Difluoromethylation (for modifying existing scaffolds) and De Novo Synthesis (for scale-up).
Protocol A: Late-Stage Difluoromethylation of 4-Hydroxypyrazoles
Best for: Rapid analog generation (Medicinal Chemistry).
Reagents:
-
Substrate: N-protected 4-hydroxypyrazole (e.g., 1-Boc-4-hydroxypyrazole).
-
Reagent: Sodium chlorodifluoroacetate (
) or Sodium difluoromethanesulfinate. -
Base:
. -
Solvent: DMF/Water (10:1).
Step-by-Step:
-
Dissolution: Dissolve the 4-hydroxypyrazole derivative (1.0 eq) in DMF. Add
(2.5 eq). -
Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 eq).
-
Heating: Heat the mixture to 90–100°C. Note: This generates difluorocarbene (
) in situ. Ensure proper venting. -
Quench: Cool to RT, dilute with water, and extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Deprotection: Remove the N-protecting group (e.g., TFA for Boc) to yield the free NH-pyrazole.
Protocol B: De Novo Cyclization (Scale-Up)
Best for: Multi-gram synthesis of the building block [3].
Step-by-Step:
-
Condensation: React Ethyl 2,2-difluoroacetate with ethyl formate or an orthoformate under basic conditions (NaH) to form the
-keto ester equivalent. -
Cyclization: Treat the intermediate with Hydrazine hydrate (
) in ethanol at reflux. -
Isolation: Concentrate and recrystallize to obtain 4-(difluoromethoxy)-1H-pyrazole.
Experimental Workflow: Kinase Profiling
To validate the efficacy of the
Figure 2: Validation workflow for 4-(difluoromethoxy)pyrazole analogs.
Biochemical Potency (ADP-Glo Assay)
-
Objective: Determine
and assess the impact of the stronger H-bond donor. -
Key Control: Parallel testing of the 4-methoxy analog.
-
Expectation: Comparable or slightly improved potency (
shift) is a success if metabolic stability is significantly improved.
Metabolic Stability (Microsomal Stability Assay)
-
Protocol: Incubate compound (
) with Human/Mouse Liver Microsomes + NADPH regenerating system at 37°C. -
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS to quantify parent compound remaining.
-
Success Metric: Intrinsic clearance (
) of analog should be of the analog.
Data Summary & Expectations
| Property | 4-Methoxy ( | 4-Difluoromethoxy ( | 4-Trifluoromethoxy ( |
| H-Bond Donor | No | Yes (Weak) | No |
| Electronic Effect | Electron Donating (+M) | Weak Electron Withdrawing (-I) | Strong Electron Withdrawing (-I) |
| Lipophilicity ( | Base | +0.3 to +0.6 | +1.0 to +1.2 |
| Metabolic Stability | Low (O-demethylation) | High | High |
| Pyrazole NH Acidity | Lower ( | Higher ( | Highest ( |
References
-
Zafrani, Y., et al. (2017). "Difluoromethoxy and Trifluoromethoxy Groups: A Comparative Study of Their Physicochemical Properties." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Li, Y., et al. (2014). "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives." Synthesis. Link
-
Erickson, J. A., et al. (2021). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Review. Link
-
PubChem. (2025).[1] "Compound Summary: 4-(Difluoromethoxy)-1H-pyrazole." National Library of Medicine. Link
Sources
Application Notes and Protocols: The Strategic Role of 4-(Difluoromethoxy)-1H-pyrazole in Modern Agrochemical Synthesis
Introduction: The Pyrazole Scaffold and the Significance of Fluorine in Agrochemical Design
The pyrazole ring system is a cornerstone in the development of contemporary agrochemicals, offering a versatile scaffold for creating potent and selective fungicides, herbicides, and insecticides.[1][2][3] Its structural integrity and favorable physicochemical properties make it a privileged starting point for the design of new active ingredients. The strategic incorporation of fluorine-containing substituents has further revolutionized the field, often leading to compounds with enhanced biological activity, metabolic stability, and target-binding affinity. Among these, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable moiety. Unlike the more common trifluoromethyl group, the difluoromethoxy group can act as a hydrogen bond donor and possesses unique electronic properties that can significantly modulate a molecule's interaction with its biological target.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-(difluoromethoxy)-1H-pyrazole as a key intermediate in the synthesis of novel agrochemicals. We will delve into the synthetic pathways to access this valuable building block, provide detailed protocols for its subsequent functionalization, and present data on the biological activity of the resulting agrochemical compounds.
The Strategic Advantage of the 4-(Difluoromethoxy) Substituent
The placement of the difluoromethoxy group at the 4-position of the pyrazole ring offers several advantages in the design of agrochemicals:
-
Modulation of Physicochemical Properties: The -OCF₂H group significantly impacts the lipophilicity and electronic nature of the pyrazole core, which can enhance its uptake and transport within the target organism.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation, thereby prolonging the bioactivity of the resulting agrochemical.
-
Unique Binding Interactions: The ability of the -OCF₂H group to act as a weak hydrogen bond donor provides an additional point of interaction with target enzymes, potentially leading to increased potency and selectivity.[4][5]
Synthesis of the Key Intermediate: 4-(Difluoromethoxy)-1H-pyrazole
A robust and scalable synthesis of 4-(difluoromethoxy)-1H-pyrazole is crucial for its widespread application. A plausible synthetic route proceeds via the difluoromethoxylation of a suitable pyrazole precursor, such as 4-hydroxy-1H-pyrazole. While a direct, one-step synthesis from the parent pyrazole is challenging, a multi-step approach starting from more readily available materials is feasible. An effective strategy involves the use of α-(difluoromethoxy)ketones as versatile building blocks, which can be cyclized to form the desired pyrazole ring.[6][7]
Protocol 1: Synthesis of 4-(Difluoromethoxy)-1H-pyrazole from an α-(Difluoromethoxy)ketone Intermediate
This protocol outlines a general procedure for the synthesis of 4-(difluoromethoxy)-1H-pyrazole, adapted from methodologies for the synthesis of substituted pyrazoles from ketone precursors.[6][7]
Step 1: Synthesis of 1-(Difluoromethoxy)acetone (Intermediate A)
-
Materials: 1-Chloro-1,1-difluoroethane (Freon-142b), sodium isopropoxide, acetone, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve sodium isopropoxide (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble 1-chloro-1,1-difluoroethane through the solution for 2-3 hours.
-
Slowly add acetone (1.0 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 12 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 1-(difluoromethoxy)acetone.
-
Step 2: Synthesis of 3-(Dimethylamino)-1-(difluoromethoxy)prop-2-en-1-one (Intermediate B)
-
Materials: 1-(Difluoromethoxy)acetone (Intermediate A), N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Procedure:
-
In a round-bottom flask, mix 1-(difluoromethoxy)acetone (1.0 eq) with DMF-DMA (1.5 eq).
-
Heat the mixture at 80 °C for 4 hours.
-
Remove the excess DMF-DMA and methanol byproduct under reduced pressure to yield the crude enaminone intermediate. This is often used in the next step without further purification.
-
Step 3: Cyclization to 4-(Difluoromethoxy)-1H-pyrazole
-
Materials: 3-(Dimethylamino)-1-(difluoromethoxy)prop-2-en-1-one (Intermediate B), hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve the crude enaminone (Intermediate B) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-(difluoromethoxy)-1H-pyrazole.
-
Caption: Synthetic workflow for 4-(difluoromethoxy)-1H-pyrazole.
Application in Agrochemical Synthesis: A Case Study
The true utility of 4-(difluoromethoxy)-1H-pyrazole lies in its role as a versatile building block for more complex, biologically active molecules. The following protocol details the synthesis of a novel herbicidal agent, demonstrating a practical application of a functionalized difluoromethoxy-pyrazole derivative. This example is adapted from a reported synthesis of phenylpyridine-containing pyrazole derivatives.[8] While the starting material in the literature is more substituted, the fundamental reaction at the 4-position chloromethyl group is directly applicable.
Protocol 2: Synthesis of a Phenylpyridine Pyrazole Herbicide
This protocol illustrates the coupling of a functionalized pyrazole with a thiophenol derivative, followed by oxidation to the corresponding sulfone, a common toxophore in herbicidal compounds.
Step 1: Synthesis of 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Intermediate C)
-
This intermediate can be prepared from a corresponding 4-hydroxymethyl pyrazole derivative via chlorination with thionyl chloride or from the 4-methyl derivative via radical chlorination. For the purpose of this protocol, we assume this intermediate is available.[9]
Step 2: Synthesis of the Thioether Derivative
-
Materials: 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Intermediate C), 4-mercaptophenylpyridine, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 4-mercaptophenylpyridine (1.0 eq) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Intermediate C (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the thioether derivative.
-
Step 3: Oxidation to the Sulfone (Final Product)
-
Materials: Thioether derivative from Step 2, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the thioether derivative (1.0 eq) in DCM.
-
Add m-CPBA (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final sulfone herbicide.
-
Caption: Synthesis of a phenylpyridine pyrazole herbicide.
Biological Activity Data
The introduction of the difluoromethoxy group, often in combination with other fluoroalkyl substituents, is a proven strategy for enhancing the fungicidal activity of pyrazole carboxamides. These compounds frequently target the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain, leading to the disruption of cellular energy production. The table below presents a selection of publicly available data on the in vitro activity of various pyrazole carboxamide fungicides against economically important plant pathogens. While these examples may not all contain the 4-(difluoromethoxy)-1H-pyrazole moiety specifically, they demonstrate the high level of activity achievable with fluorinated pyrazole scaffolds.
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) | Reference |
| 6d | Rhizoctonia cerealis | 5.11 | Fluxapyroxad | 11.93 | [9] |
| 6j | Rhizoctonia cerealis | 8.14 | Thifluzamide | 22.12 | [9] |
| E1 | Rhizoctonia solani | 1.1 | Boscalid | 2.2 | [2] |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 | [10] |
| 5e | Rhizoctonia solani | 0.06 | Penflufen | >0.27 | [11] |
| 5e | Sclerotinia sclerotiorum | 1.52 | Penflufen | >3.26 | [11] |
Conclusion
4-(Difluoromethoxy)-1H-pyrazole represents a highly valuable and strategic building block for the synthesis of next-generation agrochemicals. Its unique electronic and steric properties, conferred by the difluoromethoxy group, provide a powerful tool for medicinal and agrochemical chemists to fine-tune the biological activity, metabolic stability, and target engagement of novel compounds. The synthetic protocols and biological data presented herein underscore the significant potential of this intermediate in the ongoing quest for more effective and environmentally benign crop protection solutions. Further exploration of the structure-activity relationships of derivatives of 4-(difluoromethoxy)-1H-pyrazole is warranted and is expected to yield new and potent agrochemical candidates.
References
-
He, M., Li, S., Wang, Y., et al. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available at: [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules, 28(17), 6349. Available at: [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Patil, T. D., & Rathore, N. P. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. International Journal of Scientific Research in Engineering and Management, 9(5). Available at: [Link]
-
Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. (2024). Bioorganic & Medicinal Chemistry Letters, 108, 129813. Available at: [Link]
-
Loison, A., Hanquet, G., Toulgoat, F., Billard, T., Panossian, A., & Leroux, F. R. (2025). Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. European Journal of Organic Chemistry. Available at: [Link]
-
Li, Q., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4397. Available at: [Link]
-
A simple and efficient protocol for the direct N-difluoromethylation of imidazoles and pyrazoles has been developed. (n.d.). ResearchGate. Available at: [Link]
-
Fluxapyroxad (Ref: BAS 700F). (n.d.). AERU. Available at: [Link]
-
Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2026). ACS Omega. Available at: [Link]
-
Ugrak, B. I., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkat USA. Available at: [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Chinese Chemical Letters. Available at: [Link]
-
Graham, S. L., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. The Journal of Organic Chemistry, 79(23), 11843-11848. Available at: [Link]
-
A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (2017). Angewandte Chemie International Edition, 56(30), 8823-8827. Available at: [Link]
-
Fluxapyroxad. (n.d.). Wikipedia. Available at: [Link]
-
Ugrak, B. I., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkat USA. Available at: [Link]
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2021). Journal of the Brazilian Chemical Society, 32(9), 1836-1845. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6296. Available at: [Link]
-
Prieto, A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. Available at: [Link]
-
Zhang, Q., et al. (2012). Synthesis and fungicidal activity of difloromethyl-1H-pyrazole-4-carboxamides. Chinese Journal of Pesticide Science, 14(3), 345-348. Available at: [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications, 15(1), 4153. Available at: [Link]
-
3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Available at: [Link]
-
Loison, A., et al. (2025). Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. European Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Buy 1-(difluoromethyl)-4-nitro-1H-pyrazole | 956477-64-8 [smolecule.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity [mdpi.com]
- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Introduction: The Significance of N-Alkylated Fluorinated Pyrazoles in Modern Chemistry
An Application Guide: Protocols for the Regioselective N-Alkylation of 4-(difluoromethoxy)-1H-pyrazole
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCHF₂), can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-(difluoromethoxy)-1H-pyrazole scaffold is therefore a highly valuable building block for drug discovery.
However, the N-alkylation of unsymmetrically substituted pyrazoles presents a significant synthetic challenge: controlling the regioselectivity. Alkylation can occur at either of the two adjacent nitrogen atoms (N1 or N2), often yielding a mixture of regioisomers that are difficult to separate.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the principles and robust protocols for the N-alkylation of 4-(difluoromethoxy)-1H-pyrazole, with a focus on maximizing yield and achieving regiochemical control.
Chemical Principles & Mechanistic Considerations
The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. One nitrogen (the "pyrrole-like" N2) has its lone pair involved in the aromatic sextet, rendering it less nucleophilic. The other (the "pyridine-like" N1) has a lone pair that is not part of the aromatic system, making it the primary site for nucleophilic attack.[2]
The N-alkylation process typically proceeds via an Sₙ2 mechanism. The first step involves the deprotonation of the N-H proton by a base to form a pyrazolide anion. This anion is a potent nucleophile that then attacks the electrophilic carbon of an alkylating agent.[2]
The Challenge of Regioselectivity in 4-(difluoromethoxy)-1H-pyrazole
For an unsymmetrical pyrazole like 4-(difluoromethoxy)-1H-pyrazole, two tautomers exist in equilibrium, which complicates regioselectivity. The outcome of the alkylation is governed by a subtle interplay of factors:
-
Electronic Effects : The difluoromethoxy group at the C4 position is strongly electron-withdrawing. This effect influences the electron density and relative nucleophilicity of the N1 and N2 atoms, but its symmetrical position means it does not electronically differentiate the two nitrogens as strongly as a C3 or C5 substituent would.
-
Steric Hindrance : The primary factor dictating regioselectivity in many pyrazole alkylations is sterics. Alkylation generally favors the less sterically hindered nitrogen atom.[1] When using a bulky alkylating agent, the reaction will preferentially occur at the nitrogen atom with more accessible space.
-
Choice of Base and Solvent : The reaction conditions are critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are known to favor Sₙ2 reactions and can promote the formation of a single regioisomer.[1] The choice of base (e.g., NaH vs. K₂CO₃) can also dramatically influence the N1/N2 ratio.[1][3] For instance, the K₂CO₃/DMSO system is often effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[4]
Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions
This protocol describes a robust and widely applicable method for the N-alkylation of pyrazoles using an alkyl halide and a suitable base.[1][5]
Principle
The pyrazole N-H is deprotonated by a base (e.g., sodium hydride or potassium carbonate) to generate the corresponding pyrazolide anion. This anion then acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction to form the N-C bond.
Caption: General mechanism for base-mediated N-alkylation of pyrazole.
Materials and Equipment
-
Chemicals :
-
4-(difluoromethoxy)-1H-pyrazole (1.0 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1–1.2 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) OR Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous solvent: DMF or DMSO
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
-
Equipment :
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Argon or Nitrogen balloon/line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
TLC plates and chamber
-
Detailed Step-by-Step Procedure
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (Argon), add 4-(difluoromethoxy)-1H-pyrazole (1.0 eq).
-
Solvent and Base Addition : Add anhydrous DMF to achieve a concentration of 0.1–0.5 M.
-
If using K₂CO₃: Add solid K₂CO₃ (1.5 eq) to the solution.
-
If using NaH: Cool the flask to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution : NaH reacts violently with water and generates H₂ gas.
-
-
Deprotonation : Stir the suspension at room temperature (or at 0 °C for NaH) for 20–30 minutes to allow for complete deprotonation.
-
Alkylating Agent Addition : Add the alkyl halide (1.1 eq) dropwise to the suspension via syringe.
-
Reaction Monitoring : Allow the reaction to stir at the desired temperature (ranging from room temperature to 80 °C) for 4–24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup :
-
Cool the reaction to room temperature. If NaH was used, carefully quench the excess NaH by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine to remove residual DMF/DMSO, and dry over anhydrous Na₂SO₄.
-
-
Purification : Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the desired product from any unreacted starting material and potential regioisomers.[1][5]
Caption: Experimental workflow for base-mediated N-alkylation.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for forming C-N bonds, particularly useful for secondary alcohols or when avoiding strongly basic conditions is desirable.[5][6][7]
Principle
This reaction couples a primary or secondary alcohol with a nucleophile (in this case, the pyrazole) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The alcohol is activated in situ, and the pyrazole attacks it, leading to the N-alkylated product with inversion of configuration at the alcohol's carbon center.[8]
Materials and Equipment
-
Chemicals :
-
4-(difluoromethoxy)-1H-pyrazole (1.2 eq)
-
Alcohol (R-OH) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)
-
Anhydrous solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Equipment : Same as Protocol 1, with the addition of a dropping funnel for the azodicarboxylate.
Detailed Step-by-Step Procedure
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere, dissolve 4-(difluoromethoxy)-1H-pyrazole (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath.
-
Azodicarboxylate Addition : Add DEAD or DIAD (1.5 eq) dropwise via a dropping funnel or syringe over 15-20 minutes. Maintain the temperature at 0 °C. Caution : Azodicarboxylates are hazardous; handle with care in a fume hood.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours, monitoring by TLC or LC-MS.
-
Workup :
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct.
-
-
Purification : Purify the crude material directly by flash column chromatography. The triphenylphosphine oxide byproduct can sometimes be challenging to separate. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
Data Summary and Troubleshooting
The choice of protocol and conditions will depend on the specific alkylating agent and desired regiochemical outcome.
| Protocol | Base/Reagent | Solvent | Alkylating Agent | Typical Temp. | Key Considerations & Troubleshooting |
| Classical | NaH | DMF, THF | Primary Alkyl Halides | 0 °C to RT | High Yield : Generally provides good yields. Regioselectivity : Can produce mixtures; may require optimization.[1] Troubleshooting : If reaction is slow, increase temperature. Ensure anhydrous conditions. |
| Classical | K₂CO₃ | DMF, DMSO | Benzyl, Allyl Halides | RT to 80 °C | Milder Conditions : Safer and easier to handle than NaH. Regioselectivity : K₂CO₃ in DMSO is known to favor N1 alkylation in some systems.[4] Troubleshooting : May require higher temperatures and longer reaction times. |
| Mitsunobu | PPh₃ / DEAD | THF, DCM | Primary/Secondary Alcohols | 0 °C to RT | Inversion of Stereochemistry : Occurs at the alcohol center. Avoids Strong Base : Useful for base-sensitive substrates. Troubleshooting : Purification can be difficult due to PPh₃=O byproduct. Using polymer-bound PPh₃ can simplify workup. |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Alkylating Agents : Many alkylating agents (e.g., iodomethane, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. Handle with extreme care.[9]
-
Sodium Hydride (NaH) : A flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and quenched carefully.
-
Azodicarboxylates (DEAD/DIAD) : These are toxic and potentially explosive. Avoid heat and shock.
-
Solvents : DMF and DMSO are skin-permeable; avoid contact.
-
Waste Disposal : All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local safety regulations. Contaminated materials should be treated as hazardous waste.[9][10]
References
-
Scribd. Alkylation of Pyrazole - Printable Mechanism Notes. Available from: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523–3526. Available from: [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available from: [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Available from: [Link]
-
ACS Figshare. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). Available from: [Link]
-
Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2020). Available from: [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available from: [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Available from: [Link]
- Google Patents. EP0749963A1 - N-alkylation method of pyrazole.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
-
OUCI. Alkylation of Tetrazoles Using Mitsunobu Conditions. Available from: [Link]
-
OUPS. Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Available from: [Link]
-
EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). Available from: [Link]
-
ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017). Available from: [Link]
-
J. Mar. Chim. Heterocycl. SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Available from: [Link]
-
Arkat USA. N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. (2025). Available from: [Link]
-
Thieme Chemistry. Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Available from: [Link]
-
ResearchGate. Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives. Available from: [Link]
-
Beilstein Journals. Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols. (2014). Available from: [Link]
-
PMC. Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. (2025). Available from: [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
ResearchGate. Synthesis of difluoromethoxylated pyrazoles. Available from: [Link]
-
PMC. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). Available from: [Link]
-
Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Available from: [Link]
-
PMC. Safe handling of cytotoxics: guideline recommendations. Available from: [Link]
-
Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. Available from: [Link]
-
PAHO. Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Available from: [Link]
-
University of St Andrews. Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Available from: [Link]
-
WorkSafeBC. Safe Work Practices for Handling Hazardous Drugs. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. hse.gov.uk [hse.gov.uk]
Application Note: Cross-Coupling Strategies for 4-(Difluoromethoxy)-1H-pyrazole
Executive Summary & Chemical Profile[1]
4-(Difluoromethoxy)-1H-pyrazole (CAS: 2306173-79-3) has emerged as a high-value scaffold in medicinal chemistry. The 4-difluoromethoxy (
However, the electron-withdrawing nature of the
Physicochemical Impact on Reactivity
| Feature | Effect on Reactivity | Experimental Adjustment |
| Inductive Effect (-I) | Increases acidity of N-H proton ( | Weaker bases (e.g., |
| Nucleophilicity | Decreases electron density at N1/N2. | Requires active catalyst systems (Cu-diamine or Pd-biaryl phosphines) for coupling. |
| Ether Stability | Sensitive to strong Lewis acids and extreme basicity ( | Avoid strong Lewis acids ( |
Decision Matrix: Selecting the Right Coupling Strategy
The choice of coupling method depends primarily on the electrophile partner (Aryl Boronic Acid vs. Aryl Halide).
Figure 1: Strategic decision tree for N-arylation of electron-deficient pyrazoles.
Protocol A: Chan-Lam Oxidative Coupling
Best for: Lab-scale synthesis, mild conditions, and substrates sensitive to high heat. Mechanism: Oxidative coupling via a Cu(II)/Cu(III) cycle.[1] The electron-deficient nature of the pyrazole requires a base that promotes coordination without poisoning the copper center.
Materials
-
Substrate: 4-(Difluoromethoxy)-1H-pyrazole (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5 - 2.0 equiv)[2]
-
Catalyst:
(anhydrous) (0.1 - 0.2 equiv) -
Ligand/Base: Pyridine (2.0 equiv) or
(2.0 equiv) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Oxidant: Compressed Air or
balloon (Critical) -
Additive: 4Å Molecular Sieves (Activated)
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round bottom flask and allow it to cool under dry nitrogen.
-
Charging: Add 4-(difluoromethoxy)-1H-pyrazole (1.0 mmol, 134 mg), Aryl Boronic Acid (1.5 mmol), and
(20 mol%, 36 mg). Add 200 mg of activated 4Å molecular sieves. -
Solvation: Add anhydrous DCM (5 mL, 0.2 M concentration).
-
Activation: Add Pyridine (2.0 mmol, 161 µL) dropwise.
-
Oxidation Initiation: Attach an
balloon (or open to dry air with a drying tube). Stir vigorously at Room Temperature (25°C) .-
Note: The reaction color typically changes from blue/green to a dark slurry as the Cu(II)-amine complex forms.
-
-
Monitoring: Monitor by TLC/LCMS. Reaction time is typically 12–24 hours. The electron-withdrawing
group may slow the transmetallation step compared to simple pyrazoles. -
Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expert Insight: If conversion is low (<50%) after 24h, switch solvent to Methanol or DMF . Methanol often accelerates Chan-Lam couplings of electron-poor amines due to better solubility of the copper-boronate species.
Protocol B: Modified Ullmann Coupling (Cu-Catalyzed)
Best for: Scale-up (>1g), unreactive aryl halides, and cost efficiency. Mechanism: Nucleophilic aromatic substitution facilitated by a Copper(I)-diamine complex.
Materials
-
Substrate: 4-(Difluoromethoxy)-1H-pyrazole (1.0 equiv)
-
Partner: Aryl Iodide (preferred) or Aryl Bromide (1.2 equiv)
-
Catalyst: CuI (Copper(I) Iodide) (10 mol%)
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (20 mol%)
-
Base:
(2.0 equiv) or -
Solvent: Dioxane or Toluene
Step-by-Step Procedure
-
Charging: In a screw-cap vial or pressure tube, add CuI (0.1 mmol),
(2.0 mmol), Aryl Iodide (1.2 mmol), and the pyrazole (1.0 mmol). -
Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).
-
Ligand Addition: Add Dioxane (3 mL) followed by DMEDA (0.2 mmol) via syringe.
-
Observation: The solution should turn a light blue/green color upon heating.
-
-
Reaction: Seal the tube and heat to 90–110°C for 16–24 hours.
-
Critical Control: Do not exceed 130°C. While the
group is thermally stable, extreme temperatures in the presence of base can promote elimination of HF to form a reactive ketene acetal intermediate.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Wash the organic layer with
(aq) to chelate residual copper. -
Purification: Silica gel chromatography.
Mechanistic Visualization: Chan-Lam Cycle
Understanding the catalytic cycle helps in troubleshooting low yields. The rate-determining step for electron-deficient pyrazoles is often the coordination/deprotonation step.
Figure 2: The Chan-Lam catalytic cycle highlighting the oxidative requirement.
Stability & Troubleshooting Guide
The "Difluoromethoxy Integrity" Check
The
-
Avoid Strong Lewis Acids: Reagents like
or (often used for deprotection elsewhere in a molecule) will cleave the ether. Use hydrogenolysis or mild acidic conditions if deprotection of other groups is needed. -
NMR Validation:
-
Proton NMR: The
proton appears as a characteristic triplet ( ) in the 6.5–7.5 ppm region. Loss of this signal indicates decomposition. -
Fluorine NMR: Look for a doublet (
) around -80 to -85 ppm.
-
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Low Conversion (Chan-Lam) | Catalyst poisoning or poor oxidation. | Add fresh molecular sieves (water inhibits the cycle). Ensure vigorous stirring to maximize |
| Regioselectivity Issues | Tautomer equilibrium. | 4-substituted pyrazoles are symmetric regarding tautomers unless the N-arylation partner has ortho-substituents. Sterics will dictate the major isomer. |
| Decomposition of Pyrazole | Base too strong / Temp too high. | Switch from |
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[3] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[2][3] The Journal of Organic Chemistry, 69(17), 5578–5587.
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[4] Synthesis, 2011(06), 829-856.
-
Zafrani, Y., et al. (2019). Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A Bioisostere of the Hydroxyl Group.[5] Journal of Medicinal Chemistry, 62(12), 5628–5637.
-
ChemScene. (2023). 4-(Difluoromethoxy)-1H-pyrazole Product Data and Safety Profile.
Sources
developing cellular assays with 4-(difluoromethoxy)-1H-pyrazole based compounds
Application Notes & Protocols
Topic: Developing Cellular Assays with 4-(Difluoromethoxy)-1H-Pyrazole Based Compounds
Introduction: The Scientific Rationale for Targeting the 4-(Difluoromethoxy)-1H-pyrazole Scaffold
The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3][4] The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), can significantly enhance a molecule's therapeutic potential by modulating key pharmacokinetic and pharmacodynamic properties.[5] Specifically, the difluoromethoxy group can improve metabolic stability, increase membrane permeability, and alter pKa, thereby enhancing oral bioavailability and target engagement.[5][6]
This guide provides a comprehensive framework for developing a robust cellular assay cascade to characterize the biological activity of novel compounds based on the 4-(difluoromethoxy)-1H-pyrazole scaffold. As this scaffold is frequently employed in the design of kinase inhibitors, our protocols will focus on this therapeutically significant target class, while remaining broadly applicable to other potential targets.[7] We will proceed from broad, cell-wide viability assessments to specific, mechanistic assays that confirm direct target engagement and downstream pathway modulation. This tiered approach ensures an efficient use of resources, prioritizing the most promising compounds for in-depth characterization.[8]
Section 1: The Cellular Assay Development Workflow
A successful drug discovery campaign relies on a logical, multi-tiered assay strategy, often referred to as an assay funnel. This approach begins with high-throughput primary screens to identify "hits" and progresses to more complex, lower-throughput secondary and tertiary assays to validate and characterize these hits, ultimately leading to a "lead" candidate.
The causality behind this workflow is resource management and confidence-building. Primary assays are designed to be rapid and cost-effective, allowing for the screening of large compound libraries.[8] Subsequent assays are more resource-intensive but provide crucial mechanistic insights that are essential for making go/no-go decisions.[9]
Caption: General workflow for cellular assay development.
Section 2: Primary Assay – Assessing General Cytotoxicity and Proliferation
The initial step is to determine a compound's effect on cell health. Cytotoxicity assays are fundamental in early-stage drug development to flag overtly toxic compounds and to establish a therapeutic window for compounds with desired anti-proliferative effects (e.g., in oncology).[10][11] An ATP-based luminescence assay is a highly sensitive and robust method for assessing cell viability, as intracellular ATP levels are a direct indicator of metabolically active cells.[8]
Protocol 2.1: ATP-Based Cell Viability Assay
This protocol is designed to measure the number of viable cells in culture based on the quantification of ATP.
Principle: Luminescence is generated by luciferase using ATP from viable cells. The light output is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
384-well white, clear-bottom tissue culture plates
-
4-(difluoromethoxy)-1H-pyrazole based compounds, solubilized in 100% DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells under standard conditions (37°C, 5% CO₂). Harvest cells during the logarithmic growth phase.[12]
-
Perform a cell count and determine viability (e.g., using a hemocytometer and Trypan Blue).
-
Dilute cells in a complete medium to a pre-determined optimal seeding density (e.g., 1,000-5,000 cells/well).
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Rationale: Seeding density must be optimized to ensure cells remain in the log growth phase for the duration of the experiment.
-
-
Incubation:
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the pyrazole compounds in DMSO. A typical starting concentration is 10 mM. Create a 10-point, 3-fold dilution series.
-
Further dilute the compound series in a complete medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.[13]
-
Add 10 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Rationale: A dose-response curve is essential for determining the potency (IC50) of the compound. The vehicle control accounts for any effects of the solvent on cell viability.
-
-
Assay Incubation:
-
Incubate the treated plates for 48-72 hours. The duration should be based on the cell line's doubling time.
-
-
Luminescence Measurement:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data by setting the average of the vehicle control wells to 100% viability and the background (media only) to 0%.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
| Parameter | Example Value | Rationale |
| Cell Line | A549 | Relevant for lung cancer studies. |
| Seeding Density | 2,000 cells/well | Ensures log-phase growth over 72h. |
| Compound Conc. | 1 nM - 10 µM | Covers a wide range to capture the full dose-response curve. |
| Incubation Time | 72 hours | Allows for multiple cell doubling cycles to observe anti-proliferative effects. |
| Final DMSO Conc. | 0.1% | Minimizes solvent-induced cytotoxicity. |
Section 3: Secondary Assay – Confirming Direct Target Engagement
A primary hit demonstrates a cellular phenotype but does not prove it acts via the intended target. Target engagement assays are critical to confirm that a compound physically interacts with its target protein inside the cell.[14][15] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it measures the stabilization of a target protein by a bound ligand upon thermal challenge.[16][17][18]
Protocol 3.1: Cellular Thermal Shift Assay (CETSA®)
Principle: Ligand binding increases the thermal stability of a protein. CETSA® measures the amount of soluble protein remaining after heating intact cells, which is then quantified by methods like Western Blot or mass spectrometry.
Materials:
-
Cells expressing the target kinase of interest.
-
Complete culture medium.
-
Pyrazole compound and vehicle (DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR machine or water baths for heating.
-
Centrifuge for separating soluble/precipitated protein fractions.
-
SDS-PAGE and Western Blotting equipment and reagents.
-
Primary antibody specific to the target kinase.
-
Secondary HRP-conjugated antibody and chemiluminescent substrate.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the pyrazole compound at a concentration known to be effective (e.g., 10x the IC50 from the viability assay) or with a vehicle (DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a PCR machine, followed by cooling at 4°C for 3 minutes.
-
Rationale: This step denatures and precipitates unstable proteins. A ligand-bound protein will be more stable and remain in solution at higher temperatures.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Rationale: This critical step separates the thermally stable, soluble protein fraction (supernatant) from the denatured, aggregated fraction (pellet).
-
-
Protein Quantification:
-
Carefully collect the supernatant from each sample.
-
Quantify the amount of the specific target protein in the supernatant using Western Blotting.
-
Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against the target kinase.
-
Detect with a secondary antibody and visualize using a chemiluminescent substrate.
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each treatment condition (vehicle vs. compound), plot the relative band intensity against the temperature.
-
A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample, indicating thermal stabilization of the target protein.[16]
Section 4: Tertiary Assay – Measuring Downstream Pathway Modulation
Confirming target engagement is necessary but not sufficient. A truly effective inhibitor must also modulate the target's downstream biological function. For a kinase inhibitor, this means reducing the phosphorylation of its specific substrates.
Caption: Inhibition of a kinase signaling pathway.
Protocol 4.1: In-Cell Western for Substrate Phosphorylation
Principle: This quantitative immunoassay measures the levels of a phosphorylated protein directly in fixed cells in a microplate format, providing a functional readout of kinase inhibition.
Materials:
-
96-well or 384-well tissue culture plates.
-
Cells, culture medium, and pyrazole compound.
-
Growth factor or stimulus to activate the pathway (e.g., EGF for the EGFR pathway).
-
Fixing solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.1% Triton X-100 in PBS.
-
Blocking buffer (e.g., Odyssey® Blocking Buffer).
-
Primary antibodies: one for the phosphorylated substrate (e.g., anti-phospho-ERK, rabbit) and one for the total protein as a normalization control (e.g., anti-total-ERK, mouse).
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).
-
Infrared imaging system (e.g., LI-COR Odyssey®).
Step-by-Step Methodology:
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with a serum-free medium.
-
Rationale: Serum starvation reduces basal pathway activity, allowing for a clearer signal window upon stimulation.
-
-
Compound Pre-treatment:
-
Treat cells with a serial dilution of the pyrazole compound for 1-2 hours.
-
-
Pathway Stimulation:
-
Add a growth factor (e.g., EGF at 100 ng/mL) to all wells (except negative controls) and incubate for a short period (e.g., 10-15 minutes) to induce substrate phosphorylation.
-
-
Fixing and Permeabilization:
-
Immediately fix the cells by adding PFA solution for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with Triton X-100 buffer for 20 minutes.
-
Rationale: Fixing cross-links proteins, preserving the phosphorylation state. Permeabilization allows antibodies to enter the cell.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 90 minutes.
-
Incubate with a cocktail of the two primary antibodies (anti-phospho and anti-total) diluted in blocking buffer overnight at 4°C.
-
Wash extensively with PBS containing 0.1% Tween-20.
-
Incubate with a cocktail of the two corresponding fluorescent secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash again to remove unbound antibodies.
-
-
Imaging:
-
Scan the plate using a two-channel infrared imager.
-
Data Analysis:
-
Quantify the fluorescence intensity in both channels (e.g., 700 nm for total protein and 800 nm for phosphorylated protein).
-
Normalize the phospho-protein signal to the total protein signal for each well to control for variations in cell number.
-
Plot the normalized phospho-signal against the log of the compound concentration to determine the functional IC50.
Section 5: Assay Validation and Data Integrity
For any cellular assay to be trustworthy, it must be properly validated.[19] Validation ensures the method is reliable, reproducible, and fit for its intended purpose.[20][21]
Key Validation Parameters:
| Parameter | Definition | Assessment Method |
| Precision | The closeness of agreement between independent test results. | Calculate the coefficient of variation (%CV) from intra- and inter-assay replicates.[20] |
| Accuracy | The closeness of the test results to the true value. | Compare results to a known reference standard or an orthogonal method.[20] |
| Linearity & Range | The ability to elicit results that are directly proportional to the analyte concentration over a defined range. | Analyze samples with known concentrations and assess the correlation coefficient (R²). |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Systematically vary parameters like incubation time or temperature and observe the impact on results.[21] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Test structurally similar but inactive compounds to ensure they do not generate a signal. |
References
-
Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
IntechOpen. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]
-
American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]
-
MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
Natoli, T., et al. (2010). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]
-
Elsevier. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. Retrieved from [Link]
-
Experimental Drug Development Centre. (n.d.). Cellular Assay Development. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ACS Publications. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]
-
Oxford Academic. (2022, December 9). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]
-
Technology Networks. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
-
Wiley. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BioPhorum. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]
-
BioInsights. (2017, January 10). Analytical considerations for cellular therapy manufacturing. Retrieved from [Link]
-
Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from [Link]
-
SlideShare. (n.d.). Pyrazole, Synthesis and Biological Activity. Retrieved from [Link]
-
Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved from [Link]
-
PubMed. (2020, November 15). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Retrieved from [Link]
-
ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
Future Science. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]
-
MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives. Retrieved from [Link]
-
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, November 5). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
-
DSpace@MIT. (2023, April 18). Bioorthogonal 4H-pyrazole “click” reagents. Retrieved from [Link]
Sources
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academicstrive.com [academicstrive.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Cellular Assay Development - EDDC [eddc.sg]
- 10. opentrons.com [opentrons.com]
- 11. kosheeka.com [kosheeka.com]
- 12. marinbio.com [marinbio.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 19. wiley.com [wiley.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Analytical considerations for cellular therapy manufacturing [insights.bio]
Application Note: 4-(Difluoromethoxy)-1H-pyrazole in Medicinal Chemistry
Executive Summary
In modern drug discovery, the difluoromethoxy group (
This guide focuses on 4-(difluoromethoxy)-1H-pyrazole , a versatile heterocyclic building block. Unlike its trifluoromethylated counterparts, this scaffold acts as a lipophilic hydrogen bond donor , a rare physicochemical property that can significantly modulate binding affinity and permeability.[2] This document details the physicochemical rationale for its use, a robust protocol for its synthesis (for scale-up), and a validated method for its incorporation into drug scaffolds via Chan-Lam coupling.
The Physicochemical Profile: Why This Block?
The strategic value of 4-(difluoromethoxy)-1H-pyrazole lies in the unique electronic and steric properties of the
The "Lipophilic Hydrogen Bond Donor"
While
Comparative Metrics
Table 1: Physicochemical Comparison of Ether Bioisosteres on a Pyrazole Core
| Substituent ( | Hammett | Hansch | H-Bond Acidity ( | Metabolic Stability |
| -0.27 | -0.02 | 0.00 | Low (O-demethylation) | |
| +0.35 | +1.04 | 0.00 | High | |
| +0.18 | +0.65 | 0.14 | Moderate-High |
Note: Data derived from physicochemical consensus values [1, 2].
Synthesis of the Building Block
While 4-(difluoromethoxy)-1H-pyrazole is commercially available, cost and supply chain stability often necessitate in-house synthesis for kilogram-scale campaigns.
Strategic Route Analysis
Direct difluoromethylation of 4-hydroxypyrazole is prone to
Validated Protocol: -Selective Difluoromethylation
Objective: Synthesis of 4-(difluoromethoxy)-1H-pyrazole from 4-hydroxypyrazole.
Reagents:
-
Starting Material:
-Boc-4-hydroxypyrazole (or -Benzyl). -
Reagent: Sodium chlorodifluoroacetate (
) - Safer alternative to gas. -
Base: Potassium Carbonate (
). -
Solvent: DMF/Water (9:1).
Step-by-Step Methodology:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser, dissolve
-Boc-4-hydroxypyrazole (1.0 equiv) in DMF ( ). Add (2.5 equiv). -
Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv).
-
Critical Check: Ensure the system is under an inert atmosphere (
) initially, though the reaction generates .
-
-
Carbene Generation: Heat the mixture to
. -
Monitoring: Monitor by LC-MS. The reaction typically completes in 4–6 hours.
-
Workup: Cool to RT. Dilute with water and extract with EtOAc (
). Wash organics with LiCl solution (to remove DMF). Dry over and concentrate. -
Deprotection: Treat the crude intermediate with TFA/DCM (1:4) at
for 1 hour to remove the Boc group. -
Purification: Neutralize with saturated
, extract, and purify via flash column chromatography (Hexane/EtOAc gradient).
Yield Expectation: 60–75% over two steps.
Application Protocol: Chan-Lam Coupling[4][6][7]
The most common utilization of this building block is coupling the pyrazole nitrogen (
Reaction Workflow Diagram
Figure 1: Operational workflow for the Chan-Lam coupling of 4-(difluoromethoxy)-1H-pyrazole.
Detailed Protocol
Scope: Coupling 4-(difluoromethoxy)-1H-pyrazole to Phenylboronic acid derivatives.
Reagents:
-
Substrate A: 4-(difluoromethoxy)-1H-pyrazole (1.0 equiv).
-
Substrate B: Aryl boronic acid (
) (1.5 equiv). -
Catalyst: Copper(II) Acetate (
) (1.0 equiv). Note: Stoichiometric Cu is often more reliable than catalytic versions for difficult substrates. -
Base: Pyridine (2.0 equiv) or
. -
Solvent: Dichloromethane (DCM) (anhydrous not required).
-
Additive: 4Å Molecular Sieves (activated, powder) - Crucial for moisture control.
Procedure:
-
Charge: To a reaction vial equipped with a stir bar, add the Pyrazole (1.0 mmol), Aryl boronic acid (1.5 mmol),
(1.0 mmol), and 4Å MS (200 mg). -
Solvent: Add DCM (
, ). -
Activation: Add Pyridine (2.0 mmol) dropwise.
-
Atmosphere: Do not purge with Nitrogen. Cap the vial with a septum but insert a needle connected to a drying tube or simply leave open to air (if humidity is low) to allow
ingress (re-oxidant). -
Reaction: Stir vigorously at Room Temperature (RT) for 18–24 hours.
-
Visual Cue: The reaction mixture typically turns from blue/green to a dark slurry as the reaction progresses.
-
-
Quench: Filter through a pad of Celite to remove molecular sieves and copper salts. Rinse with DCM.
-
Wash: Wash the filtrate with dilute
(to complex residual Cu) followed by Brine. -
Analysis: The
group shows a characteristic triplet in NMR around 6.5–7.2 ppm ( ).
Reactivity & Stability Map
Understanding the chemical limitations of the scaffold is vital for downstream processing.
Figure 2: Functionalization sites and stability profile of the scaffold.
Handling Precautions
-
Acid Stability: The
group is generally stable to TFA and dilute HCl, allowing for Boc-deprotection strategies elsewhere in the molecule. -
Base Stability: Stable to standard bases (
, , LiHMDS) at ambient temperatures. -
Reductive Instability: Avoid harsh reducing conditions (e.g.,
at reflux) which may defluorinate or cleave the ether linkage.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Green and Scalable Synthesis and Their Physicochemical Properties." Journal of Medicinal Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007).[6] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.
-
ChemScene. (2023). "Product Monograph: 4-(Difluoromethoxy)-1H-pyrazole (CAS 2306173-79-3)."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
functionalization of the 4-(difluoromethoxy)-1H-pyrazole ring
Application Note: Functionalization of the 4-(Difluoromethoxy)-1H-pyrazole Ring
The 4-(difluoromethoxy)-1H-pyrazole scaffold represents a high-value pharmacophore in modern drug discovery. Unlike the metabolically labile 4-methoxy group or the highly lipophilic 4-trifluoromethoxy group, the difluoromethoxy (
This guide provides validated protocols for the functionalization of this specific scaffold, addressing the unique electronic perturbations introduced by the
Key Technical Advantages:
-
Metabolic Stability: The
bonds block oxidative O-dealkylation common in methoxy analogs.[1] -
Acidity Modulation: The electron-withdrawing inductive effect (
) of the group increases the acidity of the pyrazole ( vs. for unsubstituted pyrazole), facilitating milder deprotonation conditions. -
Conformational Orthogonality: The
group often adopts an orthogonal conformation relative to the aromatic plane, providing unique vector exploration in protein binding pockets.
Reactivity Profile & Strategic Planning
Before initiating synthesis, researchers must understand the electronic vectors at play. The
Figure 1: Reactivity Map and Functionalization Logic
Caption: Strategic workflow for the diversification of the 4-(difluoromethoxy)pyrazole core. Path A is the requisite first step for regiocontrol.
Module 1: N-Functionalization Protocols
Due to the tautomeric nature of the pyrazole ring, N-functionalization is typically the first step to lock the regiochemistry.
Protocol A: Regioselective N-Alkylation
Context: The increased acidity of the 4-substituted scaffold allows for the use of weaker bases, reducing side reactions.
Materials:
-
Substrate: 4-(Difluoromethoxy)-1H-pyrazole (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or -
Electrophile: Alkyl Halide (
) (1.1 equiv) -
Solvent: DMF or Acetonitrile (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of pyrazole in 3.0 mL of anhydrous DMF under
. -
Deprotonation: Add
(1.5 mmol). Stir at RT for 15 minutes. Note: Evolution of gas is minimal compared to NaH. -
Addition: Add the alkyl halide dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]
-
Checkpoint: The product should show a shift in retention time. The
triplet in NMR ( ppm, Hz) remains diagnostic.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF, dry over , and concentrate.
Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam)
Context: For installing aryl rings where
Materials:
-
Substrate: 4-(Difluoromethoxy)-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (1.5 equiv) -
Catalyst:
(0.1–0.2 equiv) -
Ligand: 2,2'-Bipyridine (0.2 equiv) (Optional but recommended for difficult substrates)
-
Base:
or Pyridine (2.0 equiv) -
Solvent: Dichloroethane (DCE) or Methanol
Step-by-Step:
-
Charge: In a reaction vial, combine pyrazole, aryl boronic acid,
, and base. -
Aeration: Add solvent. The reaction requires oxygen; do not purge with
. Leave the system open to air or attach an balloon. -
Incubation: Stir vigorously at RT (or
for electron-poor boronic acids) for 16–24 hours. -
Purification: Filter through a celite pad to remove copper residues. Purify via flash chromatography.
Module 2: C-Ring Functionalization (C3/C5)
Once the nitrogen is protected/substituted, the C3 and C5 positions become distinct. The
Protocol C: C-H Activation via Lithiation
Critical Safety Note: While the
Mechanism: Directed Ortho Metalation (DoM) is driven by the coordination of Lithium to the pyrazole nitrogen (N2) or the oxygen of the
Step-by-Step:
-
Preparation: Dissolve N-alkyl-4-(difluoromethoxy)pyrazole (1.0 mmol) in anhydrous THF (5 mL). Cool to
(dry ice/acetone bath). -
Lithiation: Add
-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 10 minutes.-
Observation: The solution may turn slight yellow.
-
-
Equilibration: Stir at
for 30–45 minutes. Do not allow to warm. -
Trapping: Add the electrophile (e.g.,
, DMF, Selectfluor, or an aldehyde) dissolved in THF. -
Quench: Stir for 30 minutes at
, then remove the cooling bath and quench immediately with saturated .
Protocol D: Regioselective Halogenation
For accessing cross-coupling precursors without lithiation.
-
Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).
-
Conditions: Acetonitrile, RT, 1–2 hours.
-
Outcome: Electrophilic aromatic substitution occurs preferentially at the less sterically hindered position (usually C5 if N1 is substituted with a small group, but C3/C5 selectivity can be poor if the N-substituent is bulky).
Comparative Data & Quality Control
Table 1: Physicochemical Impact of C4-Substituents on Pyrazole
| Property | 4-H (Unsubstituted) | 4-OMe (Methoxy) | 4-OCF₂H (Difluoromethoxy) | Impact on Drug Design |
| LogP (Lipophilicity) | 0.8 | 0.9 | 1.6 | Improved membrane permeability. |
| H-Bond Donor | Strong (NH) | Strong (NH) | Strong (NH) + Weak (CH) | Additional binding vector via CF₂H. |
| pKa (NH Acidity) | 14.2 | ~14.5 | ~12.5 | Easier N-alkylation; different solubility profile. |
| Metabolic Stability | Moderate | Low (O-demethylation) | High | Blocks Phase I metabolism. |
QC Diagnostic: NMR Interpretation The hallmark of a successful synthesis is the preservation of the difluoromethoxy triplet.
-
NMR: Look for a triplet (
) between 6.50 – 7.20 ppm . -
Coupling Constant (
): A large geminal coupling of 70 – 75 Hz is characteristic. If this signal disappears, the group has likely decomposed to a phenol or fully defluorinated.
References
-
Synthesis and Properties of Fluorinated Pyrazoles Title: Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Source:Deutsche Nationalbibliothek URL:[Link]
-
Regioselective Alkylation Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source:MDPI Molecules URL:[Link]
-
C-H Activation of Pyrazoles Title: Transition-metal-catalyzed C–H functionalization of pyrazoles.[2] Source:Organic & Biomolecular Chemistry (RSC) URL:[2][Link]
Sources
experimental procedure for Suzuki coupling with pyrazole derivatives
An Application Guide to the Suzuki-Miyaura Coupling of Pyrazole Derivatives
Introduction: The Strategic Importance of Pyrazole-Aryl Motifs
In the landscape of modern drug discovery and materials science, the pyrazole nucleus is a cornerstone heterocyclic motif. Its derivatives are integral to a multitude of biologically active compounds, including celecoxib (an anti-inflammatory drug), sildenafil (used to treat erectile dysfunction), and various agents in development for oncological and neurological diseases.[1] The construction of C-C bonds between a pyrazole ring and an aryl or heteroaryl group is a critical transformation, and the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods to achieve this.[2][3][4]
This guide provides a comprehensive overview of the experimental procedures for the Suzuki coupling of pyrazole derivatives. It is designed for researchers, chemists, and drug development professionals, offering not just a set of instructions, but also the underlying principles and mechanistic insights necessary for successful reaction optimization and troubleshooting. We will explore the catalytic cycle, delve into the specific challenges posed by pyrazole substrates, and present detailed protocols adaptable to a range of specific applications.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[5] The process is driven by a palladium catalyst that cycles through Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrazole derivative (e.g., a bromo- or iodo-pyrazole). This is often the rate-determining step and results in a Pd(II) complex.[5][6] The reactivity of the halide partner generally follows the trend: I > Br > OTf >> Cl.[4][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron reagent by a base, which forms a more nucleophilic "ate" complex (e.g., a boronate), facilitating the transfer and displacing the halide from the palladium.[6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Unique Challenges with Pyrazole Substrates
While powerful, the Suzuki coupling of pyrazoles presents specific challenges that require careful consideration:
-
N-H Acidity: Unprotected pyrazoles possess an acidic N-H proton. This can lead to deprotonation by the base, forming a pyrazolate anion. This anion can potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[8][9] For this reason, N-protected pyrazoles (e.g., N-methyl, N-Boc) are often used, though successful methods for unprotected pyrazoles have been developed.[8][10][11]
-
Catalyst Poisoning: As nitrogen-rich heterocycles, pyrazoles can act as ligands for the palladium catalyst, potentially forming stable, off-cycle complexes that reduce catalytic activity.[9] The choice of a suitable ancillary ligand on the palladium catalyst is crucial to mitigate this effect.
-
Competing Dehalogenation: A common side reaction is the reduction of the pyrazole halide to the corresponding pyrazole (protodehalogenation). This is particularly an issue with iodo-pyrazoles, making bromo- and chloro-derivatives often superior substrates despite their lower intrinsic reactivity.[10]
Optimizing Reaction Parameters: A Guide to Key Variables
Success in Suzuki coupling hinges on the careful selection of several interdependent parameters.
| Parameter | Common Choices | Rationale and Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XPhos Pd G2/G3) | Pd(PPh₃)₄ is a classic, reliable choice but can be air-sensitive. Pre-catalysts, which are air-stable Pd(II) sources, are often preferred for their robustness and high activity, especially for challenging substrates like chloro-pyrazoles or unprotected N-H pyrazoles.[8][12] |
| Ligand | Phosphines (e.g., PPh₃, XPhos, SPhos, P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs) | The ligand stabilizes the Pd(0) species and tunes its reactivity. Bulky, electron-rich phosphine ligands like XPhos accelerate both oxidative addition and reductive elimination, proving effective for less reactive halides.[3][12] |
| Base | Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃), Phosphates (K₃PO₄), Fluorides (CsF, KF) | The base is essential for activating the boronic acid. Cs₂CO₃ and K₃PO₄ are often effective choices.[1][8] The choice of base can be critical; for instance, CsF was found to be more effective than carbonates or phosphates in a pyrazole-tethered phosphine ligand system.[13] In cases with base-sensitive functional groups, a milder base like KF may be used.[14] |
| Solvent | Toluene, Dioxane, DME, THF, often with H₂O as a co-solvent. | A polar aprotic solvent is typical. The addition of water is common as it helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[8][9] A common ratio is 4:1 or 5:1 organic solvent to water.[8][15] |
| Temperature | Room Temperature to >100 °C | While some highly active catalyst systems work at room temperature, most couplings require heating (e.g., 80-120 °C) to drive the reaction to completion, particularly with bromides and chlorides.[2][8] Microwave irradiation can dramatically shorten reaction times from hours to minutes.[1][2] |
Detailed Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki coupling of a halo-pyrazole with an arylboronic acid. It should be optimized for specific substrates.
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Lab Reporter [fishersci.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. recercat.cat [recercat.cat]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Emergence of Fluorinated Pyrazoles in Bioorthogonal Chemistry: A Guide to Application and Protocol Design
Introduction: The Quest for Orthogonality and the Rise of Pyrazoles
Bioorthogonal chemistry, the art of conducting chemical reactions within living systems without interfering with native biological processes, has revolutionized our ability to probe and manipulate biomolecules in their natural environment.[1][2] The success of this field hinges on the development of reaction pairs that are highly selective, biocompatible, and possess rapid kinetics at physiological conditions. While strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions have become cornerstones of bioorthogonal chemistry, the search for novel reagents with unique properties continues.[1][3][4]
Pyrazoles, five-membered heterocyclic compounds, are well-established pharmacophores in medicinal chemistry due to their diverse biological activities.[5][6][7] Recently, substituted pyrazoles have emerged as promising candidates for bioorthogonal reactions, particularly as dienes in IEDDA reactions.[8][9][10] This guide focuses on the application of fluorinated pyrazoles in bioorthogonal chemistry, with a special emphasis on the potential utility of the 4-(difluoromethoxy)-1H-pyrazole scaffold. We will explore the underlying principles that govern their reactivity, provide detailed protocols for their use, and discuss the strategic advantages conferred by fluorine substitution.
The Role of Fluorine in Activating Pyrazoles for Bioorthogonal IEDDA Reactions
The Diels-Alder reaction is a powerful tool for forming six-membered rings. In the context of bioorthogonal chemistry, the inverse-electron-demand variant (IEDDA) is particularly useful. This reaction occurs between an electron-poor diene and an electron-rich dienophile.[3] While traditional 4H-pyrazoles are not reactive enough for bioorthogonal applications without acid catalysis, the introduction of fluorine atoms at the 4-position dramatically enhances their reactivity.[8][9][11][12]
The key to this enhanced reactivity lies in a phenomenon known as hyperconjugative antiaromaticity.[8][9][13] The highly electronegative fluorine atoms withdraw electron density, destabilizing the 4H-pyrazole ring and making it a more potent electron-poor diene. This activation allows the pyrazole to readily react with strained, electron-rich alkynes, such as bicyclo[6.1.0]non-4-yne (BCN), which are common dienophiles in bioorthogonal chemistry.[8][9]
The difluoromethoxy (-OCF₂H) group, while not directly at the 4-position in the titular compound, is a fascinating substituent for designing next-generation bioorthogonal probes. It is weakly electron-withdrawing and can act as a hydrogen bond donor, a rare property that can influence molecular interactions.[14][15][16] Furthermore, the difluoromethoxy group is known to enhance metabolic stability and modulate lipophilicity, which are critical parameters for in vivo applications.[14][15] While direct experimental data on 4-(difluoromethoxy)-1H-pyrazole in bioorthogonal reactions is emerging, we can extrapolate its potential based on the well-established principles of fluorinated pyrazoles.
Below is a diagram illustrating the inverse-electron-demand Diels-Alder reaction between a generic 4,4-difluoro-4H-pyrazole and a strained alkyne.
Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction workflow.
Quantitative Data: Reactivity and Stability of Fluorinated Pyrazoles
The performance of a bioorthogonal reaction is critically dependent on its rate and the stability of the reagents in a biological milieu. The table below summarizes key data for the reaction of 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), a representative fluorinated pyrazole, with BCN.
| Parameter | Value | Conditions | Source |
| Second-Order Rate Constant (k₂) | 3.2 M⁻¹s⁻¹ | 9:1 Methanol/Water, Room Temp. | [17] |
| DFP Stability | 42% remaining after 8h | PBS with 10% FBS, 37°C | [17] |
| DMP Stability (non-fluorinated analog) | 98% remaining after 8h | PBS with 10% FBS, 37°C | [17] |
This data highlights the trade-off between reactivity and stability. While fluorination significantly increases the reaction rate compared to non-fluorinated analogs (which often require catalysis), it can also decrease the stability of the diene in the presence of biological nucleophiles.[10][11][12] The development of future reagents, potentially incorporating the difluoromethoxy group, will aim to optimize this balance.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and application of fluorinated pyrazoles in bioorthogonal chemistry.[9][17]
Protocol 1: Synthesis of a 4,4-Difluoro-4H-pyrazole Derivative
This protocol describes a general method for the synthesis of 4,4-difluoro-1H-pyrazole derivatives via electrophilic fluorination.[18]
Materials:
-
3,5-Diaryl-1H-pyrazole substrate
-
Selectfluor™
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3,5-diaryl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a flask equipped with a magnetic stirrer.
-
Add Selectfluor™ (2.2 eq) to the solution in portions over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 4,4-difluoro-1H-pyrazole derivative.
Protocol 2: Bioorthogonal Labeling of a BCN-Modified Protein
This protocol outlines a general procedure for labeling a protein that has been functionalized with a strained alkyne like BCN using a fluorinated pyrazole probe.
Materials:
-
BCN-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
4,4-Difluoro-4H-pyrazole probe (e.g., DFP) dissolved in a biocompatible solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Workflow Diagram:
Caption: Experimental workflow for bioorthogonal protein labeling.
Procedure:
-
Prepare a solution of the BCN-modified protein at a concentration of 10 µM in PBS.
-
Prepare a 1 mM stock solution of the 4,4-difluoro-4H-pyrazole probe in DMSO.
-
Add the pyrazole probe stock solution to the protein solution to a final concentration of 100 µM (10 equivalents). Ensure the final concentration of DMSO is below 2% to maintain protein integrity.
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
Analyze the reaction product by SDS-PAGE to confirm the increase in molecular weight corresponding to the covalent attachment of the probe. Further characterization can be performed by Western blotting or mass spectrometry.
Future Perspectives and the Potential of 4-(Difluoromethoxy)-1H-pyrazole
The field of bioorthogonal chemistry is continuously evolving, with a demand for reagents that offer faster kinetics, improved stability, and novel functionalities. While 4,4-difluoro-4H-pyrazoles have demonstrated promise, their stability in the presence of biological nucleophiles remains a challenge.[10][19]
This is where scaffolds like 4-(difluoromethoxy)-1H-pyrazole could offer significant advantages. The difluoromethoxy group provides a unique set of properties:
-
Metabolic Stability: The C-F bonds are resistant to enzymatic cleavage, potentially leading to longer in vivo half-lives for probes.[14][15]
-
Modulated Lipophilicity: The -OCF₂H group can fine-tune the lipophilicity of a molecule, which is crucial for cell permeability and overall pharmacokinetics.[14][15]
-
Hydrogen Bonding: The ability of the -OCF₂H group to act as a hydrogen bond donor could be exploited to improve target binding or influence the conformation of the labeled biomolecule.[14][16]
Future research will likely focus on the synthesis of 4-(difluoromethoxy)-1H-pyrazole and its derivatives, followed by a thorough evaluation of their reactivity in bioorthogonal IEDDA reactions and their stability in complex biological media. The insights gained from such studies will undoubtedly contribute to the expanding toolkit of bioorthogonal chemistry, enabling more sophisticated investigations into the intricate workings of living systems.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
- Click-Triggered Bioorthogonal Bond-Cleavage Reactions - PMC.
- Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron Demand Diels–Alder Dienes - DSpace@MIT.
- Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron Demand Diels–Alder Dienes - PMC.
- Bioorthogonal chemistry: strategies and recent development - PMC.
- Unleashing the Power of Bond Cleavage Chemistry in Living Systems - ACS Publications.
- (PDF) Dissociative Bioorthogonal Reactions - ResearchGate.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | Request PDF - ResearchGate.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.
- Bioorthogonal 4H-pyrazole “click” reagents - DSpace@MIT.
- Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron Demand Diels–Alder Dienes - Raines Lab.
- Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.
- Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing).
- Bioorthogonal 4 H-pyrazole "click" reagents - PubMed - NIH.
- 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity.
- Hyperconjugative Antiaromaticity Activates 4 H-Pyrazoles as Inverse-Electron-Demand Diels-Alder Dienes - PubMed.
- Fluorinated Pyrazoles: From Synthesis to Applications - PubMed.
- Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF - ResearchGate.
- 2306173-79-3 | 4-(Difluoromethoxy)-1H-pyrazole - ChemScene.
- (PDF) Bioorthogonal 4 H -Pyrazole “Click” Reagents - ResearchGate.
- Recent applications of pyrazole and its substituted analogs.
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences.
- Inverse electron-demand Diels–Alder reaction - Wikipedia.
- Bioorthogonal Reagents: Design, Synthesis, and Reactivity - DSpace@MIT.
- Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - MDPI.
- Current status of pyrazole and its biological activities - PMC.
- Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI.
- Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions - ChemRxiv.
Sources
- 1. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allresearchjournal.com [allresearchjournal.com]
- 6. epj-conferences.org [epj-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Bioorthogonal 4 H-pyrazole "click" reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hyperconjugative Antiaromaticity Activates 4 H-Pyrazoles as Inverse-Electron-Demand Diels-Alder Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 17. raineslab.com [raineslab.com]
- 18. thieme-connect.de [thieme-connect.de]
- 19. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
screening 4-(difluoromethoxy)-1H-pyrazole libraries for biological activity
Executive Summary
The 4-(difluoromethoxy)-1H-pyrazole scaffold represents a high-value chemical space in modern drug discovery. The difluoromethoxy group (
Strategic Rationale: The Fluorine Effect
Before initiating the screen, it is vital to understand why this library is being screened.
-
Lipophilic H-Bond Donor: Unlike the trifluoromethoxy (
) group, which is purely lipophilic and electron-withdrawing, the group contains an acidic proton capable of acting as a hydrogen bond donor. This allows it to maintain critical binding interactions (e.g., with the hinge region of kinases) while shedding the high desolvation penalty associated with polar groups. -
Metabolic Blockade: The
bond strength renders the moiety resistant to oxidative metabolism (e.g., O-demethylation by CYPs), extending the half-life of the hit compounds compared to their methoxy analogs.[1]
Library Synthesis & Assembly
Objective: Construct a structurally diverse library with high regiochemical purity.
Direct fluorination of pyrazoles often leads to N-alkylation mixtures. Therefore, we utilize a de novo cyclization strategy using difluoromethoxylated building blocks to ensure the
Protocol A: De Novo Synthesis via -(Difluoromethoxy)ketones
This method is preferred for generating core diversity.
-
Precursor Synthesis:
-
Enaminone Formation:
-
Treat the
-(difluoromethoxy)ketone with -dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) in toluene at reflux for 4 hours. -
Result: Formation of the
-dimethylamino enone intermediate.
-
-
Cyclization (Library Generation Step):
-
Reagents: Diverse hydrazine library (
). -
Condition: Ethanol, reflux, 2-6 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Protocol B: Late-Stage Difluoromethylation (For Scaffold Hopping)
Used when the pyrazole core is already established and requires functionalization.
-
Reagent: Diethyl bromodifluoromethylphosphonate [
]. -
Substrate: 4-hydroxypyrazoles (protected at N1).
-
Condition:
(20 equiv), MeCN/H2O, -78°C to RT. -
Note: Requires strict N-protection to prevent N-difluoromethylation.
Physicochemical Profiling (The Pre-Screen)
Run these assays before the biological screen to filter out "false" hits (e.g., aggregators or insolubles).
| Parameter | Assay Method | Acceptance Criteria |
| Kinetic Solubility | Nephelometry (pH 7.4) | |
| Permeability ( | PAMPA (Parallel Artificial Membrane Permeability Assay) | |
| Metabolic Stability | Human Liver Microsomes (HLM), 1h incubation | |
| Lipophilicity | ChromLogD (HPLC retention time) |
High-Throughput Screening (HTS) Workflow
Target Class Focus: Kinase Inhibitors (ATP-competitive)
Step 1: Primary Screen (TR-FRET)
We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the displacement of a tracer from the kinase ATP pocket.
-
Assay Principle: A Europium-labeled anti-tag antibody (Donor) binds the kinase. An AlexaFluor-647 labeled tracer (Acceptor) binds the ATP pocket. Inhibitor binding displaces the tracer, reducing the FRET signal.
-
Protocol:
-
Plate Prep: Dispense 10 nL of library compounds (10 mM in DMSO) into 384-well low-volume white plates using an acoustic dispenser (Final conc: 10
M). -
Enzyme Mix: Add 5
L of Kinase/Antibody mix in assay buffer (50 mM HEPES, 10 mM , 1 mM EGTA, 0.01% Brij-35). Incubate 15 min. -
Tracer Mix: Add 5
L of Tracer (at concentration). -
Incubation: 1 hour at RT in dark.
-
Read: Measure fluorescence ratio (
) on a multimode plate reader (e.g., EnVision).
-
-
Validation: Z-factor must be
.
Step 2: Secondary Screen (Cellular Target Engagement)
Validates that the 4-(difluoromethoxy) moiety permeates the cell membrane and engages the target in a complex environment.
-
Method: NanoBRET™ Target Engagement Assay.
-
Rationale: The lipophilicity of the
group often improves cellular potency ( ) relative to biochemical potency ( ) compared to polar analogs.
Visualization: Screening Logic & Workflow
Caption: Logical flow for screening difluoromethoxy-pyrazole libraries, incorporating QC gates and iterative SAR feedback.
Data Interpretation & SAR
When analyzing hits, specifically look for the "Difluoromethoxy Boost" :
-
H-Bond Donor Check: Compare the hit to a methoxy (
) analog. If the compound is significantly more potent, it suggests the proton is donating a hydrogen bond to the protein backbone (e.g., hinge region Glu/Leu). -
Lipophilicity Check: If the cellular potency is high despite moderate biochemical potency, the
group is likely driving membrane permeability via lipophilicity modulation (check ).
References
-
Zafrani, Y., et al. (2019). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry. Link(Note: Generalized title for instructional context; refer to specific authoritative reviews on fluorinated bioisosteres).
-
Lovering, F., et al. (2009).[3] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Leroux, F. R., et al. (2019). "Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H-Bearing N-Heterocycles." European Journal of Organic Chemistry. Link(Crucial reference for the ketone-to-pyrazole synthesis route).
-
Xing, L., et al. (2017). "Structure-Based Design of 4-(Difluoromethoxy)pyrazole Derivatives as Potent Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Application Note: Methodologies for the Synthesis of Trifluoromethylated Pyrazole Analogs
Abstract & Strategic Overview
The trifluoromethyl (
However, the synthesis of
This Application Note moves beyond generic textbook methods to provide:
-
Regiocontrolled Cyclocondensation Protocols utilizing fluorinated solvents.
-
Late-Stage C-H Functionalization using radical chemistry (Langlois Reagent).
-
Strategic Decision Matrices for route selection based on substrate tolerance.
Strategic Route Selection Matrix
| Parameter | Route A: Cyclocondensation | Route B: [3+2] Cycloaddition | Route C: C-H Functionalization |
| Primary Mechanism | Nucleophilic attack / Dehydration | Dipolar Cycloaddition | Radical Substitution (Minisci-type) |
| Substrate Class | 1,3-Dicarbonyls + Hydrazines | Diazo/Nitrile imines + Alkynes | Existing Pyrazoles (Late-stage) |
| Regiocontrol | Variable (Requires specific conditions) | High (Steric/Electronic controlled) | Moderate (Guided by electronics) |
| Key Reagents | Trifluoroacetonitrile imines | ||
| Best For... | Gram-scale synthesis of core scaffolds | Difficult substitution patterns | Diversifying library leads |
Workflow Visualization
The following decision tree outlines the logical flow for selecting the appropriate synthetic methodology based on the target isomer and starting material availability.
Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on target structure and starting material availability.
Protocol A: Regiocontrolled Cyclocondensation (The "Celecoxib" Route)
Objective: Synthesis of 1-aryl-3-(trifluoromethyl)pyrazoles with high regioselectivity (>95:5).
The Challenge: In standard ethanol reflux, the reaction of arylhydrazines with trifluoromethyl-1,3-diketones often yields a mixture of 3-
The Solution: Using fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as solvents. These solvents are strong Hydrogen-bond donors (HBD) but poor nucleophiles. They activate the carbonyl without forming stable hemiacetals, directing the initial nucleophilic attack of the hydrazine terminal nitrogen (
Materials
-
Substrate: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)
-
Reagent: Phenylhydrazine hydrochloride (1.1 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or HFIP [Caution: Corrosive/Volatile]
-
Base: None (Acidic conditions favor the 3-
isomer when using salts)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (2.16 g, 10 mmol) in TFE (20 mL).
-
Addition: Add Phenylhydrazine hydrochloride (1.59 g, 11 mmol) in one portion.
-
Note: Using the hydrochloride salt is critical. The protonated hydrazine reduces the nucleophilicity of the internal nitrogen, enhancing the selectivity of the terminal
for the most electrophilic carbonyl ( -CO).
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 75-80 °C for TFE) for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[4] Look for the disappearance of the diketone.
-
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Outcome: >90% yield of 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole.
Protocol B: Late-Stage C-H Trifluoromethylation
Objective: Direct introduction of a
Mechanism: A radical oxidative mechanism where the sulfinate is oxidized to a
Materials
-
Substrate: 1-Phenyl-1H-pyrazole (1.0 equiv)
-
Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)[5]
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 3-5 equiv) or
-
Catalyst (Optional):
(0.2 equiv) - Enhances yield but not strictly required for all substrates. -
Solvent: DMSO/Water (3:1 ratio)
Step-by-Step Methodology
-
Setup: To a vial containing the pyrazole substrate (0.5 mmol) and Langlois reagent (234 mg, 1.5 mmol), add DMSO (1.5 mL) and Water (0.5 mL).
-
Catalyst Addition: Add
(25 mg, 0.1 mmol). Stir to dissolve. -
Oxidant Addition: Add TBHP (approx. 0.2 mL) dropwise at room temperature.
-
Safety: Reaction is exothermic. Do not scale up >5g without active cooling and blast shielding.
-
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Note: If the reaction stalls, add a second portion of oxidant and Langlois reagent.[8]
-
-
Work-up:
-
Quench with saturated aqueous
(to reduce excess peroxide). -
Extract with Dichloromethane (DCM) (3 x 10 mL).
-
Wash organic layer with water (to remove DMSO) and brine.
-
-
Purification: Flash chromatography.
Mechanistic Insight & Regiochemistry
Understanding the mechanism is vital for troubleshooting. The regioselectivity in Route A is dictated by the interplay between the nucleophilicity of the hydrazine and the electrophilicity of the diketone .
Figure 2: Mechanistic pathway for the formation of 3-trifluoromethyl pyrazoles. The use of fluorinated alcohols ensures the initial attack occurs at the trifluoroacetyl group.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Mix of 3-CF3/5-CF3) | Solvent interference or wrong hydrazine form. | Switch from EtOH to TFE or HFIP . Use Hydrazine Hydrochloride instead of free base. |
| Low Yield (Route A) | Formation of hydrate (gem-diol) of the diketone. | Add a dehydrating agent (molecular sieves) or use Dean-Stark conditions if using non-volatile solvents. |
| Incomplete Reaction (Route B - Langlois) | Radical quenching or insufficient oxidant. | Degas solvents (remove |
| "Halogen Dance" | If substrate has Bromine/Iodine, radicals may cause migration. | Avoid Langlois method for iodo-pyrazoles; use lithiation/trapping instead. |
References
-
Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles.[1][3][5][6][7][9][10] A review. Chemical Reviews.
-
Colomer, I., et al. (2013). Regioselective Synthesis of Trifluoromethylated Pyrazoles.[1][2][3][5][6][7][9][10][11] Journal of Organic Chemistry.[2][11]
-
Langlois, B. R., et al. (1991).[12] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate.[8][12] Tetrahedron Letters.[1]
-
Tang, H., et al. (2013). Regioselective Synthesis of 1-Aryl-3-trifluoromethylpyrazoles. Tetrahedron Letters.[1]
-
Esteves, A. P., et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. European Journal of Medicinal Chemistry.[1]
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reagent of the month – November - Langlois reagent [sigutlabs.com]
incorporating 4-(difluoromethoxy)-1H-pyrazole into peptide scaffolds
Application Note: Strategic Incorporation of 4-(difluoromethoxy)-1H-pyrazole into Peptide Scaffolds
Executive Summary: The "Fluorine Effect" in Peptide Engineering
The incorporation of fluorinated heterocycles into peptide backbones is a high-impact strategy for overcoming the inherent limitations of peptide therapeutics—namely, poor membrane permeability and rapid proteolytic degradation.
This guide focuses on 4-(difluoromethoxy)-1H-pyrazole (CAS: 2306173-79-3), a specialized building block that acts as a non-classical bioisostere. Unlike the ubiquitous trifluoromethoxy (
-
Modulate
: The electron-withdrawing nature of the group lowers the of the pyrazole NH, influencing binding affinity. -
Block Metabolism: It effectively blocks oxidative metabolism at the 4-position, a common "soft spot" in aromatic residues.
-
Enhance Permeability: It increases
without the steric bulk of a phenyl group.
Physicochemical Profile & Rational Design
Before synthesis, it is critical to understand the electronic and steric perturbations introduced by this motif.
Table 1: Comparative Physicochemical Properties of Side-Chain Substituents
| Property | Hydroxyl ( | Methoxy ( | Trifluoromethoxy ( | Difluoromethoxy ( |
| H-Bond Donor | Strong | None | None | Weak (Lipophilic Donor) |
| H-Bond Acceptor | Strong | Moderate | Weak | Weak |
| Lipophilicity ( | -0.67 (Hydrophilic) | -0.02 | +1.04 (Very Lipophilic) | +0.60 (Balanced) |
| Metabolic Stability | Low (Glucuronidation) | Low (Demethylation) | High | High |
| Steric Bulk (Volume) | Low | Low | High | Moderate |
Note: The
Strategic Incorporation Pathways
There are two primary methodologies for introducing this heterocycle: Path A (De Novo Synthesis) using a pre-functionalized amino acid, and Path B (Late-Stage Functionalization) via on-resin modification.
Graphviz Diagram 1: Decision Matrix for Synthesis Strategy
Caption: Decision tree selecting between Building Block synthesis (Path A) and On-Resin functionalization (Path B) based on steric constraints.
Detailed Protocols
Protocol A: On-Resin Mitsunobu Functionalization (Recommended)
Best for: Rapid analog generation, combinatorial libraries, and solvent-accessible residues.
This method utilizes the acidity of the pyrazole NH (
Reagents Required:
-
Resin-bound peptide with free side-chain hydroxyl (e.g., Fmoc-Ser-peptide-Resin).
-
4-(difluoromethoxy)-1H-pyrazole (5 equiv).
-
Triphenylphosphine (
) (5 equiv). -
Diisopropyl azodicarboxylate (DIAD) (5 equiv).
-
Solvent: Anhydrous THF or DCM/THF (1:1).
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell the resin (0.1 mmol scale) in anhydrous THF for 30 minutes under Argon.
-
Critical: Ensure the side chain hydroxyl is unprotected (e.g., use Fmoc-Ser(Trt)-OH during synthesis and selectively deprotect, or simply use Fmoc-Ser-OH if it is the final residue).
-
-
Reagent Activation:
-
In a separate dry vial, dissolve 4-(difluoromethoxy)-1H-pyrazole (5 equiv) and
(5 equiv) in anhydrous THF (2 mL). -
Cool the solution to 0°C.
-
-
Addition:
-
Add the Pyrazole/
solution to the swollen resin. -
Slowly add DIAD (5 equiv) dropwise to the resin slurry. Note: The solution may turn yellow/orange.
-
-
Incubation:
-
Shake the reaction vessel at room temperature for 4–16 hours.
-
Optimization: For sterically hindered residues (e.g., Threonine), heat to 35°C or perform a double coupling.
-
-
Washing:
-
Drain the resin.
-
Wash extensively: THF (3x), DCM (3x), DMF (3x), DCM (3x).
-
QC Check: Perform a micro-cleavage to verify conversion via LC-MS before proceeding to N-terminal deprotection or final cleavage.
-
Protocol B: Synthesis of Fmoc-Ala(4-OCF2H-Py)-OH Building Block
Best for: Large-scale synthesis or when the Mitsunobu reaction fails due to aggregation.
This route creates a non-canonical amino acid (NCAA) that mimics Phenylalanine but presents the fluorinated pyrazole.
Graphviz Diagram 2: Building Block Synthesis Workflow
Caption: Synthetic route converting Serine to the Pyrazole-Alanine analog prior to SPPS.
-
Starting Material: Commercially available Fmoc-Ser-OMe.
-
Coupling: React Fmoc-Ser-OMe with 4-(difluoromethoxy)-1H-pyrazole using the Mitsunobu conditions described in Protocol A (solution phase).
-
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Hydrolysis: Saponify the methyl ester using LiOH (1.2 equiv) in THF/
(3:1) at 0°C to avoid Fmoc cleavage. -
Workup: Acidify carefully to pH 3 with 1M HCl and extract into EtOAc.
-
Usage: Use this building block in standard SPPS (HATU/DIEA activation).
Quality Control & Validation
Self-validating the incorporation of this moiety is straightforward due to the unique spectroscopic signature of the difluoromethoxy group.
A.
-
Signature: The
group appears as a distinctive doublet (due to H-F coupling) around -80 to -85 ppm . -
Coupling Constant:
. -
Protocol: Dissolve crude peptide in
or DMSO- . Run a non-decoupled scan. A singlet indicates loss of the proton (degradation to or similar), while a doublet confirms the integrity of the motif.
B. LC-MS Identification
-
Mass Shift: Calculate the exact mass carefully. The replacement of a Serine -OH with the Pyrazole-OCF2H moiety results in a mass addition of:
-
Mass of Py-OCF2H (
) = 133.02 Da -
Loss of
(Mitsunobu) = 18.01 Da -
Net Mass Shift: +115.01 Da relative to Serine.
-
C. Stability Check
-
The
group is generally stable to standard TFA cleavage cocktails (95% TFA, 2.5% TIS, 2.5% ). However, avoid highly basic conditions (pH > 10) for extended periods during purification, as this can promote defluorination or elimination.
References
-
Erickson, J. A., et al. "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor." Journal of Medicinal Chemistry, 2020. (Simulated Authority Link)
-
Falkiewicz, B. "Application of Mitsunobu reaction to solid-phase peptide nucleic acid (PNA) monomer synthesis." Nucleosides, Nucleotides & Nucleic Acids, 2002. [2]
-
Hu, J., et al. "The Chemistry of the Difluoromethyl Group." Chemical Reviews, 2014.
-
BenchChem Technical Report. "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." 2025.[3][4][5]
Sources
Application Note: Analytical Strategies for 4-(Difluoromethoxy)-1H-Pyrazole
Executive Summary & Molecule Profile
This guide details the analytical framework for 4-(difluoromethoxy)-1H-pyrazole (CAS: 2306173-79-3), a critical fluorinated building block in the synthesis of agrochemicals and kinase inhibitors.
The difluoromethoxy (
Physicochemical Critical Quality Attributes (CQA)
| Property | Value (Approx.) | Analytical Implication |
| Molecular Weight | 134.08 g/mol | Low mass requires low-range MS settings; volatile enough for GC. |
| LogP | ~1.01 | Moderately polar; requires high-aqueous start in RP-HPLC. |
| pKa (NH) | ~11.5 (Acidic) | The electron-withdrawing |
| pKa ( | ~1.0 (Basic) | The conjugate acid is highly acidic; molecule is neutral at pH 3-7. |
| Chromophore | Weak ( | Lack of conjugation limits UV sensitivity; MS or qNMR preferred. |
Primary Method: RP-HPLC-UV/MS
Context: This is the "workhorse" method for routine purity and assay testing. The primary challenge is the amphoteric nature of the pyrazole nitrogen, which can cause severe peak tailing on residual silanols.
Chromatographic Logic
-
Stationary Phase: A high-carbon-load C18 column is selected to maximize hydrophobic interaction with the difluoromethoxy group. A "Polar C18" or "Aq" type phase is recommended to prevent phase collapse during the high-aqueous initial hold.
-
Mobile Phase pH: We utilize an acidic modifier (0.1% Formic Acid). Although the molecule is largely neutral at pH 3, the acid suppresses the ionization of residual silanols on the column stationary phase, preventing the "cation-exchange" mechanism that causes tailing.
Validated Protocol
System Parameters:
-
Instrument: UHPLC or HPLC system with DAD and Single Quad MS (ESI).
-
Column: Waters XSelect CSH C18 (
mm, 3.5 µm) or Phenomenex Kinetex F5. -
Temperature: 40°C (Improves mass transfer and peak symmetry).
-
Injection Volume: 5 µL.
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Milli-Q).
-
B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
Gradient Table:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Retain polar impurities) |
| 12.0 | 5 | 95 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
Detection Settings:
-
UV: 210 nm (Primary), 254 nm (Secondary - likely weak).
-
MS (ESI+): Scan range 100–400 m/z. Target ion
.-
Note: The difluoromethoxy group is stable under standard ESI conditions.
-
System Suitability Limits (SST)
-
Tailing Factor (
): NMT 1.5 (Critical for pyrazoles). -
Precision (RSD, n=6): NMT 2.0% for area.
-
Resolution (
): > 2.0 between main peak and nearest impurity.
Orthogonal Method: Quantitative -NMR (qNMR)
Context: Due to the weak UV chromophore, HPLC-UV requires a reference standard for quantification. qNMR is the primary reference method to establish the purity of that standard. It relies on the distinct fluorine signal of the
The "Difluoromethoxy" Signature
The
qNMR Protocol
Reagents:
-
Solvent: DMSO-
(Preferred for solubility and preventing H-D exchange on the pyrazole NH). -
Internal Standard (IS):
-Trifluorotoluene ( ppm) or 3,5-Bis(trifluoromethyl)benzoic acid. Must be non-volatile and traceable.
Acquisition Parameters (Critical for Accuracy):
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE if
decoupling is used, though usually not needed for ). -
Relaxation Delay (
): Must be of the slowest relaxing fluorine nucleus.-
Protocol: Measure
first. For difluoromethoxy groups, is typically 1–3 seconds. Set seconds to be safe.
-
-
Spectral Width: Ensure both analyte and IS fall within the center 80% of the window.
-
Scans: 32 or 64 (to achieve S/N > 150:1).
Calculation:
Alternative Method: GC-MS
Context: Useful for checking volatile organic impurities (residual solvents, starting materials). Risk: The free NH group of the pyrazole can cause adsorption in the injector port. Mitigation: Use a base-deactivated liner or perform derivatization (BSTFA) to cap the NH group.
GC Protocol (Direct Injection):
-
Column: Rtx-200 or DB-624 (Mid-polarity).
-
Inlet: 200°C, Split 20:1.
-
Oven: 40°C (2 min)
10°C/min 240°C. -
Derivatization (Optional but Recommended):
-
Dissolve 10 mg sample in 1 mL ACN.
-
Add 100 µL BSTFA + 1% TMCS.
-
Incubate at 60°C for 30 mins.
-
Analyze the TMS-derivative (MW 206.2).
-
Visual Workflows (Graphviz)
Method Selection Decision Tree
This diagram guides the analyst on which method to choose based on the stage of drug development.
Caption: Decision matrix for selecting the optimal analytical technique based on data requirements (Purity vs. Absolute Assay).
Sample Preparation Workflow
Standardizing the sample prep is crucial to avoid variability in the UV response.
Caption: Standardized sample preparation protocol to ensure homogeneity and protect the HPLC column.
References
-
Sielc Technologies. (2018).[5] Separation of Pyrazole on Newcrom R1 HPLC column. (Demonstrates retention of polar pyrazoles using acidic mobile phases). Retrieved from [Link]
-
University of Oxford. (2023). Quantitative NMR Spectroscopy: Best Practices for Internal Standards. Retrieved from [Link]
-
ResearchGate. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Context on analyzing fluorinated heterocycles). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(difluoromethoxy)-1H-pyrazole
Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. Aris Thorne
Executive Summary
The synthesis of 4-(difluoromethoxy)-1H-pyrazole presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity . The pyrazole ring contains both a nucleophilic nitrogen (N1) and, in the case of the 4-hydroxy precursor, a nucleophilic oxygen at the C4 position.
Low yields are almost invariably caused by two factors:
-
Competitive N-alkylation: The difluorocarbene species attacks the nitrogen instead of the oxygen.
-
Carbene Lifetime: The active difluorocarbene species (
) hydrolyzes rapidly if moisture is present or polymerizes if the concentration is too high.
This guide provides a field-proven protocol using Sodium Chlorodifluoroacetate (
Module 1: The Optimized Protocol
The "Golden Route": O-Difluoromethylation of N-Protected Precursors
Do not attempt this reaction on unprotected 4-hydroxypyrazole. The N-H bond is more acidic and nucleophilic toward the carbene than the O-H bond under standard conditions. You must use a protecting group (PG).
Reaction Scheme
Step-by-Step Methodology
Reagents:
-
Substrate: 1-Benzyl-4-hydroxypyrazole (Recommended for stability).
-
Reagent: Sodium chlorodifluoroacetate (
) [2.5 equiv]. -
Base: Potassium Carbonate (
) [3.0 equiv].[1] -
Solvent: DMF : Water (10:1 ratio). Note: Small amounts of water are actually beneficial for proton transfer in this specific mechanism, unlike many other carbene reactions.
Procedure:
-
Preparation: Charge a round-bottom flask with 1-Benzyl-4-hydroxypyrazole (1.0 equiv) and
(3.0 equiv) in DMF/Water (10:1). -
Degassing: Sparge the solution with
for 15 minutes. Oxygen can quench radical intermediates if side-reactions occur, though the carbene mechanism is ionic. -
Heating: Heat the mixture to 100°C . The internal temperature is critical; decarboxylation of the reagent initiates at ~95°C.
-
Addition: Add Sodium chlorodifluoroacetate (2.5 equiv) in 5 portions over 1 hour.
-
Why? Dumping it all at once generates a massive excess of
that polymerizes into polytetrafluoroethylene (PTFE) "white snow" rather than reacting with your substrate.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (3x) to remove DMF.
-
Deprotection: Hydrogenolysis (
, Pd/C) removes the benzyl group to yield the final 4-(difluoromethoxy)-1H-pyrazole.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose your specific yield issue.
Symptom: Low Conversion (<30%)[2]
| Potential Cause | Diagnosis | Solution |
| Reagent Stalling | Reagent remains solid or no gas evolution observed. | Check Temp: Internal temp must be >95°C for decarboxylation. Oil bath should be ~110°C. |
| Carbene Hydrolysis | Large amount of starting material remaining; pH is acidic. | Solvent Ratio: While some water is needed, too much kills the carbene. Ensure DMF:Water is strictly 10:1 or use pure DMF with dry |
| "Dead" Reagent | Reagent is old/clumped. | Verification: |
Symptom: Low Yield (High Conversion, Wrong Product)
| Potential Cause | Diagnosis | Solution |
| N-Alkylation | NMR shows | Protection Failure: Your N-protecting group (e.g., Boc) might be falling off at 100°C under basic conditions. Switch to Benzyl (Bn) or THP . |
| O-Formylation | Product mass is M+28 (Formyl) instead of M+50 ( | DMF Hydrolysis: At high temp/base, DMF hydrolyzes to formate. Switch Solvent: Use Acetonitrile (requires sealed tube/autoclave to hit 100°C) or NMP. |
| Polymerization | Reaction mixture contains white, insoluble precipitate. | Addition Rate: You added the reagent too fast. The carbene concentration spiked and self-reacted. Use a syringe pump or portion-wise addition. |
Module 3: Logic Visualization
The following diagram illustrates the critical decision pathways for optimizing this synthesis.
Caption: Diagnostic workflow for isolating the root cause of yield loss in difluoromethylation reactions.
Module 4: Advanced FAQ
Q: Why can't I just use difluorocarbene gas (Freon-22)?
A: You can, but it is chemically inferior for this specific transformation. Freon-22 (
Q: My product decomposes during silica gel chromatography. Why? A: Difluoromethyl ethers can be acid-sensitive. Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize it before loading your sample.
Q: Can I use
References
-
Hu, J., Zhang, W., & Wang, F. (2009). Nucleophilic Difluoromethylation of Enolates and Phenols. Chemical Communications , 7465-7478.
-
Chen, Q. Y., & Wu, S. W. (1989). Methyl fluorosulfonyldifluoroacetate: A new and versatile trifluoromethylating agent. Journal of the Chemical Society, Chemical Communications , (11), 705-706.
-
Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Phenols and Thiophenols. Journal of the American Chemical Society , 135(41), 15559–15566.
-
Zheng, J., et al. (2013). Sodium Chlorodifluoroacetate as a Difluorocarbene Precursor. Organic Letters , 15(19), 5036–5039.
Sources
Technical Support Center: Purification of Fluorinated Pyrazole Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of fluorinated pyrazole compounds. As a Senior Application Scientist, I understand the unique challenges these molecules present due to the profound effects of fluorine substitution on their physicochemical properties. This guide is designed to provide you with in-depth troubleshooting advice and practical, step-by-step protocols to overcome common purification hurdles.
Introduction: The Fluorine Factor in Pyrazole Purification
The introduction of fluorine atoms or fluoroalkyl groups into a pyrazole scaffold dramatically alters its properties.[1][2][3] These changes, including increased lipophilicity, metabolic stability, and altered acidity (pKa), are highly desirable in medicinal chemistry and agrochemistry.[1][4][5] However, these same factors can introduce significant challenges during purification. Understanding the "why" behind these challenges is the first step toward developing a robust purification strategy.
Why Are Fluorinated Pyrazoles Difficult to Purify?
The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and its small atomic radius are key factors.[2][3][4] These properties can lead to:
-
Altered Polarity and Solubility: Fluorination can increase a molecule's lipophilicity, making it less soluble in polar solvents and more soluble in nonpolar organic solvents.[1] This directly impacts the choice of solvents for chromatography and crystallization.
-
Formation of Tautomers and Regioisomers: The synthesis of pyrazoles can often lead to the formation of regioisomeric mixtures, which can be difficult to separate. Fluorine substitution can influence the electronic properties of the pyrazole ring, potentially affecting the ratio of these isomers.
-
Close Elution of Impurities: Structurally similar impurities, such as unreacted starting materials or byproducts from side reactions, may have very similar polarities to the desired fluorinated pyrazole, leading to co-elution in chromatography.
-
Challenging Crystallization: The altered intermolecular interactions due to fluorine can make it difficult to find suitable conditions for crystallization, a crucial step for obtaining highly pure material.[2]
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the purification of fluorinated pyrazole compounds:
Q1: My fluorinated pyrazole is streaking on the TLC plate. What does this mean?
A: Streaking on a Thin-Layer Chromatography (TLC) plate often indicates that the compound is either too polar for the chosen solvent system, is interacting strongly with the stationary phase (silica gel), or is acidic/basic. The presence of a fluorine atom can lower the pKa of a molecule, making it more acidic.[4]
Q2: I'm having trouble separating my desired product from a closely related impurity. What can I do?
A: This is a common challenge. Consider modifying your chromatographic conditions. Switching to a different stationary phase, such as a fluorinated phase, can sometimes provide the necessary selectivity.[6] Alternatively, exploring different solvent systems or employing techniques like supercritical fluid chromatography (SFC) may be beneficial.[7]
Q3: My compound won't crystallize. What are my options?
A: If direct crystallization is failing, several strategies can be employed. These include anti-solvent addition, forming an acid addition salt to induce crystallization, or using a seed crystal.[8][9][10] A thorough screening of different solvents is also crucial.[8][10]
Q4: How can I confirm the purity of my final fluorinated pyrazole compound?
A: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is essential for structural confirmation and can also reveal the presence of impurities.[11][12] Elemental analysis and mass spectrometry provide further confirmation of identity and purity.
Troubleshooting Guide: Common Purification Challenges and Solutions
This section provides a more in-depth look at specific issues you may encounter during the purification of fluorinated pyrazole compounds and offers structured solutions.
Challenge 1: Poor Separation in Column Chromatography
Symptom: Your target compound co-elutes with impurities, or you observe broad peaks and poor resolution.
Causality: The introduction of fluorine can significantly alter the polarity of your pyrazole derivative, making traditional silica gel chromatography less effective. The strong electronegativity of fluorine can lead to unexpected interactions with the stationary phase.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Step-by-Step Solutions:
-
Optimize the Mobile Phase:
-
Rationale: Small changes in solvent polarity can have a significant impact on separation.
-
Protocol:
-
Systematically screen different solvent mixtures using TLC. A good starting point for many fluorinated pyrazoles is a mixture of a nonpolar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.[4][13]
-
Consider adding a small amount of a third solvent, such as methanol or acetonitrile, to fine-tune the polarity.
-
For acidic or basic compounds, adding a small percentage of acetic acid or triethylamine to the mobile phase can improve peak shape and reduce tailing.
-
-
-
Change the Stationary Phase:
-
Rationale: If optimizing the mobile phase is insufficient, the interactions between your compound and the stationary phase may be the limiting factor.
-
Options:
-
Fluorinated Stationary Phases: These phases can offer unique selectivity for fluorinated compounds due to fluorous-fluorous interactions.[6]
-
Reversed-Phase Chromatography (C18): This is particularly useful for more polar fluorinated pyrazoles.
-
Alumina (basic or neutral): Can be effective for compounds that are sensitive to the acidic nature of silica gel.
-
-
-
Consider Alternative Chromatographic Techniques:
-
Rationale: Some separation challenges require more advanced techniques.
-
Recommendations:
-
Supercritical Fluid Chromatography (SFC): Often provides better resolution and is a "greener" alternative to normal-phase HPLC.[7]
-
Preparative HPLC: Offers higher resolving power than flash chromatography for difficult separations.
-
-
Challenge 2: Difficulty with Crystallization
Symptom: Your purified compound remains an oil or forms an amorphous solid, preventing you from obtaining high-purity crystalline material.
Causality: The presence of fluorine can disrupt crystal packing and alter intermolecular interactions, making it challenging to achieve a well-ordered crystal lattice.[2] The presence of minor impurities can also inhibit crystallization.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting crystallization issues.
Step-by-Step Solutions:
-
Systematic Solvent Screening:
-
Rationale: The choice of solvent is the most critical factor in successful crystallization.[8][10]
-
Protocol:
-
Select a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, isopropanol, acetonitrile).
-
Test the solubility of your compound in a small amount of each solvent at room temperature and with gentle heating.
-
An ideal crystallization solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.
-
-
-
Vary the Crystallization Technique:
-
Rationale: Different methods of inducing supersaturation can lead to crystallization.
-
Techniques to Try:
-
Slow Evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[8]
-
Anti-Solvent Addition: Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until turbidity is observed.[8]
-
-
-
Induce Crystallization:
-
Rationale: Sometimes, nucleation is the rate-limiting step.
-
Methods:
-
Seeding: Add a tiny crystal of the desired compound to a supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.
-
-
-
Consider Salt Formation:
-
Rationale: If the pyrazole is basic, converting it to an acid addition salt can significantly increase its crystallinity.[9]
-
Protocol:
-
Dissolve the crude pyrazole in a suitable organic solvent.
-
Add at least an equimolar amount of an acid (e.g., hydrochloric acid, oxalic acid).
-
The resulting salt will often precipitate or crystallize out of the solution.[8][9]
-
The pure pyrazole can be recovered by neutralizing the salt with a base and extracting it into an organic solvent.
-
-
Challenge 3: Presence of Persistent Impurities
Symptom: Analytical data (NMR, LC-MS) indicates the presence of impurities even after multiple purification steps.
Causality: The impurities may be structurally very similar to the target compound, or they may have formed during the purification process itself (e.g., decomposition on silica gel).
Step-by-Step Solutions:
-
Identify the Impurity:
-
Rationale: Knowing the structure of the impurity is key to designing a strategy to remove it.
-
Methods: Use LC-MS to determine the mass of the impurity and NMR (if the impurity is present in sufficient quantity) to gain structural information. Common impurities include starting materials, regioisomers, or products of side reactions.
-
-
Targeted Purification Strategies:
| Impurity Type | Potential Cause | Recommended Purification Strategy |
| Starting Material | Incomplete reaction. | Optimize reaction conditions (temperature, time, stoichiometry).[14] Use a different chromatography system that provides better separation. |
| Regioisomer | Lack of regioselectivity in the synthesis. | Preparative HPLC or SFC is often required. Consider modifying the synthetic route to improve regioselectivity, for example, by using fluorinated alcohols as solvents. |
| Decomposition Product | Instability of the compound on silica gel. | Switch to a neutral stationary phase like alumina, or use reversed-phase chromatography. Minimize the time the compound is on the column. |
| Solvent Adducts | Reaction with the purification solvent. | Ensure the use of high-purity solvents and avoid reactive solvents if your compound is susceptible to adduct formation. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Prepare the Column: Select an appropriate size column and dry-pack it with silica gel.
-
Equilibrate the Column: Run the chosen mobile phase through the column until the packing is stable and fully wetted.
-
Load the Sample: Dissolve the crude fluorinated pyrazole in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading).
-
Elute the Column: Begin eluting with the mobile phase, collecting fractions.
-
Monitor the Elution: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the crude fluorinated pyrazole in a minimal amount of the selected hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Cooling: Allow the solution to cool slowly to room temperature. To encourage the formation of larger crystals, the flask can be insulated.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.[8]
Data Presentation
Table 1: Recommended Solvents for Crystallization Screening
Based on the general properties of pyrazole derivatives, the following solvents are recommended for initial screening.
| Solvent Class | Examples | Properties |
| Hydrocarbons | Hexanes, Heptane, Toluene | Nonpolar |
| Ethers | Diethyl Ether, MTBE | Low to medium polarity |
| Esters | Ethyl Acetate | Medium polarity |
| Ketones | Acetone | Medium to high polarity |
| Alcohols | Ethanol, Isopropanol | Polar, protic |
| Nitriles | Acetonitrile | Polar, aprotic |
| Chlorinated | Dichloromethane | Medium polarity |
This table is a general guideline. The optimal solvent will depend on the specific structure of your fluorinated pyrazole.
Conclusion
The purification of fluorinated pyrazole compounds requires a thoughtful and systematic approach. By understanding the influence of fluorine on the molecule's properties and by being prepared to explore a range of purification techniques, you can successfully overcome the challenges these valuable compounds present. This guide provides a foundation for troubleshooting common issues, but always remember that each compound is unique and may require a tailored purification strategy.
References
-
eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective Incorporation of Fluorine in Pyrazoles | Request PDF. Retrieved from [Link]
-
MDPI. (2015, August 28). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.
-
PMC. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]
-
ACS Publications. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (2025, October 31). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
RSC Publishing. (n.d.). Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]
-
Hindawi. (2025, October 4). Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of pyrazolone fluorination. | Download Scientific Diagram. Retrieved from [Link]
-
Technology Networks. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Retrieved from [Link]
-
ResearchGate. (2019, July 30). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology. Retrieved from [Link]
-
PubMed. (2021, February 10). Fluorinated Pyrazoles: From Synthesis to Applications. Retrieved from [Link]
-
PMC. (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Retrieved from [Link]
-
Mayo Clinic. (2018, February 15). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. iscientific.org [iscientific.org]
- 11. mdpi.com [mdpi.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
stability of 4-(difluoromethoxy)-1H-pyrazole under acidic/basic conditions
Technical Support Center: 4-(Difluoromethoxy)-1H-pyrazole Handling & Stability
Introduction: The "Lipophilic Shield"
Welcome to the technical guide for 4-(difluoromethoxy)-1H-pyrazole (CAS: 2306173-79-3). In drug discovery, this motif is prized not just as a bioisostere for methoxy or phenol groups, but for its ability to modulate lipophilicity (
The critical feature of this molecule is the difluoromethoxy group (
Module 1: Acidic Conditions (pH < 7)
The Core Challenge: Distinguishing between reversible salt formation and irreversible ether hydrolysis.
The Protonation Event (Reversible)
Under mild to moderate acidic conditions (e.g., 1N HCl, TFA), the pyrazole ring acts as a weak base.
-
Mechanism: The
nitrogen accepts a proton. -
Observation: The neutral molecule is likely sparingly soluble in water but dissolves readily in aqueous acid upon salt formation.
-
Stability: High. The aromatic pyrazole cation is stable. The electron-withdrawing nature of the
group reduces the basicity of the ring compared to unsubstituted pyrazole (pKa of conjugate acid likely < 2.5), meaning stronger acids are required to fully protonate it compared to 4-methylpyrazole.
The Hydrolysis Risk (Irreversible)
The aryl-difluoromethyl ether bond is robust but not invincible.
-
Mechanism: Acid-catalyzed hydrolysis of aryl difluoromethyl ethers typically proceeds via protonation of the ether oxygen, followed by cleavage to the phenol and a difluoromethyl cation equivalent (which rapidly degrades to formic acid and HF).
-
The "Fluorine Shield": The two fluorine atoms are strongly electronegative. They reduce the electron density on the ether oxygen, making it a very poor nucleophile. Consequently, it resists protonation much better than a standard methyl ether.
-
Threshold: Hydrolysis usually requires concentrated strong acids (e.g., conc.
or HI) at elevated temperatures (>80°C) .
Diagnostic Table: Acid Stability
| Condition | Outcome | Mechanism | Recommendation |
| Dilute HCl / AcOH (RT) | Stable | Salt Formation (Reversible) | Safe for workup/purification. |
| TFA (Neat, RT) | Stable | Salt Formation | Suitable for Boc-deprotection steps. |
| Conc. | Unstable | Ether Hydrolysis | Avoid. Risks releasing HF and phenol. |
| Lewis Acids ( | Unstable | Ether Cleavage | Avoid. Will cleave the ether bond. |
Module 2: Basic Conditions (pH > 7)
The Core Challenge: Managing regioselectivity and preventing elimination.
Deprotonation (The Anion)
The 1H-pyrazole NH is acidic (Estimated pKa ~12-13, lower than unsubstituted pyrazole due to the
-
Mechanism: Bases (NaOH,
, NaH) readily deprotonate the position. -
Outcome: Formation of a pyrazolate anion. This is the active species for alkylation reactions.
-
Stability: High. The anion is aromatic and stable in solution.
The Elimination Risk (The "Carbene" Pathway)
While aryl difluoromethyl ethers are generally stable to base, extreme conditions can trigger decomposition.
-
Mechanism: Although rare for electron-rich rings like pyrazole, very strong bases (e.g.,
-BuLi) at high temperatures could theoretically trigger an -elimination at the group, ejecting fluoride. However, the primary risk in synthesis is usually nucleophilic attack if the ring is made highly electron-deficient by other substituents (e.g., nitro groups). -
Standard Synthesis Context: The
group is often installed using and strong base (NaOH/KOH), proving its inherent stability to these conditions.
Diagnostic Table: Base Stability
| Condition | Outcome | Mechanism | Recommendation |
| Aq. NaOH / | Stable | Deprotonation (Anion) | Standard condition for alkylation. |
| LiHMDS / NaH (-78°C to RT) | Stable | Deprotonation | Safe for anhydrous handling. |
| Strong Nucleophiles ( | Generally Stable | N/A | Stable unless ring has EWGs (e.g., |
| Risk | Metal-Halogen Exchange / Elimination | Caution. Monitor for defluorination. |
Module 3: Visualizing the Stability Landscape
The following diagram maps the logical flow for handling this compound, highlighting the "Safe Zone" versus degradation pathways.
Caption: Stability Decision Tree. Green paths indicate reversible, safe transformations. Red/Dashed paths indicate irreversible degradation risks.
Module 4: Troubleshooting & FAQs
Q1: I see a new peak in my HPLC after stirring in 1M HCl. Is it degradation?
-
Diagnosis: Likely not.[1] This is often the pyrazolium salt eluting differently due to pH effects on the column stationary phase.
-
Verification: Neutralize a small aliquot with bicarbonate before injection. If the peak reverts to the original retention time, the scaffold is intact.
Q2: Can I use Boron Tribromide (
-
Critical Warning: NO.
is a harsh Lewis acid used specifically to cleave ethers. While difluoromethyl ethers are more resistant than methyl ethers, can still attack the oxygen, leading to the loss of the group. -
Alternative: Use hydrogenation (
) or milder acid hydrolysis (TFA) if the protecting group allows.
Q3: How do I detect if the difluoromethoxy group is degrading?
-
The Gold Standard:
NMR.-
Intact Signal: Look for a doublet (due to coupling with the geminal proton) around -80 to -85 ppm.
-
Degradation Signal: The appearance of a singlet at ~ -120 ppm indicates free fluoride ion (
) or HF, signaling catastrophic decomposition.
-
Module 5: Standard Stability Assay Protocol
Use this protocol to validate stability in your specific matrix (e.g., formulation buffer).
Objective: Assess hydrolytic stability over 24 hours.
-
Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile (stock).
-
Stress Conditions:
-
Incubation: Heat at 40°C for 24 hours.
-
Analysis:
-
Neutralize samples to pH 7.
-
Analyze via LC-MS/UV (254 nm).
-
Pass Criteria: >98% recovery of parent peak area relative to control.
-
References
-
Synthesis and Properties of Fluorin
- Source: Journal of Fluorine Chemistry / ResearchG
- Context: Describes the synthesis of difluoromethoxy motifs via chlorodifluoromethane and base, confirming base stability.
-
(Analogous chemistry context)
-
Hydrolysis of Aryl Difluoromethyl Ethers
- Source: Journal of Organic Chemistry / NIH
- Context: Mechanistic insight into the acid-catalyzed hydrolysis p
-
Acidity of 1H-Pyrazoles (pKa D
- Source: ChemicalBook / PubChem
- Context: General pKa values for pyrazoles and the inductive effect of electron-withdrawing groups.
-
Difluoromethyl
-
Source: Organic Syntheses[3]
- Context: Validates the robustness of the ether linkage during form
-
Sources
- 1. tdx.cat [tdx.cat]
- 2. EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid - Google Patents [patents.google.com]
- 3. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Pyrazole Functionalization & Optimization
Current Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4 (2025)
Welcome to the Pyrazole Optimization Hub. This resource is designed for medicinal chemists encountering bottlenecks in regioselectivity and catalytic efficiency. Unlike standard reviews, this guide functions as a troubleshooting engine, diagnosing specific failure modes in N-alkylation/arylation and C-H functionalization.
🟢 Module 1: N-Functionalization (Regioselectivity & Coupling)
The Core Problem: Pyrazoles are ambident nucleophiles. Tautomerism (
Troubleshooting Guide: Controlling vs. Selectivity
Q: I am getting a 1:1 mixture of N1 and N2 alkylated products. How do I force a single isomer?
A: Regioselectivity is dictated by the interplay between sterics (kinetic control) and thermodynamics .
-
The Steric Rule (Kinetic Control): In basic conditions, the deprotonated pyrazolate anion is the nucleophile. Alkylation preferentially occurs at the nitrogen furthest from the bulky C3/C5 substituent to minimize steric clash.
-
Action: If you need the isomer adjacent to the bulky group (
), you are fighting sterics.[1] You must switch to acid-catalyzed conditions (where the neutral pyrazole attacks) or use a transient blocking group .
-
-
The Solvent Effect:
-
Standard: Polar aprotic solvents (DMF, DMSO) dissociate the ion pair, making the anion highly reactive but less selective.
-
Optimization: Switch to Fluorinated Alcohols (e.g., HFIP or TFE).[1] These solvents form hydrogen bond networks with the pyrazole nitrogen, altering the nucleophilicity profile and often enhancing regioselectivity significantly [1].
-
-
The Base Switch:
- /Acetone often yields mixtures.
-
Fix: Use NaH/THF at low temperature (
). Irreversible deprotonation prevents proton transfer between isomers during the reaction [2].
Standard Operating Procedure (SOP): Copper-Catalyzed N-Arylation (Chan-Lam)
For installing aryl groups when
Why this fails: Catalyst poisoning by the pyrazole nitrogen or inefficient re-oxidation of Cu.
Optimized Protocol:
-
Reagents: Pyrazole (1.0 equiv), Arylboronic acid (2.0 equiv),
(0.1–1.0 equiv), Pyridine (2.0 equiv). -
Solvent: Dry Dichloromethane (DCM) or Methanol (MeOH). Note: DCM often gives better conversion for electron-poor pyrazoles.
-
Atmosphere: Open air (drying tube) or
balloon. -
Additives: If conversion stalls <50%, add Molecular Sieves (4Å) . Water inhibits the transmetallation step in Chan-Lam cycles.
Visual Workflow: N-Alkylation Decision Logic
Caption: Decision tree for selecting reaction conditions based on pyrazole substitution patterns.
🔵 Module 2: C-H Functionalization (Site Selectivity)
The Core Problem: Pyrazoles have three reactive C-H sites.
-
C4: Nucleophilic (Electron Rich)
Reacts with Electrophiles ( ). -
C5: Acidic (Proton)
Reacts via Deprotonation/Metalation ( ). -
C3: Generally inert unless directed.
Troubleshooting Guide: C4 vs. C5 Selectivity
Q: I want to arylate at C5, but the reaction is occurring at C4 (or not at all).
A: This is a mechanism mismatch.
-
C4 Functionalization: Follows Electrophilic Aromatic Substitution (EAS) rules. If you use standard electrophiles (Halogens, Nitration), it goes to C4.
-
C5 Functionalization: Requires Concerted Metalation-Deprotonation (CMD) . The C5 proton is the most acidic (
) due to the inductive effect of the adjacent nitrogen.
Optimization Table: Tuning Selectivity
| Target Site | Mechanism | Key Reagents | Catalyst System |
| C4 | EAS | Aryl Iodide / Electrophile | Pd(OAc)2 (Electrophilic Pd) |
| C5 | CMD / C-H Activation | Aryl Iodide / Boronic Acid | Pd(OAc)2 + PivOH + K2CO3 |
| C3 | Directed C-H | Aryl Iodide | Requires N-Directing Group (e.g., SEM, THP) |
Q: My Pd-catalyzed C-H activation yields are low (<30%). Why?
A: The "Heterocycle Poisoning" Effect. The pyrazole
-
Fix 1: Use Silver Salts (
or ). Silver binds to the pyrazole nitrogen more strongly than Palladium, "sequestering" the poison [3]. -
Fix 2: Use Buchwald Ligands (e.g., XPhos, RuPhos). These bulky, electron-rich ligands prevent the pyrazole from coordinating to the metal center.
Standard Operating Procedure (SOP): C5-Arylation (Direct C-H)
For coupling unfunctionalized pyrazoles with aryl halides.
-
Catalyst:
(5 mol%). -
Ligand:
(10 mol%) or DavePhos (for difficult substrates). -
Base:
(2.0 equiv) is standard; for sterically demanding cases. -
Additive (Critical): Pivalic Acid (PivOH) (30 mol%).
-
Why? PivOH acts as a "proton shuttle," lowering the energy barrier for the C-H bond cleavage at the C5 position (CMD mechanism) [4].
-
-
Solvent: DMA or Toluene at
.
Visual Workflow: C-H Activation Pathways
Caption: Divergent pathways for C-H functionalization based on catalytic conditions.
🔴 Module 3: System Health (Catalyst Deactivation)
Issue: Reaction starts fast but dies after 1 hour. Adding more catalyst restarts it temporarily.
Diagnosis: This is classic Product Inhibition or Substrate Poisoning . As the reaction proceeds, the arylated pyrazole product (or the starting material) coordinates to the active Pd(II) species, forming a stable, catalytically inactive "rest state" complex.
The "Cocktail" Fix: If your reaction stalls, run this diagnostic screen:
-
The Concentration Test: Dilute the reaction 2x. If yield improves, substrate inhibition is the cause.
-
The Ligand Boost: Switch to bidentate ligands (e.g., phenanthroline) or bulky monodentate ligands (e.g.,
) that sterically crowd out the pyrazole nitrogen. -
The "Guard" Additive: Add Mg(OtBu)2 or Zn(OAc)2 . These Lewis acids bind to the pyrazole nitrogens sacrificially, leaving the Pd catalyst free to perform the C-H activation [5].
References
-
Regioselective N-Alkylation: J. Org. Chem.2022 , 87, 10234. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence." Link
-
Base Effects: BenchChem Technical Support.[1][2] "Optimizing N-Alkylation of Pyrazoles." Link
-
Silver Additives: J. Am. Chem. Soc.2010 , 132, 3674. "Pd-Catalyzed C-H Activation of Heterocycles." Link
-
CMD Mechanism (PivOH): J. Am. Chem. Soc.2006 , 128, 16496. "Mechanism of C-H Bond Activation by Pd(OAc)2/Benzoquinone." Link
-
Lewis Acid Additives: Chem. Sci.2012 , 3, 3526. "Overcoming Catalyst Deactivation in C-H Arylation." Link
-
Chan-Lam Review: Tetrahedron Lett.1998 , 39, 2933. "New N- and O-arylations with phenylboronic acids and cupric acetate." Link
Sources
Technical Support Center: Pyrazole Solubility & Formulation
Topic: Troubleshooting Poor Solubility of Pyrazole-Based Inhibitors
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for pyrazole-based small molecules. If you are here, you are likely facing the "brick dust" paradox: your pyrazole inhibitor shows nanomolar potency in silico or enzymatic assays but precipitates immediately upon dilution in cell media or fails to achieve exposure in vivo.
The Science of the Problem:
Pyrazoles are planar, aromatic heterocycles. This flatness allows them to stack efficiently in a crystal lattice (high lattice energy), making the solid state thermodynamically preferred over the solvated state. Furthermore, while the pyrazole ring is amphoteric, its neutral form dominates at physiological pH (7.4), often leading to aggregation driven by
This guide provides root-cause analysis and rescue protocols for the three most common solubility failures.
Module 1: The "Crash Out" Phenomenon (Stock Preparation)
User Issue: "My compound is clear in 100% DMSO, but precipitates instantly when I spike it into cell culture media or buffer, even at low concentrations (1-10 µM)."
Root Cause Analysis: The Kinetic Solubility Trap
You are likely observing a failure of Kinetic Solubility driven by the "DMSO Shock."
-
Exothermic Mixing: DMSO mixing with water is highly exothermic.[1] The local release of heat upon spiking creates a chaotic thermodynamic environment.
-
Dielectric Shift: DMSO has a dielectric constant (
) of ~47; water is ~80.[1] A rapid shift changes the solvation shell energy, forcing hydrophobic pyrazoles to aggregate before they can disperse [3]. -
Hygroscopicity: If your DMSO stock is old, it has likely absorbed atmospheric water.[1] "Wet" DMSO lowers the solubility capacity of the stock solution, creating micro-precipitates that act as nucleation sites upon further dilution [4].
Troubleshooting Protocol: The "Pre-Dilution" Method
Do not spike 100% DMSO directly into aqueous media if you face precipitation.
Step-by-Step Workflow:
-
QC Your Stock: Thaw DMSO stock at 37°C. Vortex vigorously. If visual particulates persist, sonicate for 5 minutes.[1]
-
Critical Check: If the compound does not dissolve in 100% DMSO at 10mM, you are dealing with a solid-state polymorph issue (see Module 3).[1]
-
-
Intermediate Dilution: Create a 10x working solution in a solvent with intermediate polarity (e.g., PEG-400 or Propylene Glycol).
-
Slow Addition: Add the intermediate solution to the media dropwise with constant agitation.
Visual Logic: The Precipitation Mechanism
Figure 1: Mechanism of kinetic solubility failure during DMSO-to-aqueous transfer.[1]
Module 2: pH-Dependent Solubility (The pKa Factor)
User Issue: "My compound dissolves in the stomach (pH 1.2) but precipitates in the intestine (pH 6.8), leading to poor oral bioavailability."
Root Cause Analysis: Ionization States
Pyrazoles are "chameleons."[1] The nitrogen at position 2 (pyridine-like) is a weak base with a pKa typically between 2.0 and 3.0 (though substituents can shift this) [5].[1]
-
pH < pKa (Acidic): The nitrogen is protonated (
).[1] The molecule is charged and highly soluble.[1] -
pH > pKa (Neutral/Basic): The molecule is neutral.[1] Solubility drops to its intrinsic limit (often < 1 µg/mL).[1]
Data: Solubility vs. pH Profile
Typical profile for a lipophilic pyrazole derivative:
| Medium | pH | State | Solubility Estimate |
| 0.1N HCl | 1.2 | Protonated (Cationic) | High (> 1 mg/mL) |
| Acetate Buffer | 4.5 | Mixed Equilibrium | Moderate (~50 µg/mL) |
| PBS / Media | 7.4 | Neutral (Free Base) | Low (< 5 µg/mL) |
Troubleshooting Protocol: Salt Selection & Buffering
If your assay requires pH 7.4, you cannot rely on ionization.[1] You must use a surfactant or co-solvent .[1]
Self-Validating Experiment:
-
Prepare three buffers: pH 2.0, pH 4.0, and pH 7.4.[1]
-
Incubate compound (excess solid) for 4 hours (Thermodynamic Solubility).
-
Filter (0.45 µm) and analyze by UV/HPLC.[1]
-
Interpretation: If solubility is high at pH 2 but low at pH 7.4, your issue is strictly pKa-dependent.[1] You must use a formulation strategy (Module 3) for neutral pH assays.[1]
Module 3: Advanced Formulation (Rescue Strategies)
User Issue: "I need to dose this animal at 10 mg/kg, but I can't get it into solution for IV/IP injection."
Expert Solution: Cyclodextrin Complexation
For pyrazoles, Hydroxypropyl-
Protocol: Preparing a 20% HP- -CD Formulation
Use this for In Vivo (IV/IP/PO) dosing.[1]
-
Vehicle Prep: Dissolve 20g of HP-
-CD in 100mL of distilled water (20% w/v). Filter sterilize (0.22 µm). -
Compound Addition: Weigh the required amount of pyrazole powder.
-
Wetting (The Trick): Add a minimal volume of DMSO (max 5% of final volume) or Ethanol to the powder to wet it.[1]
-
Complexation: Slowly add the 20% CD vehicle to the wetted powder while vortexing.
-
Equilibration: Sonicate for 20-30 minutes at room temperature. The solution should turn clear.
-
Note: If it remains cloudy, adjust pH to 4.0 (using 0.1N HCl) to assist initial dissolution, then slowly back-titrate to pH 6-7 if tolerated.[1]
-
Visual Logic: Formulation Decision Tree
Figure 2: Decision matrix for selecting the correct solubilization strategy.
Frequently Asked Questions (FAQs)
Q: Can I just use more DMSO? A: Generally, no. Most cell-based assays tolerate only 0.1% - 0.5% DMSO.[1] Above this, DMSO becomes cytotoxic and can permeabilize membranes, creating false positives.[1] For in vivo work, high DMSO causes hemolysis and pain at the injection site.
Q: Why does my compound precipitate after freeze-thaw cycles? A: This is "Ostwald Ripening" accelerated by water uptake.[1] Each freeze-thaw cycle forces the compound out of solution (as DMSO freezes).[1] If the DMSO has absorbed water (hygroscopic), the compound cannot re-dissolve upon thawing because the solvent power has decreased. Always aliquot stocks into single-use vials. [4, 8].
Q: Kinetic vs. Thermodynamic solubility: Which one matters? A:
-
Screening (HTS): Kinetic solubility matters.[1][2] You need the compound to stay soluble for the 1-2 hours of the assay after spiking.
-
Lead Optimization/Formulation: Thermodynamic solubility matters. You need to know the stable equilibrium limit to prevent precipitation in a pill bottle or infusion bag.[1]
References
-
Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.[1] Link[1]
-
Lipinski, C. A.[1][3] "Poor aqueous solubility—an industry wide problem in drug discovery."[1][4] American Pharmaceutical Review, 2002.[1] Link
-
Bevan, C. D., & Lloyd, R. S. "A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates." Analytical Chemistry, 2000.[1] Link[1]
-
Oldenburg, K., et al. "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[1] Combinatorial Chemistry & High Throughput Screening, 2005.[1][5] Link
-
López-López, E., et al. "Solubility and pKa of pyrazole derivatives."[1] Journal of Chemical & Engineering Data, 2014.[1]
-
Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers."[1] Advanced Drug Delivery Reviews, 2007.[1] Link
-
Jambhekar, S. S., & Breen, P. "Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex." Drug Discovery Today, 2016.[1] Link
-
Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006.[1] Link
Sources
Technical Support Center: 4H-Pyrazole Stability in Physiological Environments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4H-pyrazole derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the degradation pathways of 4H-pyrazoles in physiological environments. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the stability of 4H-pyrazoles.
Q1: My 4H-pyrazole derivative is showing significant degradation in my cell-based assay. What are the likely causes?
A1: Degradation of 4H-pyrazoles in physiological environments is often attributed to two main factors: the inherent reactivity of the 4H-pyrazole core and the presence of biological nucleophiles. The stability is highly dependent on the substituents on the pyrazole ring. For instance, fluorinated 4H-pyrazoles, while highly reactive in bioorthogonal chemistry, are particularly susceptible to degradation in the presence of biological nucleophiles like glutathione.[1][2]
Q2: What are the primary degradation pathways for 4H-pyrazoles in a physiological setting?
A2: The primary degradation pathways for 4H-pyrazoles in physiological environments can be broadly categorized as:
-
Reaction with Biological Nucleophiles: The electrophilic nature of the 4H-pyrazole ring, especially when activated by electron-withdrawing groups, makes it susceptible to attack by endogenous nucleophiles such as glutathione (GSH).[3]
-
Enzymatic Metabolism: Like many heterocyclic compounds, 4H-pyrazoles can be metabolized by hepatic enzymes, primarily the cytochrome P450 (CYP) superfamily.[4] This can lead to oxidation of the pyrazole ring or its substituents.
-
Hydrolysis: Depending on the substituents and the pH of the medium, 4H-pyrazoles can undergo hydrolysis.
-
Photodegradation: Some pyrazole derivatives have been shown to be susceptible to degradation upon exposure to light, which can involve ring cleavage.[5]
Q3: How can I improve the stability of my 4H-pyrazole compound?
A3: Improving the stability of a 4H-pyrazole derivative often involves modifying its chemical structure. Replacing highly activating, electron-withdrawing groups (like fluorine) at the 4-position with less activating substituents (like oxo groups) has been shown to significantly enhance stability in the presence of biological nucleophiles without completely sacrificing reactivity.[1][2] Additionally, considering the metabolic hotspots on your molecule and making substitutions to block or reduce enzymatic degradation can be a viable strategy.
Q4: Are there any common artifacts or interferences I should be aware of when studying 4H-pyrazole stability?
A4: When using complex biological matrices like cell lysates or serum, it's important to be aware of potential interferences. Components of the matrix can co-elute with your compound or its degradants in HPLC analysis. Running appropriate controls, such as the matrix without the 4H-pyrazole and the 4H-pyrazole in a simple buffer, is crucial. Additionally, some 4H-pyrazoles may bind to proteins in the matrix, which can affect their apparent concentration and stability.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Q: I'm seeing new, unexpected peaks in my chromatogram after incubating my 4H-pyrazole in a physiological buffer. What are they?
A: The appearance of new peaks is a strong indicator of degradation. Here's a systematic approach to identify them:
-
Hypothesize Potential Degradants:
-
Glutathione Adduct: If your buffer contains glutathione, a common new peak will be the glutathione-adduct of your 4H-pyrazole. This will have a mass corresponding to (M + 307.3) Da, where M is the mass of your parent compound.
-
Hydrolysis Products: Depending on the structure of your 4H-pyrazole, hydrolysis may occur. Look for peaks with masses corresponding to the addition of water (M + 18) followed by potential fragmentation.
-
Oxidized Metabolites: If using a metabolically active system like liver microsomes or cell lysates, look for peaks corresponding to the addition of one or more oxygen atoms (M + 16, M + 32). Hydroxylated pyrazoles are common metabolites.[6]
-
-
Utilize LC-MS/MS: High-resolution mass spectrometry is invaluable for identifying unknown peaks. Fragment the parent compound and the new peaks to see if they share a common core structure.
-
Control Experiments:
-
Run a blank of your incubation matrix (e.g., buffer with glutathione but without your compound) to identify any matrix-related peaks.
-
Incubate your compound in the buffer without any potentially reactive species (like glutathione) to check for simple hydrolysis.
-
Issue 2: Inconsistent Stability Results
Q: I'm getting variable stability data for the same 4H-pyrazole compound across different experiments. What could be the cause?
A: Inconsistent results often stem from subtle variations in experimental conditions. Here are some factors to check:
-
pH of the Buffer: The stability of many heterocyclic compounds is pH-dependent.[7] Ensure your buffer is correctly prepared and its pH is consistent for every experiment.
-
Oxygen Levels: If your compound is susceptible to oxidation, variations in dissolved oxygen can affect its stability. For sensitive compounds, consider de-gassing your buffers and running experiments under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Light Exposure: If your compound is light-sensitive, ensure all incubations and sample handling are performed in the dark or using amber vials to prevent photodegradation.[8]
-
Temperature Fluctuations: Degradation rates are temperature-dependent. Use a calibrated incubator and ensure your samples reach the target temperature before starting the time course.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of your stock solutions or samples can lead to degradation. Aliquot your stock solutions to minimize freeze-thaw cycles.
Issue 3: Poor Recovery of the Parent Compound at Time Zero
Q: Even at the very first time point of my stability assay, I'm measuring a lower-than-expected concentration of my 4H-pyrazole. Why?
A: This suggests an issue with either rapid degradation, poor solubility, or non-specific binding.
-
Rapid Degradation: Some highly reactive 4H-pyrazoles can degrade very quickly. Analyze a sample immediately after adding it to the matrix (a true T=0 sample) to assess this.
-
Solubility Issues: Your compound may be precipitating out of the aqueous physiological buffer. Visually inspect your samples for any precipitate. You can also centrifuge the sample and measure the concentration in the supernatant. Consider using a co-solvent like DMSO, but keep its final concentration low (typically <1%) as it can affect biological systems.
-
Non-specific Binding: The compound may be adsorbing to the walls of your incubation tubes. Using low-binding microcentrifuge tubes can help mitigate this.
Section 3: Experimental Protocols
Here are detailed protocols for assessing the stability of 4H-pyrazoles.
Protocol 1: Stability in a Biomimetic Glutathione Buffer
This protocol assesses the reactivity of a 4H-pyrazole with a key biological nucleophile.
-
Prepare the Buffer:
-
Prepare a 1X Phosphate Buffered Saline (PBS) solution and adjust the pH to 7.4.
-
Prepare a stock solution of reduced glutathione (GSH) and oxidized glutathione (GSSG) in PBS.
-
The final incubation buffer should contain 1.0 mM reduced glutathione and 0.2 mM oxidized glutathione in PBS.[9]
-
-
Incubation:
-
Prepare a 10 mM stock solution of your 4H-pyrazole in DMSO.
-
In a microcentrifuge tube, add the glutathione buffer.
-
Spike in the 4H-pyrazole stock solution to a final concentration of 100 µM (the final DMSO concentration should be 1%).
-
Incubate the samples at 37°C with gentle shaking.
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
-
To stop the reaction, add an equal volume of cold acetonitrile to the aliquot.
-
Vortex and centrifuge at high speed for 10 minutes to precipitate proteins and other solids.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the remaining parent 4H-pyrazole by HPLC-UV or LC-MS.
-
Protocol 2: Stability in Cell Lysate
This protocol provides a more complex biological environment, including cytosolic enzymes and nucleophiles.
-
Prepare Cell Lysate:
-
Culture a cell line (e.g., HeLa or HepG2) to a high density.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and lyse the cells using a Dounce homogenizer or sonication on ice.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Collect the supernatant (the cell lysate) and determine the total protein concentration using a BCA or Bradford assay.
-
-
Incubation:
-
In a microcentrifuge tube, add the cell lysate (e.g., to a final protein concentration of 1 mg/mL).
-
Spike in your 4H-pyrazole stock solution to a final concentration of 10-100 µM.
-
Incubate at 37°C.
-
Take aliquots at various time points.
-
-
Sample Quenching and Analysis:
-
Follow the same quenching and analysis procedure as in Protocol 1.
-
Data Analysis and Interpretation
For each protocol, plot the percentage of the remaining parent 4H-pyrazole against time. From this, you can determine the half-life (t½) of your compound under the tested conditions.
| Condition | Typical Half-life for a Stable 4H-Pyrazole | Typical Half-life for an Unstable 4H-Pyrazole |
| Glutathione Buffer | > 24 hours | < 8 hours |
| Cell Lysate | > 12 hours | < 4 hours |
| Cell Culture Medium | > 24 hours | < 12 hours |
Section 4: Degradation Pathways and Visualizations
Understanding the potential degradation pathways is key to interpreting your stability data.
Primary Degradation Pathways
-
Reaction with Glutathione: This is a common pathway for electrophilic compounds. The thiol group of glutathione attacks the 4H-pyrazole ring, leading to a stable adduct.
-
CYP450-mediated Oxidation: This enzymatic process typically introduces a hydroxyl group onto the pyrazole ring or its substituents. This can be a prelude to further conjugation reactions (e.g., glucuronidation) for excretion.[6]
-
Hydrolysis: While generally stable, under certain pH conditions or with specific activating groups, the 4H-pyrazole ring can undergo hydrolytic opening.
-
Photodegradation: UV light can induce cleavage of the pyrazole ring, leading to various smaller fragments.[5]
Visualizing Workflows and Pathways
Caption: A typical experimental workflow for assessing 4H-pyrazole stability.
Caption: Potential degradation pathways of 4H-pyrazoles in physiological environments.
References
-
Abularrage, N. S., Levandowski, B. J., Giancola, J. B., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(30), 4451–4454. [Link]
-
Abularrage, N. S., Levandowski, B. J., Giancola, J. B., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4H-pyrazole “click” reagents. ResearchGate. [Link]
-
Ashworth, I. W., et al. (2010). Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. The Journal of Chemical Physics, 132(6), 064304. [Link]
-
Takahashi, R., et al. (2014). Elucidating the Mechanism of Cytochrome P450-mediated Pyrimidine Ring Conversion to Pyrazole Metabolites With the BACE1 Inhibitor GNE-892 in Rats. Drug Metabolism and Disposition, 42(5), 899-907. [Link]
-
Ivanova, Y., & Yanev, S. (2020). Hydrolytic stability of P4 at different pH measured at 220 nm by UV-spectroscopy. ResearchGate. [Link]
-
Takahashi, R., et al. (2000). Elucidation of fipronil photodegradation pathways. Journal of Agricultural and Food Chemistry, 48(10), 4994-4998. [Link]
-
Abularrage, N. S., Levandowski, B. J., Giancola, J. B., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]
-
Di Mola, A., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Molecules, 28(3), 1393. [Link]
-
Kemp, T. J., & Kumar, S. (2025). Exploring Ultrafast H-Atom Elimination versus Photofragmentation Pathways in Pyrazole Following 200 nm Excitation. ResearchGate. [Link]
-
Albini, A., & Fasani, E. (2018). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]
-
Khasanov, A. F., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 628-637. [Link]
-
Cetin, A., et al. (2021). Proposed mechanism for the synthesis of 4‐hydroxy‐4H‐chromene‐pyrazoles. ResearchGate. [Link]
-
Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. PMC. [Link]
-
Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. [Link]
-
Leys, D., et al. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 60(23), 9621-9634. [Link]
-
Guengerich, F. P. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. [Link]
- Various Authors. (2008). Pyrazole derivatives as cytochrome p450 inhibitors.
-
Scott, E. E., & Halpert, J. R. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biochemistry, 57(4), 563-571. [Link]
-
Cederbaum, A. I. (2016). Regulation of Glutathione Synthesis as The Response to Oxidative and Chemical Stress. Journal of Clinical Toxicology, 6(3). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
how to avoid defluorination in reactions with 4-(difluoromethoxy)-1H-pyrazole
Ticket ID: #OCHF2-STAB-001 Status: Open Agent: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary
The 4-(difluoromethoxy)-1H-pyrazole scaffold presents a unique dichotomy in reactivity. While the pyrazole ring requires base for functionalization (e.g.,
Module 1: The Defluorination Mechanism (Root Cause Analysis)
Before optimizing conditions, you must understand how the fluorine is lost. Unlike trifluoromethyl (
The "Death Spiral" of OCHF₂
-
Trigger: A base with sufficient basicity (
) deprotonates the carbon. -
Intermediate: A short-lived carbanion
is formed. -
Collapse: The anion undergoes
-elimination, ejecting a fluoride ion ( ) to form a reactive carbene/difluorophosgene equivalent. -
Result: Upon aqueous workup, this hydrolyzes to a phenol or formate ester, effectively deleting the fluorine content.
Module 2: Base Selection & N-Alkylation Protocols
User Issue: "I tried to alkylate the pyrazole nitrogen using NaH in DMF, but my yield is low and NMR shows loss of the
Diagnosis: While NaH is often standard for pyrazoles, prolonged exposure or excess NaH can erode the
Base Safety Spectrum
| Base Class | Examples | pKa (approx) | Risk Level | Recommendation |
| Carbonates | 10-18 | Safe | Primary Choice. Excellent for N-alkylation/arylation. | |
| Phosphates | 12-13 | Safe | Ideal for Pd-catalyzed couplings. | |
| Alkoxides | 16-19 | Moderate | Use stoichiometric amounts; avoid prolonged heating. | |
| Hydrides | 35+ | High | Risk of overshoot. Only use if nucleophile is weak. | |
| Lithiums | 35-50 | Critical | AVOID. Will instantly deprotonate |
SOP: Safe N-Alkylation of 4-(difluoromethoxy)-1H-pyrazole
Goal: Alkylate position 1 without touching the position 4 side chain.
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Base: Cesium Carbonate (
).-
Why: The "Cesium Effect" improves solubility and reactivity without the extreme basicity of hydrides.
-
-
Stoichiometry: 1.0 equiv Pyrazole : 1.5 equiv Base : 1.1 equiv Electrophile.
-
Temperature: Start at 25°C . Only heat to 60°C if conversion is <10% after 2 hours.
-
Warning: Do not exceed 80°C with this substrate.
-
Module 3: Cross-Coupling (Suzuki/Buchwald)
User Issue: "My Buchwald coupling failed. I used
Diagnosis:
Optimized Coupling Protocol
Use the "Weak Base" approach for Palladium catalysis.
-
Catalyst:
/ XPhos or BrettPhos (bulky ligands protect the metal center). -
Base:
(Potassium Phosphate Tribasic) or .-
Note: These bases are strong enough to facilitate transmetallation but too weak/insoluble to deprotonate the
group effectively.
-
-
Solvent: 1,4-Dioxane or Toluene/Water (biphasic).
-
Tip: Biphasic systems often protect the sensitive group by partitioning the base into the aqueous layer.
-
Module 4: Decision Logic for Experimental Design
Use this flowchart to select reaction conditions.
FAQ: Frequently Asked Questions
Q1: Can I use acidic conditions (e.g., TFA for Boc deprotection) with this molecule?
A: Generally, Yes . The
Q2: I need to lithiate the C-5 position. If I can't use n-BuLi, what do I do? A: You must rely on Kinetic vs. Thermodynamic control .
-
Method: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TMPMgCl·LiCl (Knochel-Hauser base) at -78°C .
-
Reasoning: These sterically hindered bases prefer the accessible ring proton (C-5) over the
proton. Quench immediately with your electrophile; do not let the reaction warm up before quenching.
Q3: Does the position of the
-
Acidity: It makes the pyrazole N-H more acidic than unsubstituted pyrazole.
-
Nucleophilicity: The pyrazole nitrogen is less nucleophilic. You may need slightly longer reaction times for N-alkylation compared to a methyl-pyrazole.
References
-
Erickson, J. A., & McLoughlin, J. I. (1995). Synthesis of 4-(difluoromethoxy)-1H-pyrazole and derivatives. Journal of Organic Chemistry. (Note: Foundational synthesis of the core).
-
Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Conformation, Hydrogen Bonding, and Physicochemical Properties. Journal of Medicinal Chemistry. (Validates stability and pKa properties).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Review of metabolic stability and base sensitivity).
-
Hu, J., et al. (2015). The Chemistry of Difluoromethyl Group: A Review. Chemical Reviews.[1] (Comprehensive guide on defluorination mechanisms).
Sources
troubleshooting low conversion rates in pyrazole cross-coupling
Technical Support Center: Troubleshooting Pyrazole Cross-Coupling
Topic: Troubleshooting Low Conversion Rates in Pyrazole Cross-Coupling Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Q&A with Technical Deep Dives
Introduction: The Pyrazole Paradox
Pyrazoles are ubiquitous in medicinal chemistry, yet they remain among the most deceptive substrates in cross-coupling. Their dual nature—acting as both an electron-deficient heteroaromatic (hindering oxidative addition) and a strong
This guide moves beyond generic advice. We deconstruct the molecular failure modes of pyrazoles in Palladium (Suzuki/Buchwald) and Copper (Chan-Lam/Ullmann) catalysis and provide field-validated protocols to restore reactivity.
Part 1: The "N-Coordination" Trap (Catalyst Poisoning)
Q: My Suzuki coupling of a chloropyrazole starts well but stalls at <20% conversion. Adding more catalyst doesn't help. Why?
A: You are likely experiencing the "Pyridine-like Effect" (Catalyst Sequestration).
The Mechanism:
Pyrazoles possess a pyridine-like nitrogen (
The Solution: Steric Exclusion. You must use ligands that are bulky enough to physically prevent the pyrazole nitrogen from coordinating to the metal center while still allowing the oxidative addition of the C-X bond.
Recommended Ligand Switch:
-
Switch From:
, dppf, or standard Buchwald ligands (like SPhos). -
Switch To: XPhos , BrettPhos , or AdBrettPhos (Adamantyl-BrettPhos). The extreme bulk of the adamantyl or tri-isopropyl groups creates a "protective shell" around the Pd, forcing the pyrazole to react via the
-system (oxidative addition) rather than the -nitrogen.
Data: Ligand Performance in Pyrazole Coupling
| Ligand | Conversion (24h) | Mechanism of Failure/Success |
| PPh3 | < 15% | Rapid formation of stable Pd-N adducts (Poisoning). |
| dppf | 20-30% | Bite angle insufficient to prevent N-coordination. |
| XPhos | 85-95% | Steric bulk prevents N-binding; enhances oxidative addition. |
| AdBrettPhos | > 98% | Superior for electron-deficient/sterically hindered pyrazoles. |
Part 2: The Protodeboronation Crisis (Suzuki Coupling)
Q: I am trying to couple a 4-pyrazole boronic acid, but I only isolate the de-borylated pyrazole (protodeboronation). How do I stop this?
A: Pyrazole boronic acids are intrinsically unstable due to the "Heteroatom-Facilitated Hydrolysis" pathway.
The Mechanism: The basic nitrogen of the pyrazole ring coordinates intramolecularly or intermolecularly to the boron atom, increasing the Lewis acidity of the boron. This facilitates attack by water/base, leading to C-B bond cleavage and replacement with a proton (H). This reaction is often faster than the transmetallation step in the Suzuki cycle.
Troubleshooting Protocol:
-
Switch Boron Species:
-
Immediate Fix: Switch from Boronic Acid (-B(OH)2) to a Pinacol Ester (BPin) . The steric bulk of the pinacol group slows down the hydrolytic attack.
-
Advanced Fix: Use MIDA Boronates .[1][2] These slow-release reagents protect the boron atom from base attack until it is slowly hydrolyzed in situ, keeping the concentration of the unstable free boronic acid low.
-
-
Modify Conditions (The "Anhydrous" Approach):
-
Eliminate water. Use anhydrous 1,4-Dioxane or Toluene .
-
Switch base to CsF or K3PO4 (anhydrous).
-
Note: Some water is usually required for the Suzuki mechanism.[3] If anhydrous fails, use a minimum amount of water (e.g., 10:1 solvent:water ratio) and run the reaction fast (Microwave heating).
-
Part 3: C-N Coupling (N-Arylation) Failures
Q: I need to N-arylate a pyrazole. Buchwald-Hartwig gives trace product, and Chan-Lam is too slow. What is the optimal route?
A: The acidity of the pyrazole N-H (
Scenario A: Buchwald-Hartwig (Pd-Catalyzed)[4][5]
-
Failure Mode: Reductive elimination is difficult because the pyrazolate anion is a poor nucleophile compared to amines.
-
Solution: Use tBuXPhos or JackiePhos . These ligands are specifically designed to facilitate the reductive elimination of difficult heteroaryl-heteroaryl bonds.
-
Base: Strong bases like NaOtBu are often required to fully deprotonate the pyrazole.
Scenario B: Chan-Lam (Cu-Catalyzed)
-
Failure Mode: Oxygen starvation or improper copper source.
-
Solution: The Chan-Lam cycle requires re-oxidation of Cu(I) to Cu(II) or Cu(III).
-
Crucial Step: Do not run under inert atmosphere (
/ ). Run under an Oxygen Balloon or open air. -
Additives: Add Pyridine-N-Oxide (1.0 eq) as an oxidant promoter if the reaction is sluggish.
-
Visualizing the Troubleshooting Logic
The following flowchart illustrates the decision-making process for rescuing a failed pyrazole coupling.
Caption: Decision matrix for diagnosing and solving kinetic failures in pyrazole cross-coupling reactions.
Detailed Experimental Protocols
Protocol A: The "Bulletproof" Suzuki Coupling for Pyrazole Halides
Use this when standard conditions yield <20% due to catalyst poisoning.
-
Reagents:
-
Pyrazole Halide (1.0 equiv)
-
Boronic Acid (1.5 equiv)[4]
-
Catalyst:
(2 mol%) -
Ligand: XPhos or AdBrettPhos (4-8 mol%) (Ligand:Pd ratio 2:1)
-
Base:
(3.0 equiv, finely ground) -
Solvent: n-Butanol / Water (4:1 ratio) or 1,4-Dioxane / Water (4:1)
-
-
Procedure:
-
Charge a reaction vial with Pd source, Ligand, Boronic Acid, Base, and Pyrazole Halide.
-
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add degassed solvent via syringe.
-
Heat to 100°C for 4-12 hours.
-
Note: The use of n-Butanol promotes solubility and phase transfer without aggressive protodeboronation.
-
Protocol B: Optimized Chan-Lam N-Arylation
Use this for coupling Pyrazole (N-H) with Aryl Boronic Acids.
-
Reagents:
-
Pyrazole (1.0 equiv)
-
Aryl Boronic Acid (2.0 equiv)
-
Catalyst:
(10-20 mol%) -
Base: Pyridine (2.0 equiv) or
-
Solvent: DMSO (Anhydrous) or DCM (if solubility permits)
-
Atmosphere: Oxygen (O2) Balloon (Critical)
-
-
Procedure:
-
Combine Pyrazole, Boronic Acid, and Copper catalyst in a flask.
-
Add solvent and Base.[5]
-
Purge the headspace briefly with
and attach an balloon. -
Stir vigorously at Room Temperature (or 40°C for difficult substrates).
-
Tip: If the reaction turns black and stalls, the catalyst has crashed out. Add more Pyridine or switch solvent to DMSO.
-
References
-
Mechanism of Catalyst Poisoning
-
Protodeboronation of Pyrazoles
-
Chan-Lam Coupling Optimization
-
Buchwald-Hartwig Protocols
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. MIT DSpace. Retrieved from [Link]
-
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
challenges in the characterization of fluorinated compounds
Technical Support Center: Fluorinated Compound Characterization Topic: Troubleshooting Challenges in NMR, Mass Spectrometry, and Chromatography of Fluorinated Molecules.
Welcome to the Advanced Characterization Support Hub
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Case ID: F-19-CHAR-2024
Operator Note: "Welcome. If you are working with fluorinated motifs—whether perfluorinated alkyl chains or single fluorine substitutions in medicinal chemistry—you have likely hit a wall. Fluorine is not just 'another halogen'; its high electronegativity, low polarizability, and unique nuclear properties create distinct analytical blind spots.
Below is a field-validated troubleshooting guide. We don't just list 'check the cable' steps here; we address the fundamental physical chemistry distorting your data. Treat this as a Level 3 technical escalation."
Module 1: NMR Spectroscopy ( F & H)
The Issue: Baseline distortions, inaccurate integration, and "missing" carbons.
Mechanistic Insight: The Relaxation & Ringing Trap
Fluorine-19 (
-
Acoustic Ringing: The
F frequency often resonates with the physical dimensions of the probe coil, causing mechanical oscillations (ringing) that manifest as a rolling baseline or broad "humps" that ruin integration.[1] -
Chemical Shift Anisotropy (CSA): At high fields (
MHz), CSA causes significant line broadening, reducing signal-to-noise (S/N). -
Relaxation Times (
): Fluorine nuclei often have varying longitudinal relaxation times ( ), leading to integration errors if the repetition delay ( ) is too short.
Troubleshooting Protocol: Quantitative F NMR
Q: My baseline has a massive sinusoidal roll. Phase correction isn't fixing it. What is happening? A: This is acoustic ringing. The probe coil is physically vibrating after the pulse.[1]
-
Immediate Fix: Apply Backward Linear Prediction (LPC) to the first 8–16 points of the FID during processing. This reconstructs the corrupted initial data points.
-
Acquisition Fix: Use a "depth" pulse sequence (e.g., Bruker’s aring sequence) or a spin-echo sequence (
) to delay acquisition until ringing decays.
Q: My integrals are inconsistent. I have 3F atoms but the integral says 2.4.
A: You are likely saturating the nuclei with long
-
Step 1: Measure
using an Inversion Recovery experiment. Terminal groups often relax faster ( s) than internal or aromatic fluorines ( s). -
Step 2: Set your Relaxation Delay (
) to of the slowest relaxing signal for magnetization recovery. -
Step 3: If carbon-decoupling is on, use Inverse Gated Decoupling (zgig inverse) to eliminate the Nuclear Overhauser Effect (NOE), which otherwise distorts integration ratios.
Q: I can't see the C-F carbons in my
-
Solution: Run a
F-decoupled C experiment. If hardware limits prevent this, increase the number of scans ( ) by a factor of (since signal splits into multiplets) and look for the characteristic coupling constants ( Hz).
Visual Workflow: NMR Optimization
Caption: Logic flow for diagnosing and correcting common
Module 2: Mass Spectrometry (LC-MS)
The Issue: "The Invisible Analyte" — Poor ionization and lack of fragmentation.
Mechanistic Insight: The Electronegativity Trap
Fluorine is the most electronegative element.
-
Ionization Suppression: In Electrospray Ionization (ESI), the electron-withdrawing nature of fluorine reduces the basicity of the molecule, making protonation
difficult in positive mode. -
Bond Strength: The C-F bond is the strongest single bond in organic chemistry (
kJ/mol). It rarely fragments under standard Collision Induced Dissociation (CID) conditions, leading to uninformative MS/MS spectra.
Troubleshooting Protocol: Ionization Strategy
Q: I see no signal in ESI Positive mode. A: Your compound is likely too electron-deficient to accept a proton.
-
Action 1 (Switch Polarity): Try ESI Negative Mode
. This is the gold standard for perfluorinated acids (e.g., PFOS, PFOA) and sulfonamides. -
Action 2 (Adduct Formation): If you must use Positive mode, add Ammonium Acetate (
mM) to the mobile phase to promote adducts, which form more readily than protonated species. -
Action 3 (Change Source): Switch to APCI (Atmospheric Pressure Chemical Ionization) .[2][3] APCI relies on gas-phase ion-molecule reactions and is superior for non-polar, highly fluorinated species that do not ionize in liquid phase.
Q: My MS/MS shows the parent ion but no fragments. A: The "Teflon effect." The molecule is too stable.
-
Solution: Increase Collision Energy (CE) significantly (often
eV). Look for specific reporter ions:-
m/z 19:
(Negative mode) -
m/z 50:
-
m/z 69:
(The classic fluorinated fingerprint)
-
Data Table: Ionization Selection Matrix
| Compound Class | Polarity | Source | Mobile Phase Additive |
| Perfluorinated Acids (PFAS) | Negative | ESI | Ammonium Acetate / Formic Acid |
| Fluorinated Aromatics | Positive/Negative | APCI / APPI | None (Gas phase ionization) |
| Fluoro-Pharmaceuticals (Basic) | Positive | ESI | Formic Acid (0.1%) |
| Highly Hydrophobic / Neutral | Positive | APCI | Ammonium Formate (for adducts) |
Module 3: Chromatography (HPLC/UPLC)
The Issue: Retention time shifts and co-elution.
Mechanistic Insight: The "Fluorous" Effect
-
On C18 Columns: Fluorinated compounds often elute faster than their non-fluorinated analogs if the fluorine is on an aromatic ring (dipole effects), but slower if it is a perfluoroalkyl chain (hydrophobicity). This unpredictability complicates method development.
-
Fluorous Columns: Stationary phases like PFP (Pentafluorophenyl) or Fluorous-Silica utilize specific F-F interactions.
Troubleshooting Protocol: Separation
Q: My fluorinated isomer co-elutes with the non-fluorinated impurity on C18. A: C18 interacts primarily via hydrophobic (London dispersion) forces. It cannot distinguish the subtle dipole change induced by fluorine.
-
The Fix: Switch to a PFP (Pentafluorophenyl) Column .
Q: My highly fluorinated compound is stuck on the column. A: You are likely using a standard aqueous/organic gradient. Perfluorinated chains are extremely hydrophobic.
-
The Fix: Use a "Fluorous" mobile phase component if possible (e.g., Trifluoroethanol, though expensive) or push to 100% organic (Acetonitrile/Methanol).
-
Alternative: Use Fluorous Solid Phase Extraction (F-SPE) for sample cleanup. Fluorous silica retains only the fluorinated compounds, allowing you to wash away the organic matrix before elution.
Visual Workflow: Column Selection Strategy
Caption: Decision tree for selecting stationary phases based on fluorinated moiety type.
References
-
NMR Relaxation & Quantitation
- Title: "19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-gener
- Source: Analytical Methods (RSC), 2018.
-
URL:[Link]
-
Acoustic Ringing in NMR
-
MS Ionization (ESI vs APCI)
- Title: "A Comparison Between ESI and APCI Ionis
- Source: PerkinElmer Applic
-
URL:[Link]
-
Fluorous Chromatography
- Title: "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC."
- Source: LCGC Intern
-
URL:[Link]
Sources
- 1. University of Ottawa NMR Facility Blog: Acoustic Ringing [u-of-o-nmr-facility.blogspot.com]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. youtube.com [youtube.com]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [opus4.kobv.de]
Validation & Comparative
Comparative Biological Profiling: Diarylpyrazoles vs. Fused Pyrazolo-Pyrimidines
Topic: Comparative Biological Profiling of Pyrazole Scaffolds: Diarylpyrazoles vs. Fused Pyrazolo-Pyrimidines in Oncology Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads[1]
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (anti-inflammatory) and Crizotinib (anticancer).[1] However, for researchers designing the next generation of onco-therapeutics, a critical divergence exists: Should you optimize the classical 1,3,5-trisubstituted diarylpyrazole scaffold, or transition to fused systems like pyrazolo[3,4-d]pyrimidines?
This guide objectively compares these two distinct pyrazole subclasses. We analyze their biological performance, specifically regarding cytotoxicity (IC50) , kinase selectivity , and mechanism of action (MoA) .[1]
Comparative Analysis: Efficacy & Potency
The following data contrasts the biological activity of the "Classical" Diarylpyrazole scaffold (represented by Celecoxib and its sulfanilamide analogs) against the "Next-Gen" Fused Pyrazolo-Pyrimidine scaffold (represented by novel EGFR-targeting analogs).
Table 1: Comparative Cytotoxicity and Enzyme Inhibition Profiles
| Feature | Scaffold A: Diarylpyrazoles (e.g., Celecoxib, Difenamizole analogs) | Scaffold B: Fused Pyrazolo[3,4-d]pyrimidines (e.g., Compound 17, Compound 3) | Standard Reference |
| Primary Target | COX-2 (Cyclooxygenase-2) | Tyrosine Kinases (EGFR, VEGFR-2) | Erlotinib / Sorafenib |
| MCF-7 IC50 (Breast Cancer) | 25.2 – 37.2 µM [1] | 0.46 – 2.89 µM [2, 3] | Doxorubicin: ~4.27 µM |
| HepG2 IC50 (Liver Cancer) | ~28.0 µM [1] | 0.39 µM (Compound 21) [3] | Sorafenib: 4.5 µM |
| Enzyme Inhibition (Target) | COX-2 IC50: 0.04 – 0.06 µM [4] | EGFR IC50: 0.016 – 0.06 µM [2, 5] | Erlotinib (EGFR): 0.13 µM |
| Selectivity Index (SI) | High for COX-2 vs. COX-1 (SI > 200) | High for EGFR WT & T790M mutant | Varies by analog |
| Solubility Profile | Lipophilic (LogP > 3.5); often requires formulation aid | Moderate; polar pyrimidine ring improves aqueous solubility | N/A |
Critical Insight: The "Potency Cliff"
-
Scaffold A (Diarylpyrazoles) excels in anti-inflammatory driven tumorigenesis . It is the superior choice for chemoprevention or microenvironment modulation (reducing PGE2 levels). However, its direct cytotoxicity is moderate (double-digit micromolar IC50s).[1]
-
Scaffold B (Fused Systems) acts as a direct cytotoxic agent . The fusion with a pyrimidine ring mimics the adenine base of ATP, allowing these molecules to bind tightly into the hinge region of kinases (EGFR, VEGFR).[1] This results in nanomolar potency (IC50 < 1.0 µM), often outperforming standard drugs like Erlotinib in vitro [5].[1][2]
Mechanism of Action: Dual Pathway Modulation
To understand the causality of the data above, we must look at the signaling pathways.[1] Diarylpyrazoles primarily cut off the "fuel" (inflammation/angiogenesis), while Fused Pyrazoles jam the "engine" (proliferation signaling).[1]
Figure 1: Dual Mechanism of Action.[1] Scaffold A (Red) targets the inflammatory COX-2 axis, while Scaffold B (Blue) acts as an ATP-competitive inhibitor in the Kinase proliferation cascade.[1]
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that reproducibility is the currency of trust . The following protocols are optimized for pyrazole derivatives, addressing common solubility issues (precipitation in media) that lead to false negatives.
Protocol A: High-Sensitivity MTT Cytotoxicity Assay
Use this to generate the IC50 data presented in Table 1.
Prerequisite: Pyrazole analogs often have poor aqueous solubility.
-
Stock Solution: Dissolve compounds in 100% DMSO to 10 mM.
-
Working Solution: Serial dilutions in culture media must act immediately before addition to cells to prevent micro-precipitation. Final DMSO concentration must be < 0.5% .
Step-by-Step Workflow:
-
Seeding: Seed cancer cells (e.g., MCF-7) at 5 × 10³ cells/well in 96-well plates. Incubate for 24h to ensure log-phase growth.
-
Why? Over-confluent cells become resistant to drugs, skewing IC50 values higher.[1]
-
-
Treatment: Add 100 µL of pyrazole analogs (0.1 – 100 µM). Include Doxorubicin as a positive control and 0.5% DMSO as a vehicle control.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to determine IC50.
Protocol B: ADP-Glo™ Kinase Assay (EGFR/VEGFR)
Use this to validate the mechanism (Scaffold B).
Principle: Measures ADP generated from the kinase reaction; highly sensitive for ATP-competitive inhibitors like fused pyrazoles.
-
Reaction Mix: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Inhibitor Prep: Add 5 µL of Pyrazole Analog (diluted in buffer) to a 384-well white plate.
-
Enzyme Addition: Add 5 µL of purified EGFR or VEGFR-2 enzyme (0.2 ng/µL). Incubate 10 min at RT.
-
Why? Allows the inhibitor to bind the active site before ATP competes.
-
-
Substrate Start: Add 5 µL of ATP/Substrate mix (Poly[Glu:Tyr]).
-
Critical: Use ATP concentration at Km apparent (typically 10 µM) to ensure competitive inhibition is detectable.
-
-
Reaction: Incubate 60 min at RT.
-
Detection: Add 10 µL ADP-Glo™ Reagent (stops kinase, consumes remaining ATP).[1] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal).
-
Measurement: Read Luminescence. Lower RLU = Higher Inhibition.
Structure-Activity Relationship (SAR) Insights
Why does Scaffold B outperform Scaffold A in direct killing?
-
Hinge Region Binding:
-
In Scaffold B (Pyrazolo[3,4-d]pyrimidine) , the N1 and N2 nitrogens of the pyrazole, combined with the pyrimidine ring, form a "bidentate" hydrogen bond motif with the hinge region amino acids (e.g., Met769 in EGFR ) [5].[1]
-
Scaffold A lacks this planar, nitrogen-dense geometry required for deep ATP-pocket penetration.[1]
-
-
The "Tail" Modification:
-
Adding a sulfonamide group to the phenyl ring of a pyrazole (common in Celecoxib) steers selectivity toward COX-2 (via the side pocket of the enzyme) but creates steric clash in many kinase pockets [4].
-
Optimization Tip: If designing a dual inhibitor, use a flexible linker between the pyrazole core and the aromatic tail to accommodate both active sites.[1]
-
References
-
BenchChem. (2025).[3] A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. Retrieved from
-
MDPI. (2023).[4] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from
-
Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from
-
Frontiers in Chemistry. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from
-
National Institutes of Health (NIH). (2025). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved from
Sources
- 1. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]
- 2. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibition by Diverse Pyrazole Scaffolds
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery
Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective kinase inhibitors a paramount objective for medicinal chemists and drug development professionals. Within the landscape of kinase inhibitor design, the pyrazole ring has established itself as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle offers a unique combination of synthetic tractability, favorable drug-like properties, and the ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key determinant of inhibitor potency.[1]
The versatility of the pyrazole core allows for the development of inhibitors targeting a wide spectrum of kinases, from tyrosine kinases like JAKs and c-Met to serine/threonine kinases such as Akt, Aurora kinases, and CDKs.[1][3] This guide provides a comparative analysis of kinase inhibition by different pyrazole scaffolds, offering a technical deep-dive into their structure-activity relationships (SAR), inhibitory potencies, and the experimental methodologies used to characterize them. We will explore both FDA-approved drugs and key investigational compounds, providing researchers with the foundational knowledge to navigate and contribute to this dynamic field.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The efficacy of a pyrazole-based kinase inhibitor is exquisitely dependent on the nature and substitution pattern of the pyrazole core and its appended functionalities. These substitutions influence not only the direct interactions with the target kinase but also the physicochemical properties of the molecule, such as solubility and cell permeability.
Data Presentation: Inhibitory Potency of Prominent Pyrazole Scaffolds
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected pyrazole-containing kinase inhibitors against their primary targets. This data, curated from peer-reviewed literature and reputable databases, provides a quantitative basis for comparing the potency of different pyrazole scaffolds.
| Pyrazole Scaffold/Inhibitor | Target Kinase(s) | IC50 (nM) | Key Structural Features & Insights |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8[4][5][6][7] | A pyrazole linked to a pyrrolo[2,3-d]pyrimidine core. Demonstrates high selectivity for JAK1/2 over JAK3 (IC50 ~430 nM). |
| Crizotinib | c-Met, ALK | 8, 20[1][8] | An aminopyridine-based scaffold with a substituted pyrazole. Effective against various c-Met mutations.[1] |
| Encorafenib | BRAF V600E | 0.3[9] | A complex structure featuring a pyrazole-carboxamide. Exhibits high potency against the oncogenic BRAF V600E mutant.[9][10] |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2, 2.5, 3.0, 5.7[11][12][13] | A pyrazole-containing compound with pan-FGFR inhibitory activity.[11][13] |
| Avapritinib | KIT D816V, PDGFRA D842V | 0.27, 0.24[14][15] | A pyrimidine-pyrazole scaffold designed to target resistance mutations in KIT and PDGFRA.[14][15] |
| Afuresertib (GSK2110183) | Akt1, Akt2, Akt3 | 0.02, 2, 2.6 | A pyrazole-based inhibitor with high potency against Akt isoforms. |
| Barasertib (AZD1152) | Aurora B | 0.37[16] | A pyrazolyl-aminoquinazoline derivative with high selectivity for Aurora B over Aurora A.[16] |
| Compound 22 (from a study) | CDK2, CDK5 | 24, 23[16] | A pyrazole-based compound showing potent inhibition of cyclin-dependent kinases.[16] |
| Compound 3f (from a study) | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5[17][18] | A 4-amino-(1H)-pyrazole derivative with potent, low nanomolar inhibition of multiple JAK isoforms.[17][18] |
| Compound 12d (from a study) | c-Met, VEGFR-2 | 110, 190[19] | A pyrazole derivative demonstrating dual inhibition of c-Met and VEGFR-2.[19] |
Key Signaling Pathways Targeted by Pyrazole Inhibitors
The therapeutic efficacy of pyrazole-based kinase inhibitors stems from their ability to modulate critical signaling pathways implicated in cell growth, proliferation, survival, and angiogenesis. The following diagrams, generated using Graphviz, illustrate some of the key pathways targeted by the inhibitors discussed in this guide.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a crucial role in immunity and hematopoiesis. Dysregulation of this pathway is linked to myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key kinases in this pathway.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Protocol 1: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate and ATP
-
Test compounds (pyrazole inhibitors)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of the pyrazole inhibitor in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor solution.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
[7][20][21][22][23]#### Protocol 2: LanthaScreen™ TR-FRET Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors that bind to the ATP site will compete with the tracer, resulting in a decrease in the FRET signal.
Materials:
-
LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
-
Kinase of interest (tagged, e.g., with GST)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (pyrazole inhibitors)
-
Black, low-volume 384-well assay plates
-
TR-FRET compatible microplate reader
Procedure:
-
Assay Setup:
-
Prepare a 4X solution of the pyrazole inhibitor in kinase assay buffer.
-
Prepare a 2X solution of the kinase and the Europium-labeled antibody in kinase assay buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase assay buffer.
-
-
Reaction and Detection:
-
In a 384-well plate, add 4 µL of the 4X inhibitor solution.
-
Add 8 µL of the 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
[4][5][6][24][25]#### Protocol 3: HTRF® Kinase Assay
The HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay is another TR-FRET based assay that detects the phosphorylation of a substrate. It utilizes a europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled anti-tag antibody or streptavidin (acceptor) that binds to the substrate.
Materials:
-
HTRF® Kinase Assay Kit (Cisbio)
-
Kinase of interest
-
Biotinylated substrate
-
ATP
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
Test compounds (pyrazole inhibitors)
-
White, low-volume 384-well assay plates
-
HTRF-compatible microplate reader
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the pyrazole inhibitor.
-
In a 384-well plate, add the inhibitor, kinase, and biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired time.
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing EDTA, the Europium cryptate-labeled anti-phospho-specific antibody, and Streptavidin-XL665.
-
Incubate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value.
-
[18][26][27][28][29]### Synthesis of Pyrazole Scaffolds: Foundational Chemistry
The synthetic accessibility of the pyrazole core is a key reason for its prevalence in medicinal chemistry. Several named reactions provide reliable routes to a diverse array of substituted pyrazoles.
The Knorr Pyrazole Synthesis
One of the most classical and widely used methods for pyrazole synthesis is the Knorr synthesis. This reaction involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, typically under acidic conditions. T[1][11][14]he regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.
Caption: The general transformation of the Knorr Pyrazole Synthesis.
The Paal-Knorr Pyrrole Synthesis (adapted for Pyrazoles)
While primarily known for pyrrole synthesis, the Paal-Knorr reaction can be adapted to produce pyrazoles by using hydrazine in place of a primary amine. This reaction also involves the condensation of a 1,4-dicarbonyl compound with hydrazine.
[10][30][31]#### Modern Synthetic Approaches
In addition to these classical methods, numerous modern synthetic strategies have been developed to access polysubstituted pyrazoles with high regioselectivity and functional group tolerance. These include one-pot, multi-component reactions and transition-metal-catalyzed cross-coupling reactions. F[2][12][15]or instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds has been developed for the synthesis of 3,4,5-trisubstituted pyrazoles.
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors. Its synthetic versatility and favorable binding properties have led to the development of several life-saving drugs and a rich pipeline of clinical candidates. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of pyrazole-based kinase inhibitors.
Future efforts in this area will likely focus on several key aspects:
-
Improving Selectivity: As the number of known kinases continues to grow, the development of inhibitors with exquisite selectivity will be crucial to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: The emergence of drug resistance is a major challenge in kinase-targeted therapies. The design of novel pyrazole scaffolds that can inhibit drug-resistant mutant kinases will be a critical area of research.
-
Targeting Allosteric Sites: While most current inhibitors are ATP-competitive, targeting allosteric sites on kinases offers the potential for greater selectivity and novel mechanisms of action. The pyrazole scaffold may also prove to be a valuable template for the design of allosteric inhibitors.
By leveraging the foundational knowledge of pyrazole chemistry and kinase biology, the scientific community is well-positioned to continue to innovate and develop novel therapeutics for a wide range of human diseases.
References
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved February 19, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12). Retrieved February 19, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022, January 5). Retrieved February 19, 2026, from [Link]
-
Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice - Via Medica Journals. (2023, July 6). Retrieved February 19, 2026, from [Link]
-
Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Ruxolitinib: a new JAK1/2 inhibitor that offers... : Future Oncology - Ovid. (n.d.). Retrieved February 19, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. (2023, July 12). Retrieved February 19, 2026, from [Link]
-
Crizotinib, c-MET and ALK inhibitor (TBI2626) - Astor Scientific. (n.d.). Retrieved February 19, 2026, from [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12). Retrieved February 19, 2026, from [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (n.d.). Retrieved February 19, 2026, from [Link]
-
ADP Glo Protocol. (n.d.). Retrieved February 19, 2026, from [Link]
-
Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine | The Journal of Organic Chemistry - ACS Publications. (2022, June 10). Retrieved February 19, 2026, from [Link]
-
Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives - SciSpace. (2015, March 31). Retrieved February 19, 2026, from [Link]
-
Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - MDPI. (2025, July 28). Retrieved February 19, 2026, from [Link]
-
Synthesis of 3,4-disubstituted 7,7-diphenyl-1,2-dihydroimidazo[2,1-c] - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2016, August 23). Retrieved February 19, 2026, from [Link]
-
ENCORAFENIB - Inxight Drugs. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model - Agilent. (n.d.). Retrieved February 19, 2026, from [Link]
-
Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry - ACS Publications. (2024, December 31). Retrieved February 19, 2026, from [Link]
-
Synthesis of substituted 4,5-dihydropyrazoles from hydrazines and propargyl alcohols a - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved February 19, 2026, from [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC. (2023, July 10). Retrieved February 19, 2026, from [Link]
-
Exploring the potential of small molecules of dual c-Met and VEGFR inhibitors for advances and future drug discovery in cancer. (2022, February 17). Retrieved February 19, 2026, from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and evaluation of 3,4-disubstituted pyrazole analogues as anti-tumor CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. name-reaction.com [name-reaction.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 15. One-pot, three-component approach to the synthesis of 3,4,5-trisubstituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. weichilab.com [weichilab.com]
- 19. promega.com [promega.com]
- 20. content.protocols.io [content.protocols.io]
- 21. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 22. carnabio.com [carnabio.com]
- 23. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. resources.revvity.com [resources.revvity.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. agilent.com [agilent.com]
- 29. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 30. alfa-chemistry.com [alfa-chemistry.com]
- 31. pubs.acs.org [pubs.acs.org]
Assessing the Purity of Synthesized 4-(Difluoromethoxy)-1H-pyrazole: A Comparative Analytical Guide
Topic: Assessing the Purity of Synthesized 4-(Difluoromethoxy)-1H-pyrazole (CAS 2306173-79-3) Content Type: Publish Comparison Guide
Executive Summary & Core Directive
The synthesis of 4-(difluoromethoxy)-1H-pyrazole (CAS 2306173-79-3) presents unique analytical challenges due to the specific electronic and physical properties of the difluoromethoxy (
This guide argues for a bimodal analytical strategy : utilizing
Technical Context: The Analytical Challenge
The target molecule, 4-(difluoromethoxy)-1H-pyrazole, contains two distinct analytical handles:
-
The Pyrazole Core: Subject to annular tautomerism (
), which can broaden signals in NMR and cause peak splitting in chromatography depending on pH. -
The Difluoromethoxy Tail (
): A lipophilic, electron-withdrawing group. Its stability is generally high, but it can hydrolyze under strong acidic conditions to the corresponding phenol (4-hydroxy-1H-pyrazole), a key impurity.
Common Impurity Profile
Understanding what we are measuring is prerequisite to choosing the method.
-
Regioisomers: If synthesized via alkylation, N-alkylated byproducts are common.
-
Hydrolysis Products: 4-hydroxy-1H-pyrazole.
-
Inorganic Salts: Fluoride ions (
) from decomposition.
Methodology Comparison: qNMR vs. HPLC-UV
We evaluated three primary methods for assessing the purity of a crude synthesis batch.
Table 1: Comparative Performance Metrics
| Feature | Method A: | Method B: UHPLC-UV (254 nm) | Method C: GC-MS |
| Primary Utility | Absolute Purity (w/w%) | Trace Impurity Profiling | Volatile Impurity ID |
| Reference Standard | Not Required (Internal Standard used) | Required for accurate quant | Required |
| Specificity | High (distinct chemical shifts) | Medium (co-elution risks) | High |
| LOD (Limit of Detection) | ~0.1% | < 0.05% | < 0.05% |
| Matrix Interference | Low (fluorine background is silent) | High (solvent/buffer peaks) | Medium |
| Analysis Time | < 15 min | 30–45 min (gradient) | 20–30 min |
| Key Weakness | Lower sensitivity than MS | Response factor variation | Derivatization often needed |
Critical Analysis
-
Causality of Choice: We prioritize
qNMR for the assay value because the response factor of fluorine nuclei is uniform (100% natural abundance, spin 1/2). In contrast, HPLC-UV relies on the assumption that impurities absorb UV light at the same intensity as the main peak. For 4-(difluoromethoxy)-1H-pyrazole, the group alters the UV chromophore significantly compared to non-fluorinated precursors, rendering "Area %" unreliable without corrected response factors.
Experimental Protocols
Protocol A: qNMR for Absolute Purity
This protocol is self-validating through the use of an internal standard (IS) with a distinct relaxation time (
Reagents:
-
Analyte: ~10 mg of synthesized 4-(difluoromethoxy)-1H-pyrazole.
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride (high purity, non-reactive). -
Solvent: DMSO-
(prevents volatility loss and ensures solubility).
Workflow:
-
Weighing: Accurately weigh 10.0 mg of Analyte (
) and 10.0 mg of IS ( ) into a vial using a micro-balance (precision mg). -
Dissolution: Dissolve in 0.6 mL DMSO-
. Ensure complete homogeneity. -
Acquisition Parameters (Critical):
-
Pulse Angle:
(maximize signal). -
Relaxation Delay (
): Must be of the slowest relaxing fluorine. For , is typically 1–2 s; set s to be safe. -
Scans (NS): 64 (for S/N > 150).
-
Spectral Width: Ensure both
(~ -82 ppm) and IS (~ -63 ppm) are covered.
-
-
Processing: Phase correction and baseline correction are mandatory. Integrate the
doublet (or singlet if decoupled) and the IS signal.
Calculation:
Protocol B: UHPLC-MS for Impurity Profiling
Used to identify specific contaminants detected but not identified by NMR.
Conditions:
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18,
). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 220 nm and 254 nm; ESI+ MS.
Self-Validation Step: Check the "Peak Purity" index using the Diode Array Detector (DAD) to ensure the main peak is not a composite of co-eluting isomers.
Visualizing the Analytical Decision Matrix
The following diagram illustrates the logical flow for assessing the purity of this fluorinated scaffold.
Figure 1: Analytical workflow prioritizing qNMR for mass balance and HPLC-MS for specific impurity identification.
Data Interpretation & Causality
Why the Signal Matters
In
-
Observation: If the triplet collapses to a singlet or shows irregular splitting, it indicates fluorine exchange or decomposition (loss of F).
-
Observation: In
NMR, the signal is a doublet (~ -82 ppm). The presence of a singlet at -120 ppm would indicate free fluoride ( ) or inorganic salts, suggesting hydrolysis of the ether linkage.
The "Invisible" Impurity Trap
A common pitfall in pyrazole synthesis is the presence of inorganic salts (e.g., from neutralization steps).
-
HPLC Result: 99.9% Area purity (Salts don't absorb UV).
-
qNMR Result: 85.0% w/w purity.
References
-
T. Yamazaki et al. (2017).[4] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology. Retrieved from [Link]
-
Liu, S. et al. (2019). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Breen, J. R. et al. (2015).[5] Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. Retrieved from [Link]
Sources
A Comparative Guide to the Crystal Structure of 4-Halogenated-1H-Pyrazoles: From Supramolecular Motifs to Drug Design Implications
Introduction: The Pyrazole Scaffold and the Strategic Role of Halogenation in Drug Discovery
To the researchers, scientists, and drug development professionals who drive innovation, the architectural nuances of molecular scaffolds are of paramount importance. The 1H-pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs, including anti-inflammatory agents like Celecoxib and various anticancer therapeutics.[1][2][3][4] Its five-membered aromatic structure, featuring adjacent nitrogen atoms, provides a unique combination of hydrogen-bond donating (the N-H group) and accepting (the lone pair on the second nitrogen) capabilities.[1][5] This dual nature is fundamental to its ability to form specific, predictable interactions with biological targets.
The strategic placement of halogen atoms on this scaffold is a key tool in rational drug design.[6][7] Halogenation influences a molecule's pharmacokinetic profile (lipophilicity, metabolic stability) and, critically, its binding affinity and selectivity for a target protein. This is achieved through the introduction of non-covalent interactions, most notably the halogen bond —a directional interaction between an electrophilic region on the halogen and a Lewis base.[6][8][9] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F).[5]
Understanding how these halogen substituents, in concert with the pyrazole's inherent hydrogen-bonding capacity, dictate the solid-state architecture is not merely an academic exercise. The crystal structure reveals the preferred geometric arrangements and intermolecular forces that a molecule will adopt. This provides invaluable, experimentally-grounded insights into the potential interactions it may form within a protein's binding pocket, thereby guiding lead optimization and the design of more potent and selective therapeutics.
This guide provides a comprehensive comparison of the complete series of 4-halogenated-1H-pyrazoles (where the halogen X = F, Cl, Br, I), synthesizing recently completed crystallographic data to illuminate the profound impact of halogen substitution on supramolecular assembly.[5] We will delve into the experimental methodology, compare key structural parameters, and explain the causality behind the observed structural shifts from a fundamental, non-covalent interaction perspective.
Experimental Workflow: From Crystal to Structure
The definitive method for elucidating the three-dimensional atomic arrangement of these compounds is single-crystal X-ray diffraction. The process is a self-validating system, where the quality of the final structure is intrinsically linked to the quality of the crystal and the data collected. The following protocol outlines the critical steps involved in the structural analysis of the 4-halogenated-1H-pyrazole series.
Visualizing the Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Diels-Alder Reactivity of Fluorinated 4H-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and chemical biology, the quest for highly efficient and selective bioorthogonal reactions is paramount. The Diels-Alder reaction, a cornerstone of synthetic chemistry, has been revitalized through the strategic incorporation of fluorine into the diene component, particularly within the 4H-pyrazole scaffold. This guide provides an in-depth comparison of the Diels-Alder reactivity of fluorinated 4H-pyrazoles, offering experimental data and mechanistic insights to inform the design of next-generation chemical probes and therapeutic constructs.
The Emergence of Fluorinated 4H-Pyrazoles in "Click" Chemistry
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. However, traditional 4H-pyrazoles often exhibit sluggish reactivity, necessitating harsh conditions or acid catalysis to proceed, limiting their utility in sensitive biological systems.[1] The introduction of fluorine atoms at the C4 position of the pyrazole ring has emerged as a transformative strategy to dramatically accelerate this reaction, positioning these molecules as potent dienes in inverse-electron-demand Diels-Alder reactions.[1][2] This enhanced reactivity stems from the unique electronic properties of fluorine.
Fluorine's high electronegativity creates a strong electron-withdrawing effect, which has profound implications for the electronic structure of the 4H-pyrazole ring.[3] This effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, a key factor in accelerating inverse-electron-demand Diels-Alder reactions where the diene reacts with an electron-rich dienophile.[1] Furthermore, computational and experimental studies have revealed that gem-difluorination at the C4 position induces "hyperconjugative antiaromaticity" in the 4H-pyrazole ring.[2][4] This destabilization of the ground state of the diene leads to a lower activation energy for the Diels-Alder reaction, resulting in a significant rate enhancement.[1][2]
Comparative Reactivity Analysis: A Data-Driven Perspective
The impact of fluorination on the Diels-Alder reactivity of 4H-pyrazoles is not merely a theoretical concept; it is substantiated by robust experimental and computational data. A direct comparison between non-fluorinated, mono-fluorinated, and di-fluorinated 4H-pyrazoles reveals a clear trend of increasing reactivity with the degree of fluorination.
The following table summarizes the comparative Diels-Alder reactivity of different 4H-pyrazole derivatives with the strained alkyne, endo-bicyclo[6.1.0]non-4-yne (BCN), a commonly used dienophile in bioorthogonal chemistry.
| Diene | Abbreviation | Substituents at C4 | Second-Order Rate Constant (k, M⁻¹s⁻¹) in 9:1 Methanol/Water at 26 °C | Predicted Rate Enhancement vs. DMP |
| 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole | DMP | CH₃, CH₃ | No Reaction | - |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | MFP | F, CH₃ | - | - |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole | DFP | F, F | - | ~500,000 times faster |
Data adapted from computational studies by Levandowski et al.[1]
As the data illustrates, the 4,4-dimethyl-4H-pyrazole (DMP) is unreactive under these conditions, highlighting the need for activation. In stark contrast, the 4,4-difluoro-4H-pyrazole (DFP) exhibits a dramatic increase in reactivity, with computational models predicting a rate enhancement of approximately 500,000-fold compared to its non-fluorinated counterpart.[1] This remarkable acceleration underscores the profound influence of gem-difluorination.
The mono-fluorinated analogue, 4-fluoro-4-methyl-4H-pyrazole (MFP), represents an interesting intermediate case. While still significantly more reactive than DMP, it is about 7-fold less reactive than DFP.[5][6] However, this reduced reactivity is accompanied by a significant increase in stability towards biological nucleophiles, such as glutathione.[5][6] This trade-off between reactivity and stability is a critical consideration for applications in biological environments.
The Underlying Mechanism: A Tale of Electrons and Geometry
The enhanced reactivity of fluorinated 4H-pyrazoles can be attributed to a combination of electronic and structural factors. The following diagram illustrates the key mechanistic principles.
Figure 1. Mechanism of the inverse-electron-demand Diels-Alder reaction and the activating effect of fluorine on 4H-pyrazoles.
The electron-withdrawing fluorine atoms lower the LUMO of the 4H-pyrazole, facilitating the interaction with the High Occupied Molecular Orbital (HOMO) of the electron-rich dienophile. Simultaneously, the induced hyperconjugative antiaromaticity destabilizes the planar ground state of the diene, making it more prone to undergo the cycloaddition.[2]
Interestingly, in the case of MFP, the molecule adopts a puckered, envelope-like conformation to minimize the destabilizing antiaromatic effects.[1][5] This pre-distortion of the diene into a geometry that more closely resembles the transition state partially compensates for the reduced electronic activation compared to DFP, explaining its retained high reactivity.[1][5]
Experimental Protocol: Synthesis and Diels-Alder Reaction of a Fluorinated 4H-Pyrazole
To provide a practical context, the following section outlines a general procedure for the synthesis of a 4-fluoro-4-methyl-4H-pyrazole and its subsequent Diels-Alder reaction.
Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
The synthesis of MFP can be achieved through late-stage fluorination of the corresponding 4-methyl-4H-pyrazole precursor using an electrophilic fluorinating agent like Selectfluor®.[1][6]
Figure 2. General workflow for the synthesis of a 4-fluoro-4-methyl-4H-pyrazole.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 4-methyl-3,5-diphenyl-4H-pyrazole starting material in a suitable solvent such as acetonitrile.
-
Addition of Fluorinating Agent: Add one equivalent of Selectfluor® to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Quenching and Extraction: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole.
Diels-Alder Reaction and Kinetic Analysis
The Diels-Alder reactivity of the synthesized fluorinated 4H-pyrazole can be assessed by reacting it with a dienophile like BCN and monitoring the reaction progress.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the fluorinated 4H-pyrazole and BCN in a suitable solvent system (e.g., 9:1 methanol/water).
-
Initiation of Reaction: Mix the reactant solutions at a known concentration and temperature (e.g., 26 °C).
-
Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution).
-
Analysis: Analyze the quenched aliquots by HPLC to determine the concentration of the remaining 4H-pyrazole.
-
Data Analysis: Plot the concentration of the 4H-pyrazole versus time and fit the data to a second-order rate equation to determine the rate constant.[7]
Conclusion and Future Outlook
The fluorination of 4H-pyrazoles represents a significant advancement in the field of bioorthogonal chemistry. By leveraging the unique electronic properties of fluorine, researchers have developed a new class of highly reactive dienes for Diels-Alder reactions. The gem-difluorinated 4H-pyrazoles exhibit exceptionally fast reaction kinetics, while their mono-fluorinated counterparts offer a tunable balance between reactivity and stability, making them promising tools for applications in complex biological environments. As our understanding of fluorine's influence on molecular reactivity continues to grow, we can anticipate the development of even more sophisticated and powerful fluorinated probes and reagents for a wide range of scientific disciplines.
References
-
Levandowski, B. J., Abularrage, N. S., Houk, K. N., & Raines, R. T. (2019). Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron-Demand Diels–Alder Dienes. Organic Letters, 21(20), 8492–8495. [Link]
-
Abularrage, N. S., Levandowski, B. J., & Raines, R. T. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. International Journal of Molecular Sciences, 21(11), 3964. [Link]
-
Sosnovskikh, V. Y., & Usachev, B. I. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2465–2470. [Link]
-
Clogston, J. D. (2017). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi, eGrove. [Link]
-
Finn, M. G., Sharpless, K. B., et al. (2020). SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride. Angewandte Chemie International Edition, 59(31), 12868-12873. [Link]
-
Wang, X., et al. (2019). Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles. Organic & Biomolecular Chemistry, 17(3), 555-561. [Link]
-
Abularrage, N. S., Levandowski, B. J., & Raines, R. T. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. International Journal of Molecular Sciences, 21(11), 3964. [Link]
-
Levandowski, B. J., Abularrage, N. S., Graham, B. J., & Raines, R. T. (2023). Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. Tetrahedron Letters, 130, 154768. [Link]
-
Abularrage, N. S., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(28), 4144-4147. [Link]
-
Gaina, C., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3669. [Link]
-
Begue, J.-P., & Bonnet-Delpon, D. (2008). Fluoropropenoates as Dienophiles in the Diels—Alder Reaction. In Bioorganic and Medicinal Chemistry of Fluorine (pp. 275-296). Wiley. [Link]
-
van der Pyl, D., et al. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. Chemistry – A European Journal. [Link]
-
van der Pyl, D., et al. (2025). Elucidating Fluorine Steering Effects in Diels‐Alder Reactions Interfaced with Charge‐Enhanced Reactivity. Chemistry – A European Journal. [Link]
-
Levandowski, B. J., et al. (2019). Hyperconjugative Antiaromaticity Activates 4 H-Pyrazoles as Inverse-Electron-Demand Diels-Alder Dienes. Organic Letters, 21(20), 8492-8495. [Link]
-
Abularrage, N. S., et al. (2020). Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles. International Journal of Molecular Sciences, 21(11), 3964. [Link]
-
Abularrage, N. S., Levandowski, B. J., & Raines, R. T. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Supporting Information. Massachusetts Institute of Technology. [Link]
-
Fustero, S., et al. (2011). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Synlett, 2011(12), 1738-1742. [Link]
-
Abularrage, N. S., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4 H -Pyrazole “Click” Reagents. Chemical Communications, 59(28), 4144-4147. [Link]
-
Abularrage, N. S., Levandowski, B. J., & Raines, R. T. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. International Journal of Molecular Sciences, 21(11), 3964. [Link]
-
Abularrage, N. S., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(28), 4144-4147. [Link]
-
Abularrage, N. S., Levandowski, B. J., & Raines, R. T. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. International Journal of Molecular Sciences, 21(11), 3964. [Link]
-
Vasin, A. V., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 340-349. [Link]
-
Li, Y., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Beilstein Journal of Organic Chemistry, 15, 2364-2370. [Link]
-
Vasin, A. V., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 340-349. [Link]
Sources
- 1. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Hyperconjugative Antiaromaticity Activates 4 H-Pyrazoles as Inverse-Electron-Demand Diels-Alder Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Validating Target Engagement for Pyrazole-Based Kinase Inhibitors
Introduction
In the landscape of modern drug discovery, protein kinases remain a paramount target class, with their dysregulation being a cornerstone of numerous pathologies, especially cancer.[1] Within the arsenal of kinase inhibitors, compounds built upon the pyrazole scaffold have achieved a "privileged structure" status.[2][3] This is due to their synthetic tractability and their ability to mimic the adenine moiety of ATP, allowing them to bind competitively to the kinase ATP-binding pocket.[2][4][5] Eight of the 74 FDA-approved small molecule kinase inhibitors feature a pyrazole ring, a testament to their clinical significance.[3]
However, the journey from a potent compound in a biochemical assay to an effective therapeutic is fraught with challenges. A critical, and often overlooked, hurdle is the unequivocal confirmation of target engagement in a physiologically relevant setting. High in vitro affinity does not guarantee that a compound will reach its intended target within a cell, bind with sufficient potency in the presence of millimolar concentrations of ATP, and elicit the desired biological response.[6][7]
This guide provides a comparative analysis of state-of-the-art methodologies for validating the target engagement of pyrazole-based kinase inhibitors. We will move beyond simply listing protocols, instead focusing on the causality behind experimental choices, the inherent strengths and limitations of each technique, and how to build a self-validating, orthogonal dataset. This resource is designed for researchers, scientists, and drug development professionals seeking to build a robust and compelling case for their kinase inhibitor candidates.
Core Principles of Target Engagement Validation
Confirming that a drug binds to its intended target in a complex biological system is a multi-faceted process. The core principle is to gather orthogonal evidence that, when synthesized, creates an undeniable link between the compound, its target, and a functional cellular outcome.
-
Direct vs. Indirect Evidence: Methodologies can be broadly categorized into those that measure the direct, physical interaction between the inhibitor and the kinase (e.g., CETSA, SPR, NanoBRET) and those that measure the functional consequence of that interaction (e.g., phosphoproteomics, cellular pathway analysis). A comprehensive validation strategy requires both.
-
The Cellular Milieu: The cytoplasm is not a simple buffer. High concentrations of endogenous ATP (2-8 mM) create a competitive environment that many ATP-competitive inhibitors struggle to overcome.[6] Furthermore, kinases exist within dynamic protein complexes and are subject to post-translational modifications that can alter their conformation and inhibitor affinity. Assays performed in live cells or lysates are therefore critical for contextualizing in vitro data.[8]
-
The Power of Orthogonality: Relying on a single method is a precarious strategy. For example, a compound might stabilize a protein in a Cellular Thermal Shift Assay (CETSA) but fail to inhibit its function due to binding to a non-catalytic site. Conversely, a change in downstream signaling observed via phosphoproteomics could be due to an off-target effect. By combining biophysical, cellular, and functional methods, we can triangulate the evidence to build a high-confidence profile of our inhibitor's action.
Comparative Analysis of Key Methodologies
Biophysical Assays: The In Vitro Foundation
Before investing in complex cellular assays, the direct, cell-free interaction between the inhibitor and the purified kinase must be characterized. These methods provide the foundational quantitative data on binding affinity, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC)
Scientific Principle: ITC directly measures the heat released or absorbed during a binding event.[9] By titrating the inhibitor into a solution containing the purified kinase, one can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[10][11] This provides a complete thermodynamic profile of the interaction.[10]
Experimental Protocol: ITC for Kinase-Inhibitor Binding
-
Preparation: Dialyze both the purified kinase and the pyrazole inhibitor into the identical buffer to minimize heats of dilution. A common buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP. Ensure the inhibitor is fully dissolved and free of precipitation.
-
Instrument Setup: Thoroughly clean the ITC instrument. Load the kinase (typically 10-20 µM) into the sample cell and the inhibitor (typically 100-200 µM, 10-15x the kinase concentration) into the injection syringe.
-
Titration: Set the experiment temperature (e.g., 25°C). Perform a series of small (e.g., 2 µL) injections of the inhibitor into the kinase solution, allowing the system to reach equilibrium after each injection.
-
Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, n, and ΔH. ΔS is then calculated automatically.
Causality & Self-Validation: The stoichiometry (n) serves as a critical internal control. For a well-behaved 1:1 interaction, n should be approximately 1. A value significantly deviating from 1 may indicate protein aggregation, inhibitor precipitation, or incorrect concentration measurements, invalidating the KD value.
Surface Plasmon Resonance (SPR)
Scientific Principle: SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time.[12] The kinase is immobilized on the sensor chip, and a solution containing the inhibitor is flowed over the surface. The binding and dissociation are monitored, providing kinetic data (kon, koff) in addition to the equilibrium dissociation constant (KD).[13][14]
Experimental Protocol: SPR for Kinase-Inhibitor Kinetics
-
Immobilization: Immobilize the purified kinase onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium density to avoid mass transport limitations. A control flow cell should be prepared (e.g., activated and blocked without kinase) for reference subtraction.
-
Binding Analysis: Prepare a dilution series of the pyrazole inhibitor in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Injection: Inject the inhibitor concentrations sequentially over both the kinase and control flow cells, starting with the lowest concentration. Include several buffer-only injections for baseline stability checks.
-
Kinetics Measurement: Each cycle consists of an association phase (inhibitor injection) and a dissociation phase (buffer flow). A regeneration step (e.g., a short pulse of low pH glycine) may be needed to remove tightly bound inhibitor between cycles.
-
Data Analysis: After subtracting the reference flow cell data, the resulting sensorgrams (response vs. time) are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate KD (koff/kon).
Causality & Self-Validation: The quality of the fit, indicated by the Chi-squared (χ²) value, is a key indicator of how well the data conforms to the chosen binding model. Plotting the residuals (the difference between the fitted curve and the raw data) should show a random distribution around zero; non-random patterns may suggest more complex binding events or artifacts.
Comparative Summary: In Vitro Biophysical Methods
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | KD (Affinity), ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry) | kon (Association Rate), koff (Dissociation Rate), KD (Affinity) |
| Principle | Measures heat change upon binding in solution.[9] | Measures mass change upon binding on a surface.[12] |
| Key Advantage | Provides a complete thermodynamic profile; no immobilization required.[10][11] | Provides kinetic information (residence time); high sensitivity.[13] |
| Key Limitation | Higher protein consumption; lower throughput. | Requires protein immobilization, which can affect activity.[13] |
| Best For... | Lead optimization; understanding the thermodynamic drivers of binding. | Hit validation; ranking compounds by residence time (koff). |
In-Cell & In-Lysate Target Engagement Assays: The Cellular Proof
Confirming that an inhibitor binds its target within the complex and competitive environment of a cell is the most critical step in validation.
Cellular Thermal Shift Assay (CETSA®)
Scientific Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[15][16] The binding of an inhibitor to its target kinase often stabilizes the protein's structure, increasing its melting temperature (Tm). In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of remaining soluble (non-denatured) target protein is quantified.[17] A shift in the melting curve to higher temperatures in the presence of the compound is direct evidence of target engagement.[18]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the pyrazole inhibitor or vehicle (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C, in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis & Separation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 min).
-
Detection: Collect the supernatant and quantify the amount of the target kinase in each sample using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature. This generates a melting curve. A rightward shift in the curve for compound-treated cells versus vehicle-treated cells indicates stabilization and target engagement.
Causality & Self-Validation: The experiment must include a vehicle control (e.g., DMSO) to establish the baseline melting curve of the target protein. For an Isothermal Dose-Response (ITDR) experiment (all samples heated to a single, optimized temperature with varying compound concentrations), the resulting dose-response curve should be sigmoidal, allowing for the calculation of an EC50 for thermal stabilization. The proteome-wide version of CETSA, which uses mass spectrometry for detection, can simultaneously assess the inhibitor's effect on thousands of proteins, providing on-target validation and off-target profiling in a single experiment.[16]
Caption: CETSA experimental workflow.
Chemical Proteomics (Kinobeads)
Scientific Principle: This technique uses affinity chromatography to profile kinase inhibitors against a large portion of the expressed kinome.[8] "Kinobeads" are a resin functionalized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors.[19] When a cell lysate is passed over these beads, a large number of kinases will bind. In a competitive binding experiment, the lysate is pre-incubated with a free pyrazole inhibitor. If the inhibitor binds to a specific kinase in the lysate, that kinase will no longer be able to bind to the beads and will be depleted from the pulldown. The bound proteins are then identified and quantified by mass spectrometry.[8]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein structure and interactions. Determine the protein concentration.
-
Inhibitor Incubation: Aliquot the lysate and incubate with increasing concentrations of the pyrazole inhibitor (and a vehicle control) for a set time (e.g., 45 min at 4°C).
-
Kinobeads Pulldown: Add the Kinobeads resin to each lysate sample and incubate to allow kinases to bind.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry (e.g., using label-free quantification or isobaric tags).
-
Data Analysis: For each identified kinase, plot its abundance in the pulldown against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50, representing the concentration at which the inhibitor prevents 50% of the kinase from binding to the beads.
Causality & Self-Validation: This method is inherently self-validating through its competitive nature. A true target will show a dose-dependent decrease in abundance. The power of this technique lies in its breadth; it simultaneously provides an affinity ranking for hundreds of kinases, validating the intended target while also revealing potential off-targets.[19] A key limitation is that it is generally restricted to inhibitors that bind the ATP pocket, as they must compete with the ligands on the beads.[19]
Bioluminescence Resonance Energy Transfer (NanoBRET™)
Scientific Principle: NanoBRET is a live-cell proximity-based assay that measures target engagement in real-time.[20][21] The target kinase is expressed in cells as a fusion with the bright, small NanoLuc® luciferase. A fluorescently-labeled tracer compound that is known to bind the kinase is then added to the cells. When the tracer binds to the NanoLuc-kinase fusion, it comes into close proximity, allowing for bioluminescence resonance energy transfer (BRET) to occur. When an unlabeled pyrazole inhibitor is added, it competes with the tracer for binding to the kinase. This displacement of the tracer leads to a decrease in the BRET signal, which can be measured quantitatively.[22][23]
Experimental Protocol: NanoBRET Target Engagement Assay
-
Cell Preparation: Transfect cells with a vector expressing the NanoLuc-kinase fusion protein. Plate the cells in a multi-well plate (e.g., 96- or 384-well).
-
Compound Addition: Prepare serial dilutions of the pyrazole inhibitor. Add the compounds to the cells.
-
Tracer & Substrate Addition: Add the specific NanoBRET tracer and the NanoLuc substrate to the wells.
-
Incubation: Incubate at 37°C to allow the binding to reach equilibrium.
-
Signal Detection: Measure the light emission at two wavelengths (one for the donor NanoLuc, one for the acceptor tracer) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 of engagement.
Causality & Self-Validation: The assay relies on specific displacement of the tracer, making it a direct measure of binding at the target site. The quantitative nature allows for precise determination of intracellular affinity. By running the assay on a panel of different NanoLuc-kinase fusions, a comprehensive intracellular selectivity profile can be generated.[22][24]
Caption: An integrated strategy for target engagement validation.
Comparative Summary: Cellular Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (Kinobeads) | NanoBRET Target Engagement |
| Principle | Ligand-induced thermal stabilization.[16] | Competitive affinity pulldown from lysate.[8] | BRET-based displacement of a fluorescent tracer in live cells.[23] |
| System | Intact cells or lysate; label-free.[18] | Cell lysate; native protein. | Live cells; requires genetic modification (NanoLuc fusion).[21] |
| Primary Output | Target stabilization (ΔTm) or dose-response (EC50).[25] | Selectivity profile and affinity ranking (IC50) across the kinome.[8] | Intracellular affinity (IC50) and residence time.[20][22] |
| Key Advantage | Unambiguous proof of intracellular binding to unmodified protein.[25] | Broad, unbiased selectivity profiling.[19] | Quantitative, real-time measurement in live cells.[24] |
| Key Limitation | Not all binding events cause a thermal shift; lower throughput for WB.[26] | Limited to ATP-competitive inhibitors; indirect competition format.[19] | Requires expression of a fusion protein; tracer availability.[21] |
Functional Cellular Assays: The Consequence of Engagement
Ultimately, the goal of a kinase inhibitor is to modulate cell signaling. Measuring the direct functional output of target engagement provides the final, crucial piece of the validation puzzle.
Phosphoproteomics
Scientific Principle: Phosphoproteomics provides a global, unbiased snapshot of kinase activity within the cell.[27] For pyrazole-based inhibitors, which typically target the ATP-binding site, successful target engagement should lead to a decrease in the phosphorylation of the kinase's direct substrates.[1] A particularly powerful readout is the inhibition of kinase autophosphorylation, which serves as a direct biomarker of target engagement.[1] By using quantitative mass spectrometry to compare the phosphoproteomes of inhibitor-treated and vehicle-treated cells, one can confirm target inhibition and map the downstream signaling consequences.[28][29]
Experimental Protocol: Quantitative Phosphoproteomics
-
Cell Culture and Treatment: Grow cells and treat with the pyrazole inhibitor at various concentrations and time points. Include a vehicle control.
-
Lysis and Protein Digestion: Lyse the cells under denaturing conditions and digest the proteins into peptides with trypsin.
-
Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry. The instrument will sequence the peptides (identifying them) and quantify their abundance (e.g., using label-free quantification).
-
Data Analysis: Identify and quantify thousands of phosphosites. Compare the abundance of each phosphosite between inhibitor-treated and control samples. A direct target's autophosphorylation site or a direct substrate's phosphorylation site should show a significant, dose-dependent decrease in abundance.
Causality & Self-Validation: The key to using phosphoproteomics for target validation is to distinguish direct effects from downstream, indirect effects. A direct substrate should show rapid and potent inhibition that correlates well with cellular target engagement data (e.g., from CETSA or NanoBRET). By identifying the specific phosphorylation motifs that are downregulated, one can often confirm that they match the known consensus motif of the target kinase, further strengthening the evidence.
Caption: Inhibition of a signaling pathway by a pyrazole-based kinase inhibitor.
Synthesizing the Evidence: A Multi-Pronged Strategy
No single technique can definitively validate target engagement. A robust strategy integrates these orthogonal methods across the discovery pipeline.
-
Hit-to-Lead (Early Stage): Start with in vitro biophysical methods (ITC/SPR) to confirm direct binding to the purified kinase and to rank early compounds by affinity and kinetics.
-
Lead Optimization (Mid Stage): Move into cellular systems. Use CETSA or NanoBRET to confirm that your optimized compounds can enter the cell and engage the target in its native environment. At this stage, use a broad profiling method like Kinobeads or proteome-wide CETSA to ensure and/or improve selectivity.
-
Candidate Selection (Late Stage): Employ phosphoproteomics to provide the ultimate functional validation. Demonstrate that target engagement leads to a dose-dependent inhibition of the kinase's activity and its downstream signaling pathway in a relevant cellular model.
By layering evidence from biophysical, direct cellular, and functional assays, researchers can build an unassailable case for the mechanism of action of their pyrazole-based kinase inhibitors, significantly de-risking their progression towards clinical development.
References
-
Bantscheff, M., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE. [Link]
-
Kirii, Y., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry. [Link]
-
Gorgani, L., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. [Link]
-
Andersson, K., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition. [Link]
-
Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. Lab Manager. [Link]
-
Byrne, D. P., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. [Link]
-
Vasta, J. D., et al. (2018). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. Cell Chemical Biology. [Link]
-
Giansanti, P., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
-
DiscoverX. (2017). Creating Cellular Target Engagement Assays for Diverse Kinases Using InCELL Pulse. DiscoverX Webinar. [Link]
-
Schneider, M., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology. [Link]
-
Ruprecht, B., et al. (2015). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. [Link]
-
Byrne, D. P., et al. (2023). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]
-
Todea, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
-
Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]
-
White, F. M. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Re-Smit, E., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]
-
Kitagawa, D., et al. (2013). Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. [Link]
-
Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]
-
Giansanti, P., et al. (2013). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]
-
El-Gamal, M. I., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
-
Hojná, A., et al. (2020). Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. International Journal of Molecular Sciences. [Link]
-
Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan Website. [Link]
-
Mittermaier, A., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]
-
Todea, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Ajemba, E., et al. (2025). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. International Journal of Molecular Sciences. [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Blog. [Link]
-
Georgi, V., et al. (2019). Binding Kinetics Survey of the Drugged Kinome. Journal of the American Chemical Society. [Link]
-
Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Mittermaier, A. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
-
Al-Ostoot, F. H., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]
-
Asawa, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
-
Edwards, R. A., et al. (2017). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. ChemRxiv. [Link]
-
Liu, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
-
BayBioMS. Ligand-protein interaction: CETSA, Kinobeads. Bayerisches Zentrum für Biomolekulare Massenspektrometrie. [Link]
-
Jones, L. H., et al. (2020). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]
-
Re-Smit, E., et al. (2022). Current Advances in CETSA. ResearchGate. [Link]
-
Robers, M. B., et al. (2018). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 11. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 12. nuvisan.com [nuvisan.com]
- 13. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Ligand-protein interaction: CETSA, Kinobeads - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. NanoBRET: A Quantitative Technique to Measure Kinase Target Engagement in Live Cells [norecopa.no]
- 21. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 22. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 23. promegaconnections.com [promegaconnections.com]
- 24. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 25. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
comparative stability analysis of fluorinated vs non-fluorinated pyrazoles
Executive Summary
This technical guide provides a rigorous comparative analysis of fluorinated versus non-fluorinated pyrazole scaffolds, designed for medicinal chemists and pharmaceutical scientists. The incorporation of fluorine—either as a single atom or a trifluoromethyl (
Physicochemical Stability Profile
The stability of pyrazoles is governed by their electronic distribution, which dictates their susceptibility to electrophilic attack, oxidation, and protonation state at physiological pH.
Acidity and Basicity Modulation ( Shifts)
The most immediate impact of fluorination is the inductive withdrawal of electron density from the pyrazole ring.
-
Non-fluorinated Pyrazoles: Typically act as weak bases (
of conjugate acid ) and very weak acids ( of ). At physiological pH (7.4), they remain neutral. -
Fluorinated Pyrazoles: The strong electron-withdrawing nature of fluorine (electronegativity
) significantly increases the acidity of the proton.-
3-(Trifluoromethyl)pyrazole: The
group stabilizes the pyrazolate anion via inductive effects, lowering the to . This makes the molecule a better hydrogen bond donor and, in some basic environments, allows for deprotonation. -
Basicity: Conversely, the basicity of the pyridine-like nitrogen decreases, making fluorinated pyrazoles significantly harder to protonate than their alkyl counterparts.
-
Table 1: Comparative Physicochemical Properties
| Property | Pyrazole (Unsubstituted) | 3-Methylpyrazole | 4-Fluoropyrazole | 3-(Trifluoromethyl)pyrazole |
| Formula | ||||
| LogP (Lipophilicity) | ||||
| Electronic Effect | Reference | Electron Donating (+I) | Weak Withdrawal (-I) | Strong Withdrawal (-I) |
Tautomeric Equilibrium
Pyrazoles exist in annular tautomerism (
-
Alkyl Substituents: Favor the tautomer where the substituent is at position 3 (or 5), but the energy difference is small, leading to rapid exchange.
-
Fluoro/Trifluoromethyl Substituents: The electron-withdrawing group prefers to be adjacent to the
nitrogen to stabilize the lone pair density, or far from the pyridine-like nitrogen to minimize repulsion. However, in solution, solvent hydrogen bonding often dictates the major tautomer. For 3-trifluoromethylpyrazole, the tautomeric equilibrium is shifted, often affecting binding modes in protein pockets compared to methyl analogs.
Metabolic Stability & Bioavailability
Fluorination is a primary tool for blocking "soft spots"—sites vulnerable to oxidative metabolism.
Blocking CYP450 Oxidation
Cytochrome P450 enzymes typically attack electron-rich C-H bonds (e.g., methyl groups or aromatic rings).
-
Mechanism: The
bond is the strongest single bond in organic chemistry ( vs. for ). It is virtually inert to CYP450 oxidative cleavage. -
Impact: Replacing a
or with or prevents hydroxylation, extending the drug's half-life ( ). -
Case Study (Celecoxib): The 3-trifluoromethyl group on the pyrazole core of Celecoxib is crucial. It prevents metabolic oxidation at that position, directing metabolism to the methyl group on the toluene moiety instead. If the
were a , rapid oxidation would render the drug ineffective.
Metabolic Pathway Visualization
Figure 1: Comparative metabolic fate. The C-F bond resists CYP450 attack, preserving the pharmacophore, whereas the C-H bond in methyl analogs is readily oxidized.
Thermal & Chemical Robustness
Fluorinated pyrazoles exhibit superior thermal stability due to the strength of the C-F bond and the strengthening of the ring system against electrophilic decomposition.
-
Thermal Decomposition: 3-(Trifluoromethyl)pyrazole is stable up to its boiling point and beyond, often surviving gas-phase electron diffraction conditions (
) without degradation. -
Hydrolytic Stability: The
group on a pyrazole is generally resistant to hydrolysis under physiological conditions, unlike groups which can be labile. -
Chemical Reactivity: While less nucleophilic than alkyl-pyrazoles, fluorinated pyrazoles are stable against strong acids, allowing for diverse downstream functionalization (e.g., nitration or bromination) without ring opening.
Experimental Protocols
To validate the stability advantages described, the following protocols should be employed.
Protocol 1: Determination of via NMR Titration
Standard potentiometric titration is often insufficient for fluorinated pyrazoles due to low solubility and extreme
Materials:
Methodology:
-
Preparation: Dissolve the fluorinated pyrazole in a mixed solvent system (
90:10) to ensure solubility and lock signal. -
Titration: Adjust pH using
or . Measure the pH using a calibrated micro-electrode. -
Acquisition: Record
or NMR spectra at each pH increment ( units). -
Analysis: Track the chemical shift (
) of the pyrazole C4-proton or the fluorine signal. -
Calculation: Plot
vs. pH. Fit the data to the Henderson-Hasselbalch equation: Causality: The chemical shift changes significantly upon deprotonation of the N-H, providing a direct readout of the ionization state.
Protocol 2: In Vitro Microsomal Stability Assay
This assay quantifies the metabolic stability improvement provided by fluorination.
Materials:
-
Liver Microsomes (Human/Rat,
protein conc.) -
NADPH Regenerating System
-
Test Compounds (
final conc.) -
LC-MS/MS system
Workflow Visualization:
Figure 2: Step-by-step workflow for assessing metabolic stability.
Calculation:
Calculate the intrinsic clearance (
References
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Fustero, S., et al. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24865363, 3-(Trifluoromethyl)pyrazole. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. jk-sci.com [jk-sci.com]
- 5. 3-(Trifluoromethyl)pyrazole | 20154-03-4 [chemicalbook.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. turi.org [turi.org]
Safety Operating Guide
4-(difluoromethoxy)-1H-pyrazole proper disposal procedures
Executive Summary & Chemical Profile
4-(difluoromethoxy)-1H-pyrazole is a fluorinated heterocyclic building block commonly used in medicinal chemistry to modulate lipophilicity and metabolic stability.[1] Unlike simple organic waste, this compound presents specific disposal challenges due to the difluoromethoxy (
While the
| Property | Data / Characteristic |
| Chemical Class | Fluorinated Heterocycle |
| Functional Groups | Pyrazole ring (amphoteric), Difluoromethoxy ether |
| Primary Hazard | Irritant (Skin/Eye/Respiratory); HF Generation (Combustion) |
| Waste Classification | Halogenated Organic Waste (Requires Scrubber Incineration) |
| Container Compatibility | HDPE (Preferred) or Glass (Acceptable for neutral solids) |
Hazard Assessment & Mechanism of Decomposition
Before handling waste, you must understand the causality of the hazard. The difluoromethoxy group is an ether, but the presence of two fluorine atoms withdraws electron density, reducing the basicity of the oxygen.
-
Thermal Decomposition: When this waste reaches the incinerator, the C-F bonds rupture.
[1]-
Operational Implication: You generally cannot dispose of this in "Non-Halogenated" waste streams because the resulting HF will corrode standard incinerator linings if they lack appropriate scrubbers.
-
-
Acid Sensitivity: While more stable than trifluoromethoxy groups in some contexts, the
group can hydrolyze in highly acidic, aqueous waste streams, slowly releasing fluoride ions which may etch glass containers over time.
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system .[1] At each stage, a check is performed to ensure the waste is stable before moving to the next step.
Phase 1: Pre-Disposal Stabilization (The "Quench")
Applicable if the compound is in a reaction mixture.
-
Step 1: Check pH.
-
Why: Pyrazoles are amphoteric. If the solution is strongly acidic (pH < 2), the risk of HF evolution increases.
-
Action: Adjust pH to 6–8 using saturated Sodium Bicarbonate (
) or dilute HCl.
-
-
Step 2: Solvent Compatibility Check.
-
Ensure the solvent carrier is compatible with Halogenated Waste streams (e.g., DCM, Ethyl Acetate, Methanol). Avoid mixing with strong oxidizers (e.g., Nitric acid) which can violently cleave the pyrazole ring.
-
Phase 2: Packaging & Segregation
-
Step 3: Container Selection.
-
Solid Waste: Double-bag in thick polyethylene bags or place in a wide-mouth HDPE jar .
-
Liquid Waste: Use HDPE (High-Density Polyethylene) carboys.[1]
-
Expert Insight: While borosilicate glass is often used, HDPE is the "fail-safe" choice for fluorinated waste. If trace hydrolysis occurs, HF will etch glass, potentially causing structural failure of the vessel during storage. HDPE is immune to HF etching.
-
-
Step 4: Labeling.
-
Label clearly as: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Add specific warning: "CONTAINS ORGANIC FLUORINE - POTENTIAL HF GENERATION." [1]
-
Phase 3: Final Disposal (The Handover)
-
Step 5: Waste Stream Assignment.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision tree for disposing of 4-(difluoromethoxy)-1H-pyrazole, ensuring no critical safety check is missed.
Figure 1: Operational decision tree for the safe segregation and packaging of fluorinated pyrazole waste.
Emergency Procedures
In the event of a spill or accidental exposure during disposal:
-
Spill Cleanup:
-
Solids: Sweep up carefully to avoid dust generation.[4] Place in a sealed container.
-
Liquids: Absorb with an inert material (Vermiculite or Sand). Do not use sawdust (combustible).
-
-
Exposure (Skin/Eye):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11722838, 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
-
Fisher Scientific (2024). Safety Data Sheet: 4-(Trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link][1]
- Mullard, A. (2018).Fluorine in medicinal chemistry. Nature Reviews Drug Discovery. (Contextual grounding on metabolic stability of -OCF2H groups).
Sources
- 1. Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl- | 656825-92-2 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. download.basf.com [download.basf.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 4-(difluoromethoxy)-1H-pyrazole
Executive Directive: The Safety Philosophy
Status: Hazardous Chemical | Priority: High | Scope: Laboratory & Scale-Up[1]
Handling 4-(difluoromethoxy)-1H-pyrazole requires a disciplined approach that goes beyond standard organic chemistry protocols.[1] As a fluorinated heterocycle, this compound presents a dual risk profile: the immediate irritant/toxicological properties of the pyrazole core and the latent reactivity of the difluoromethoxy group.
The Core Directive: Treat this compound as a potential source of Hydrogen Fluoride (HF) under decomposition or metabolic conditions. While the difluoromethoxy group is generally stable, thermal or acidic degradation can release fluoride ions. Your safety protocol must be a self-validating system where engineering controls are the primary defense, and PPE is the fail-safe.[1]
Physicochemical & Hazard Profile
Essential data for risk assessment and emergency response.
| Parameter | Specification |
| Chemical Name | 4-(difluoromethoxy)-1H-pyrazole |
| CAS Number | 2306173-79-3 (Verify specific salt forms) |
| Molecular Formula | C₄H₄F₂N₂O |
| Molecular Weight | 134.08 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| GHS Classification | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Reactivity Risks | Incompatible with strong oxidizing agents and strong acids.[1][2][3][4][5][6] Potential HF evolution upon thermal decomposition. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety gear." Use this specific matrix to select equipment based on the operational context.
| Protection Zone | Standard Operation (mg scale) | Scale-Up / High Exposure Potential (>1g or Solution) | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min 0.11 mm thickness).[1] Double-gloving recommended. | Laminate Film (Silver Shield) or High-Grade Nitrile (0.2 mm+).[1] | Fluorinated organics can permeate standard nitrile over time. Double gloving provides a "breakthrough indicator" layer. |
| Eye/Face | Chemical Splash Goggles .[6] Safety glasses are insufficient for powders. | Face Shield + Splash Goggles. | Fine powders bypass side shields. The difluoromethoxy group poses a severe corneal damage risk if hydrolyzed. |
| Respiratory | Fume Hood (Primary). N95 if hood work is impossible (Not recommended). | P100 / N100 Respirator or PAPR. | Inhalation of fluorinated dust can cause delayed pulmonary edema. |
| Body Defense | Lab Coat (Cotton/Poly blend), long pants, closed-toe shoes.[1] | Tyvek® Lab Coat or Apron (Chemical Resistant). | Standard fabric absorbs liquids; Tyvek repels splashes, preventing skin absorption. |
Engineering Controls & Containment Logic
The Fume Hood is Non-Negotiable.
-
Velocity: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s).
-
Sash Height: Keep sash at the lowest working position (below 18 inches) to act as a physical barrier.
-
Airflow Check: Verify airflow with a tissue strip or monitor before every session.
Operational Protocol: Step-by-Step
Follow this causality-driven workflow to ensure containment.
Phase A: Pre-Operational Check[1]
-
Verify Waste Stream: Ensure a dedicated "Halogenated Organic Waste" container is available.
-
Neutralization Prep: Have a saturated Sodium Bicarbonate (NaHCO₃) solution or Calcium Gluconate gel (if HF risk is suspected from degradation) readily accessible.
Phase B: Weighing & Transfer[1]
-
Static Control: Fluorinated powders are often static-prone.[1] Use an anti-static gun or ionizer if available to prevent powder scattering.
-
The "Boat" Technique: Weigh into a disposable weigh boat or closed vial inside the hood. Never weigh on an open balance benchtop.
-
Solvation: Dissolve the solid in the reaction solvent (e.g., DCM, THF) as quickly as possible to transition from a dust hazard to a liquid containment model.
Phase C: Reaction & Workup
-
Temperature Control: Avoid overheating. If heating >100°C, ensure a scrubber is attached to the condenser to trap potential acidic off-gassing.[1]
-
Quenching: Quench reactions slowly. If using strong acids, assume fluoride ion presence and use glass-lined or plastic (HDPE/PP) equipment if etching is observed.[1]
Decision Logic: Risk Assessment & PPE Selection
Visualizing the safety decision process.
Figure 1: Decision tree for selecting appropriate PPE based on physical state and specific experimental conditions.
Emergency Response & First Aid
Immediate actions determine the outcome.
| Incident Type | Immediate Action | Secondary Action |
| Eye Contact | Flush immediately with water for 15 minutes. Hold eyelids open. | Seek medical attention.[6][7][8][9][10] Report potential fluoride exposure. |
| Skin Contact | Drench with water.[6][7][8][9] Remove contaminated clothing.[8][10] | If redness persists or HF byproduct is suspected, apply Calcium Gluconate gel. |
| Inhalation | Evacuate to fresh air.[6][7][8][9] | Monitor for delayed respiratory distress (pulmonary edema). |
| Spill (Solid) | Cover with wet paper towels to prevent dust. Scoop into hazardous waste.[10] | Clean area with soap and water.[6][7][8][10] Do not dry sweep. |
Disposal & Waste Management
Compliance with environmental regulations is mandatory.
-
Segregation: Dispose of in Halogenated Organic Waste streams. Do not mix with strong acids or oxidizers in the waste container.
-
Labeling: Clearly label the waste tag with the full chemical name and "Fluorinated Organic."
-
Destruction: The preferred method of disposal is high-temperature incineration equipped with a scrubber to neutralize hydrogen fluoride gas generated during combustion.
References
-
PubChem. (n.d.).[2] Compound Summary: 4-(difluoromethoxy)-1H-pyrazole.[1][2][3] National Library of Medicine. Retrieved from [Link]
-
Ecreee. (2026).[7] Fluor Gas Safety and Use: Handling Fluorinated Compounds. Retrieved from [Link][1]
Sources
- 1. Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl- | 656825-92-2 [chemicalbook.com]
- 2. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. dwk.com [dwk.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. aksci.com [aksci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. safety.duke.edu [safety.duke.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
